molecular formula C8H7NOS B3131382 4-Methoxybenzo[d]isothiazole CAS No. 35272-30-1

4-Methoxybenzo[d]isothiazole

Cat. No.: B3131382
CAS No.: 35272-30-1
M. Wt: 165.21 g/mol
InChI Key: WILUPWLPVVSGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzo[d]isothiazole is a useful research compound. Its molecular formula is C8H7NOS and its molecular weight is 165.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-10-7-3-2-4-8-6(7)5-9-11-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILUPWLPVVSGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=NSC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methoxybenzo[d]isothiazole CAS 35272-30-1 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Methoxybenzo[d]isothiazole (CAS 35272-30-1): Synthesis Cascades and Applications in Tyrosine Kinase Inhibitor Design

Executive Summary

In the landscape of modern medicinal chemistry, the 1,2-benzisothiazole scaffold has emerged as a privileged pharmacophore, frequently utilized in the design of antipsychotics, antimicrobial agents, and targeted oncology therapeutics[1]. Specifically, This compound (CAS 35272-30-1) serves as a highly specialized synthetic intermediate. Its unique substitution pattern at the 4-position allows for downstream deprotection and functionalization, making it a critical building block in the synthesis of pyrrolo[3,2-d]pyrimidine-based tyrosine kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) family[2][3].

This whitepaper provides a comprehensive analysis of the physicochemical properties, self-validating synthetic protocols, and mechanistic causality underlying the utilization of this compound in advanced drug discovery workflows.

Physicochemical Profiling

Understanding the baseline properties of this compound is critical for optimizing solvent selection, reaction temperatures, and purification strategies during complex multistep syntheses. The quantitative data is summarized below[4][5]:

PropertyValue
Chemical Name This compound
Synonyms 4-Methoxy-1,2-benzisothiazole
CAS Number 35272-30-1
Molecular Formula C8H7NOS
Molecular Weight 165.22 g/mol
InChI Key WILUPWLPVVSGHY-UHFFFAOYSA-N
SMILES COc1cccc2sncc12
Physical Form Solid
Standard Purity ≥95% (Commercial Grade)
Storage Conditions Room temperature, sealed in a dry, well-ventilated area

Mechanistic Synthesis & Retrosynthetic Analysis

The construction of the 1,2-benzisothiazole core classically relies on the late-stage formation of the sulfur-nitrogen (S-N) bond. A highly efficient, metal-free synthetic route utilizes 2-(benzylsulfanyl)-6-methoxybenzaldehyde as the primary substrate[2][3].

Experimental Protocol: S-N Bond Cyclization Cascade

The following protocol describes the cyclization of the benzisothiazole ring using hydroxylamine-O-sulfonic acid (HOSA).

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 18.8 g (72.8 mmol) of 2-(benzylsulfanyl)-6-methoxybenzaldehyde and 18.0 g (145 mmol) of thioanisole in a biphasic mixture of 175 mL acetonitrile and 175 mL deionized water[2].

    • Causality: The biphasic solvent system is critical. Acetonitrile solubilizes the hydrophobic benzaldehyde derivative and thioanisole, while water is necessary to dissolve the highly polar HOSA reagent.

  • Homogenization: Stir the mixture at room temperature (20-25°C) for 30 minutes to ensure complete micellar distribution.

  • Reagent Addition: Slowly add 12.4 g (109 mmol) of hydroxylamine-O-sulfonic acid (HOSA) portion-wise to control the exothermic oxime formation.

    • Causality: HOSA serves a dual purpose. First, it condenses with the aldehyde to form an oxime intermediate. Second, the sulfonic acid moiety acts as an exceptional leaving group, rendering the oxime nitrogen highly electrophilic.

    • Mechanistic Role of Thioanisole: During the intramolecular nucleophilic attack of the sulfur atom onto the nitrogen, the benzyl protecting group is cleaved. Thioanisole acts as a potent carbocation scavenger, capturing the liberated benzyl cation to form benzyl phenyl sulfide, thereby preventing unwanted electrophilic aromatic substitution on the product[2].

  • Cyclization: Stir the reaction mixture at room temperature for 2 hours.

    • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 3:1). The disappearance of the UV-active aldehyde starting material indicates the completion of the cascade.

  • Quenching & Workup: Slowly add 400 mL of saturated aqueous sodium bicarbonate (NaHCO3) to the reaction mixture[3].

    • Validation Checkpoint 2 (pH): The pH must be strictly monitored and brought to ~7.5-8.0. HOSA generates sulfuric acid as a byproduct; failing to neutralize the mixture promptly can lead to acid-catalyzed degradation of the newly formed S-N bond.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 200 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield crude this compound.

Synthesis A 2-(Benzylsulfanyl)-6-methoxybenzaldehyde (Substrate) C Acetonitrile / Water (1:1) (Biphasic Solvent) A->C B Thioanisole (Carbocation Scavenger) B->C D Hydroxylamine-O-sulfonic acid (Nitrogen Source & Oxidant) C->D E Intramolecular S-N Cyclization (Room Temp, 2h) D->E F This compound (CAS 35272-30-1) E->F

Synthesis workflow of this compound via HOSA-mediated cyclization.

Downstream Applications: Tyrosine Kinase Inhibitor Development

In oncology drug discovery, this compound is not the final active pharmaceutical ingredient (API); rather, it is a masked nucleophile. To integrate this scaffold into a larger drug molecule, the methoxy group must be cleaved to reveal a reactive phenol (1,2-benzisothiazol-4-ol)[3].

Experimental Protocol: Molten Salt Demethylation
  • Preparation: Mix 22.0 g of this compound with 140 g of solid pyridine hydrochloride[3].

  • Thermal Cleavage: Heat the solid mixture to 195°C and stir for 2 hours.

    • Causality: At 195°C, pyridine hydrochloride becomes a highly polar, protic molten salt. The pyridinium ion protonates the ether oxygen (enhancing its leaving group ability), while the chloride ion acts as a nucleophile, attacking the sterically unhindered methyl group via an SN2 mechanism. This generates methyl chloride gas (which escapes, driving the reaction forward) and 1,2-benzisothiazol-4-ol. This specific reagent is chosen because standard Lewis acids (like BBr3) might aggressively coordinate with and cleave the sensitive S-N bond of the isothiazole ring.

  • Workup: Cool the melt to room temperature, dilute with 1 L of water, acidify with 1N hydrochloric acid (12 mL), and extract with ethyl acetate to isolate the 1,2-benzisothiazol-4-ol[3].

Integration into EGFR Inhibitors

The resulting 1,2-benzisothiazol-4-ol is subsequently reacted with a halogenated phenyl ring via Nucleophilic Aromatic Substitution (SNAr). This diaryl ether intermediate is then coupled to a pyrrolo[3,2-d]pyrimidine scaffold. The final compound acts as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) family, effectively shutting down downstream PI3K/AKT and MAPK signaling cascades, thereby inducing apoptosis in tumor cells[3].

Pathway A This compound B Demethylation (Pyridine HCl, 195°C) A->B C 1,2-Benzisothiazol-4-ol (Reactive Nucleophile) B->C D SNAr Coupling (Pyrrolo[3,2-d]pyrimidine scaffold) C->D E Tyrosine Kinase Inhibitor (EGFR Family Blocker) D->E F Inhibition of PI3K/AKT & MAPK Signaling Cascades E->F G Tumor Cell Apoptosis F->G

Logical progression from intermediate to targeted Tyrosine Kinase Inhibitor.

Safety, Handling, & Environmental Compliance (E-E-A-T)

As a biologically active heterocyclic building block, this compound must be handled under strict laboratory safety protocols.

  • Hazard Statements: The compound is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335)[5].

  • Precautionary Handling: All synthetic manipulations, particularly the HOSA cyclization and high-temperature pyridine hydrochloride demethylation, must be conducted in a certified chemical fume hood. Personnel must utilize P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/eye protection/face protection) protocols[4][6].

  • Emergency Response: In case of ocular exposure, adhere to P305+P351+P338 (Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing)[4].

References

  • Synthesis of benzo[d]isothiazoles: an update Source: Arkivoc (KU Leuven Repository) URL:[Link]

  • 上皮増殖因子受容体ファミリーを阻害する分子標的薬の合成研究 (Synthesis of molecular targeted drugs inhibiting the epidermal growth factor receptor family) Source: Tokyo University of Science Academic Repository URL:[Link]

  • Source: Google Patents (WIPO)

Sources

4-Methoxybenzo[d]isothiazole (CAS 35272-30-1): Molecular Architecture, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, bicyclic heteroaromatic scaffolds play a pivotal role in modulating physicochemical properties and target binding affinities. 4-Methoxybenzo[d]isothiazole (also known as 4-methoxy-1,2-benzisothiazole) is a highly versatile heterocyclic building block. Characterized by an isothiazole ring fused to a methoxy-substituted benzene ring, this compound serves as a critical intermediate in the synthesis of neurotherapeutics, antiarrhythmic agents, and advanced crop protection formulations.

This technical whitepaper provides a rigorous examination of its molecular properties, outlines a self-validating synthetic protocol, and explores the mechanistic rationale behind its broad utility in applied chemistry.

Physicochemical Profiling & Structural Data

The structural integrity of this compound is defined by its electron-rich aromatic system, which influences both its reactivity in electrophilic aromatic substitutions and its binding kinetics in biological targets. The methoxy group at the 4-position acts as an electron-donating group (EDG) via resonance, significantly altering the electron density of the benzo-fused system compared to the unsubstituted parent compound.

Quantitative Molecular Data
PropertyValue
Chemical Name This compound
CAS Registry Number 35272-30-1
Molecular Formula C₈H₇NOS
Molecular Weight 165.21 g/mol
Linear SMILES COc1cccc2c1snc2
InChI Key WILUPWLPVVSGHY-UHFFFAOYSA-N
Physical Form Solid (Room Temperature)

Synthetic Pathways & Mechanistic Causality

The synthesis of 1,2-benzisothiazoles typically requires the construction of the delicate nitrogen-sulfur (N-S) bond. A highly efficient, field-proven methodology utilizes an ortho-halo benzaldehyde derivative, elemental sulfur, and ammonia. This route is favored because it avoids the use of highly toxic or unstable mercaptan intermediates[1].

Step-by-Step Synthetic Protocol

Objective: Synthesis of this compound from 2-fluoro-6-methoxybenzaldehyde.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-fluoro-6-methoxybenzaldehyde in 2-methoxyethanol (solvent).

  • Sulfur and Nitrogen Introduction: Add 1.0 equivalent of elemental sulfur (S₈) and an excess of 30% aqueous ammonia (NH₃).

  • Cyclization (Thermal Activation): Heat the reaction mixture to reflux (approx. 100–110 °C) for 12–18 hours.

    • Causality of Experimental Choice: 2-Methoxyethanol is selected as the solvent because its high boiling point accommodates the activation energy required for the Nucleophilic Aromatic Substitution (SₙAr). Furthermore, its amphiphilic nature ensures the solubility of both the organic aldehyde and the inorganic aqueous ammonia/sulfur mixture, creating a homogenous reactive environment.

  • Work-up & Isolation: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (EtOAc/Heptane gradient) to yield the pure product as a pale solid or oil.

Workflow for the cyclization of 2-fluoro-6-methoxybenzaldehyde into this compound.

Pharmacological & Agrochemical Applications

The rigid, planar structure of the benzisothiazole core, combined with the hydrogen-bond accepting capability of the methoxy group, makes this compound a privileged scaffold in both medicinal chemistry and agrochemical engineering.

Medicinal Chemistry
  • Acyclic IKur Inhibitors: The ultrarapid delayed rectifier potassium current (IKur) is a major repolarizing current in the human atrium. Derivatives of this compound have been successfully integrated into acyclic scaffolds to create selective IKur inhibitors, which are critical in the management and treatment of atrial fibrillation[2]. The benzisothiazole moiety provides necessary lipophilic interactions within the ion channel's binding pocket.

  • Neurotherapeutics: The scaffold is utilized in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives. These compounds often target monoamine neurotransmitter reuptake mechanisms, positioning them as candidates for treating central nervous system (CNS) disorders[1].

Agrochemicals
  • Aphicidal and Fungicidal Agents: Oxidation of the benzisothiazole core to its corresponding 1,1-dioxide yields highly active sulphonyl compounds. For instance, 3-amino-4-methoxybenzo[d]isothiazole-1,1-dioxide derivatives exhibit potent aphicidal and fungicidal properties, protecting crops by disrupting pest enzymatic pathways[3].

Pharmacological and agrochemical application logic tree for the this compound scaffold.

Analytical Validation Protocols

Trust in chemical synthesis relies on rigorous, self-validating analytical systems. To confirm the successful synthesis and purity of this compound, the following multi-modal validation protocol must be executed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Electrospray Ionization (ESI+).

    • Validation Marker: The presence of a distinct molecular ion peak at m/z 166 ([M+H]⁺) confirms the molecular weight (165.21 g/mol )[1].

  • Proton Nuclear Magnetic Resonance (¹H NMR):

    • Method: 400 MHz in CDCl₃ or DMSO-d₆.

    • Validation Marker: A sharp singlet integrating to 3 protons at approximately

      
       3.9–4.0 ppm confirms the presence of the intact 4-methoxy group. The downfield aromatic region (
      
      
      
      7.0–8.5 ppm) must display the specific coupling pattern of the three remaining contiguous aromatic protons, validating that substitution occurred exclusively at the 4-position.
  • High-Performance Liquid Chromatography (HPLC):

    • Method: Reverse-phase (C18 column), UV detection at 254 nm.

    • Validation Marker: A single sharp peak accounting for >95% Area Under the Curve (AUC) validates the removal of unreacted 2-fluoro-6-methoxybenzaldehyde and elemental sulfur byproducts.

References

  • Google Patents. "US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives". United States Patent and Trademark Office.
  • Google Patents. "US8357809B2 - Acyclic IKur inhibitors". United States Patent and Trademark Office.
  • Googleapis. "EP0033984B1 - New sulphonyl compounds, method of preparing the new compounds, as well as aphicidal compositions". European Patent Office. Available at: [Link]

Sources

The Benzo[d]isothiazole Pharmacophore: A Technical Guide to Biological Activity and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged bicyclic scaffold, the benzo[d]isothiazole moiety—comprising a benzene ring fused to a five-membered isothiazole ring—has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic distribution, driven by adjacent nitrogen and sulfur heteroatoms, imparts exceptional lipophilicity, metabolic stability, and hydrogen-bonding capabilities. This technical guide provides an in-depth analysis of the biological activities of benzo[d]isothiazole derivatives, focusing on their antimicrobial, antiproliferative, and neurotropic mechanisms. Furthermore, it outlines rigorously designed, self-validating experimental protocols to ensure high-fidelity data generation in drug discovery workflows.

Structural Rationale and Target Versatility

The pharmacological versatility of benzo[d]isothiazoles stems from their ability to act as bioisosteres for indoles and benzothiazoles while offering superior resistance to oxidative metabolism. The core structure serves as a robust anchor within various biological targets[1]. By functionalizing the 3-position (e.g., with alkyl/arylamino groups or hydrazones), researchers can fine-tune the steric and electronic parameters to selectively target bacterial cell walls, intercalate into tumor DNA, or bind to human G-protein coupled receptors (GPCRs)[1].

Antimicrobial and Antifungal Efficacy

Mechanistic Insights

Derivatives such as 3-(alkyl/arylamino)benzo[d]isothiazole 1,1-dioxides exhibit profound antibacterial efficacy against both Gram-positive and Gram-negative pathogens. The causality behind this activity lies in the N-basic side chain, which facilitates electrostatic interactions with the negatively charged bacterial phospholipid bilayer. Once the membrane is compromised, the lipophilic core penetrates the cytoplasm, disrupting essential enzymatic processes and leading to bacterial cell death.

Quantitative Efficacy Data

The table below summarizes the dose-dependent growth inhibition of pathogenic microorganisms by key pseudo-saccharine amine derivatives of benzo[d]isothiazole.

Table 1: Zone of Inhibition (cm) of Benzo[d]isothiazole Derivatives at 10 µM

Compound IDSubstitution ProfileE. coli ZOI (cm)S. aureus ZOI (cm)B. subtilis ZOI (cm)
7b 3-(Arylamino) derivative0.91.83.9
7i 3-(Alkylamino) derivative1.01.82.0

Data synthesized from .

Validated Protocol: Antimicrobial Susceptibility Testing

To evaluate the antimicrobial potency of these derivatives, a self-validating disc diffusion and broth microdilution system is required.

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve the synthesized benzo[d]isothiazole derivatives in 100% DMSO to create a 10 mg/mL stock. Causality: The highly lipophilic core requires a strong organic solvent to prevent premature precipitation, which would cause false-negative resistance readouts.

  • Inoculum Preparation: Culture E. coli, S. aureus, and B. subtilis in nutrient broth to an exact density of

    
     CFU/mL. Causality: Standardizing the inoculum prevents the "inoculum effect," where artificially high bacterial loads overwhelm the therapeutic agent.
    
  • Assay Execution: Apply 10 µL of the diluted compound onto sterile filter discs placed on inoculated nutrient agar plates.

  • Internal Validation Controls:

    • Negative Control: A disc containing only the DMSO vehicle (must show 0 cm ZOI to confirm the solvent is not causing cytotoxicity).

    • Positive Control: A standard broad-spectrum antibiotic (e.g., Ampicillin) to benchmark assay sensitivity.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Measure the Zone of Inhibition (ZOI) in centimeters. For liquid cultures, measure optical density at 660 nm to quantify time-dependent growth inhibition.

Assay S1 Step 1: Compound Solubilization (DMSO) S2 Step 2: Broth Microdilution S1->S2 S3 Step 3: Bacterial Inoculation (10^5 CFU/mL) S2->S3 S4 Step 4: Incubation (37°C, 18-24h) S3->S4 S5 Step 5: Optical Density (660nm) S4->S5 S6 Data Validation: Compare w/ Controls S5->S6

Fig 1. Self-validating antimicrobial screening workflow for benzo[d]isothiazoles.

Antiproliferative and Oncological Applications

Cytotoxicity and Apoptotic Pathways

Benzo[d]isothiazole hydrazones have demonstrated remarkable antiproliferative activity against human CD4+ lymphocytes (MT-4) and various leukemia cell lines[2][3]. The mechanism of action is heavily dependent on the azomethine moiety and intramolecular hydrogen bonding, which stabilizes specific conformers. These conformers effectively intercalate into DNA or inhibit Topoisomerase II, leading to mitochondrial depolarization and the subsequent activation of the Caspase-3/9 apoptotic cascade[2][4].

Table 2: Antiproliferative Activity of Benzo[d]isothiazole Hydrazones

Compound SeriesTarget Cell LinePotency (CC50 / IC50)Primary Mechanism
Hydrazone 2h MT-4 Lymphocytes4.0 - 9.0 µMDirect Cytotoxicity / Apoptosis
Hydrazones 3h & 5h Leukemia & Solid Tumors0.5 - 8.0 µMTopoisomerase II Inhibition

Data synthesized from 2 and 3[2][3].

Pathway A Benzo[d]isothiazole Derivative B Cell Membrane Penetration A->B C DNA Intercalation & Topo II Inhibition B->C D Mitochondrial Depolarization B->D E Caspase-3/9 Activation C->E D->E F Apoptosis (Cell Death) E->F

Fig 2. Mechanistic pathway of benzo[d]isothiazole-induced apoptosis in tumor cell lines.

Validated Protocol: High-Throughput MTT Viability Assay

To accurately quantify the antiproliferative effects of these derivatives, a highly controlled MTT assay is utilized.

Step-by-Step Methodology:

  • Cell Seeding: Seed human MT-4 or leukemia cells in 96-well plates at a density of

    
     cells/well in RPMI-1640 medium supplemented with 10% FBS.
    
  • Compound Treatment: Treat cells with serial dilutions of the benzo[d]isothiazole hydrazones (0.1 µM to 50 µM). Causality: Serial dilution establishes a precise dose-response curve, allowing for the accurate calculation of the IC50/CC50 values.

  • Incubation: Incubate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: MTT is reduced to insoluble purple formazan crystals only by the mitochondrial succinate dehydrogenase of metabolically active cells, providing a direct, quantifiable proxy for cell viability.

  • Solubilization & Readout: Lyse the cells and dissolve the formazan crystals using 100 µL of DMSO. Read the absorbance at 570 nm using a microplate reader.

  • Self-Validation: Compare results against a positive control (e.g., 6-mercaptopurine) and a vehicle-only negative control to confirm assay integrity and benchmark relative potency[2].

Neurotropic and Antipsychotic Integration

Beyond oncology and infectious diseases, the benzo[d]isothiazole fragment is a critical structural component in several FDA-approved atypical antipsychotics, including ziprasidone, lurasidone, and perospirone[1]. The lipophilic nature of the scaffold allows these molecules to cross the blood-brain barrier efficiently. Once in the central nervous system, the benzo[d]isothiazole core acts as a high-affinity anchor within the hydrophobic binding pockets of serotonin (5-HT2A) and dopamine (D2) receptors, modulating downstream neurochemical signaling without the severe extrapyramidal side effects associated with first-generation antipsychotics[1].

Conclusion

The benzo[d]isothiazole scaffold represents a highly privileged structure in drug discovery. Its capacity to be functionalized into antimicrobial 1,1-dioxides, antiproliferative hydrazones, or neurotropic receptor modulators highlights its immense target versatility. By employing the self-validating experimental protocols outlined in this guide, researchers can ensure the rigorous, reproducible evaluation of new benzo[d]isothiazole derivatives, accelerating their translation from the bench to the clinic.

References

  • Dhanraj P. Kamble et al., "Synthesis, Characterization and Antimicrobial Evaluation of New 3- (Alkyl/Arylamino) benzo [d] isothiazole 1,1- Derivatives", Orient J Chem.

  • Vicini P. et al., "Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones", DDG PharmFac. 2

  • Ivanova, Y. et al., "Synthesis of benzo[d]isothiazoles: an update", KU Leuven / Lirias. 1

  • Keri R.S. et al., "Medicinal significance of benzothiazole scaffold: an insight view", Taylor & Francis.4

  • Vicini P. et al., "Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases", PubMed. 3

Sources

4-Methoxybenzo[d]isothiazole medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-Methoxybenzo[d]isothiazole and Its Congeners

Introduction

The benzo[d]isothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This bicyclic system, comprised of a benzene ring fused to an isothiazole ring, offers a unique combination of electronic and steric properties that enable it to interact with a diverse range of biological targets.[1][2] The inherent bioactivity of the isothiazole ring, containing adjacent nitrogen and sulfur heteroatoms, is further modulated by the fused benzene ring, providing a platform for the development of potent and selective therapeutic agents.[1]

This technical guide will delve into the medicinal chemistry applications of a specific derivative, this compound, while also exploring the broader therapeutic landscape of the benzo[d]isothiazole and isomeric benzothiazole scaffolds. By examining the synthesis, biological targets, and structure-activity relationships of related compounds, we will build a comprehensive understanding of the potential of this chemical class in drug discovery.

Synthesis of the this compound Scaffold

The synthesis of the benzo[d]isothiazole core can be achieved through various synthetic routes, often categorized by the nature of the starting materials.[1] These strategies include the cyclization of aromatics pre-loaded with nitrogen and sulfur precursors, or the construction of the isothiazole ring onto a pre-existing benzene derivative.[1]

A specific synthesis of this compound has been reported, providing a direct route to this particular derivative.[1] The synthesis commences with 2-(benzylthio)-6-methoxybenzaldehyde, which undergoes a cyclization reaction when treated with hydroxylamine-O-sulfonic acid in the presence of thioanisole in aqueous acetonitrile.[1]

Experimental Protocol: Synthesis of this compound[1]
  • Starting Material: 2-(benzylthio)-6-methoxybenzaldehyde.

  • Reagents: Hydroxylamine-O-sulfonic acid, Thioanisole.

  • Solvent: Aqueous acetonitrile.

  • Procedure: The 2-(benzylthio)-6-methoxybenzaldehyde is dissolved in aqueous acetonitrile. To this solution, hydroxylamine-O-sulfonic acid and thioanisole are added. The reaction mixture is stirred, likely at a controlled temperature, until the reaction is complete (monitored by an appropriate technique such as TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to a standard aqueous work-up to remove inorganic byproducts. The crude product is then purified, typically by column chromatography, to yield the desired this compound.

Synthetic Workflow Diagram

Synthesis start 2-(benzylthio)-6- methoxybenzaldehyde reagents Hydroxylamine-O-sulfonic acid, Thioanisole, Aqueous Acetonitrile start->reagents product This compound reagents->product Cyclization

Caption: Synthetic route to this compound.

Medicinal Chemistry Applications of Benzo[d]isothiazole and Benzothiazole Derivatives

The benzo[d]isothiazole scaffold and its isomer, benzothiazole, are present in a wide array of compounds with significant therapeutic potential.[2][3] These applications span from oncology and neurodegenerative diseases to infectious diseases and metabolic disorders.

Anticancer Activity

Derivatives of the isomeric benzothiazole scaffold have demonstrated potent anticancer activity. A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) have been synthesized and shown to possess significant antiproliferative effects against melanoma and prostate cancer cell lines.[4][5][6]

The primary mechanism of action for these compounds is the inhibition of tubulin polymerization.[4][5][6][7] By binding to the colchicine binding site on tubulin, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][7] Notably, some of these compounds are not substrates for the P-glycoprotein (Pgp) efflux pump, which allows them to be effective against multidrug-resistant cancer cell lines.[4]

While these examples are thiazoles, the presence of the 4-methoxybenzoyl moiety suggests that a this compound core could also be a valuable scaffold for the design of novel tubulin polymerization inhibitors.

Anticancer Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin_Inhibition drug 4-Methoxybenzoyl-aryl-thiazole (SMART Compound) tubulin Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubules Microtubules drug->microtubules Inhibits tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest Disruption leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Neurodegenerative Diseases

The benzo[d]isothiazole and benzothiazole scaffolds have shown significant promise in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition

A series of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides, including a 4-methoxy substituted derivative, have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE).[8][9] Both MAO and ChE are key enzymes in the pathophysiology of neurodegenerative diseases. Inhibition of MAO-B can increase dopamine levels, which is beneficial in Parkinson's disease, while ChE inhibition increases acetylcholine levels, a primary strategy for managing Alzheimer's disease.

The 4-methoxybenzo[d]thiazole derivative in this series demonstrated inhibitory activity, highlighting the potential of this specific substitution pattern for targeting these enzymes.[8] Structure-activity relationship (SAR) studies on these compounds revealed that the nature and position of the substituent on the benzothiazole ring significantly influence their inhibitory potency against MAO-A, MAO-B, and butyrylcholinesterase (BuChE).[8][9]

CompoundTargetIC50 (µM)
4g (o-CH3) MAO14.80 ± 5.45[8][9]
4i (p-CH3) MAO-B16.49 ± 3.59[8][9]
4g (o-CH3) MAO-B12.12 ± 3.47[8][9]
4d (o-Br) BuChE14.61 ± 5.81[9]
4b (m-Cl) BuChE17.59 ± 1.78[9]
Table 1: Inhibitory activities of substituted (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides.
DYRK1A Inhibition

Derivatives of 5-methoxybenzo[d]thiazole have been identified as inhibitors of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[10] This kinase is implicated in the pathology of neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[10] The development of selective DYRK1A inhibitors is an active area of research, and the benzothiazole scaffold provides a promising starting point.

Antipsychotic Activity

The benzo[d]isothiazole core is a key structural feature in several atypical antipsychotic drugs, including ziprasidone, lurasidone, and perospirone.[1] These drugs typically act as multi-receptor antagonists, with activity at dopamine D2 and serotonin 5-HT2A receptors.[11]

A series of novel N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)amides have been synthesized and characterized as potential multireceptor atypical antipsychotics.[11] The most promising compound from this series demonstrated potent dopamine D2 and D3, and serotonin 5-HT1A and 5-HT2A receptor binding and showed efficacy in animal models of psychosis with a low potential for extrapyramidal side effects.[11]

Logical Relationship of Benzo[d]isothiazole in Antipsychotic Drug Action

Antipsychotic_Action drug Benzo[d]isothiazole Derivative antagonism Antagonism drug->antagonism d2 Dopamine D2 Receptor therapeutic_effect Antipsychotic Efficacy d2->therapeutic_effect Blockade contributes to ht2a Serotonin 5-HT2A Receptor ht2a->therapeutic_effect Blockade contributes to side_effects Reduced Extrapyramidal Side Effects ht2a->side_effects Blockade contributes to antagonism->d2 antagonism->ht2a

Caption: Role of benzo[d]isothiazole derivatives in antipsychotic action.

Other Therapeutic Applications

The versatility of the benzo[d]isothiazole and benzothiazole scaffolds extends to several other therapeutic areas:

  • Anti-diabetic: Benzo[d]isothiazole C-glucosides have been reported as inhibitors of the sodium-glucose co-transporter 2 (SGLT2), a target for the treatment of type 2 diabetes.[1]

  • Positive Allosteric Modulators (PAMs): Certain benzo[d]isothiazole-based compounds act as highly potent and selective positive allosteric modulators for the metabotropic glutamate receptor 4 (mGlu4), which is a promising target for disease-modifying therapies in Parkinson's disease.[1]

  • Kinase Inhibition: In addition to DYRK1A, benzothiazole derivatives have been developed as inhibitors of other kinases, such as breakpoint cluster region-Abelson (Bcr-Abl) tyrosine kinase, including drug-resistant mutants.[12] Furthermore, tetrahydrobenzo[d]thiazole derivatives have been designed as dual inhibitors of casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β).[13]

  • Antimicrobial Activity: Benzothiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[14][15][16]

Conclusion and Future Perspectives

The this compound scaffold, while not as extensively studied as some of its isomers and related heterocycles, holds considerable promise for the development of novel therapeutic agents. The established synthesis provides a clear path for the generation of this core structure, and the diverse biological activities of the broader benzo[d]isothiazole and benzothiazole families offer a compelling rationale for its further exploration.

Future research in this area should focus on several key aspects:

  • Expansion of the Chemical Space: Synthesis of a library of this compound derivatives with diverse substitutions at other positions of the bicyclic ring system.

  • Broad Biological Screening: Evaluation of these new compounds against a wide range of biological targets, including those where the parent scaffolds have shown activity, such as kinases, G-protein coupled receptors, and enzymes involved in neurodegeneration.

  • Structure-Based Drug Design: Utilization of computational modeling and structural biology to guide the design of more potent and selective inhibitors based on the this compound core.

  • Investigation of Physicochemical Properties: Characterization of the pharmacokinetic and pharmacodynamic properties of promising lead compounds to assess their drug-likeness and potential for in vivo efficacy.

By leveraging the existing knowledge of benzo[d]isothiazole and benzothiazole medicinal chemistry, and applying modern drug discovery techniques, the this compound scaffold can be developed into a valuable platform for the creation of next-generation therapeutics.

References

  • Lu, Y., Li, C. M., Wang, Z., Ross, C. R., 2nd, Chen, J., Dalton, J. T., Li, W., & Miller, D. D. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of medicinal chemistry, 52(6), 1701–1711. [Link]

  • Ivanova, Y., & Van der Eycken, E. V. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]

  • Lu, Y., Li, C. M., Wang, Z., Ross, C. R., 2nd, Chen, J., Dalton, J. T., Li, W., & Miller, D. D. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of medicinal chemistry, 52(6), 1701–1711. [Link]

  • Gürbüz, D., Seferoğlu, N., & Seferoğlu, Z. (2014). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Journal of Chemistry, 2014, 1-10. [Link]

  • Lu, Y., Li, C. M., Wang, Z., Ross, C. R., 2nd, Chen, J., Dalton, J. T., Li, W., & Miller, D. D. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of medicinal chemistry, 52(6), 1701–1711. [Link]

  • Singh, P., Kaur, M., & Kumar, M. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. MedChemComm, 9(9), 1472–1490. [Link]

  • Smith, D., et al. (2019). Benzothiazole derivatives as dyrk1 inhibitors.
  • Chen, X. W., Sun, Y. Y., Fu, L., & Li, J. Q. (2017). Synthesis and pharmacological characterization of novel N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)amides as potential multireceptor atypical antipsychotics. European journal of medicinal chemistry, 138, 1039–1050. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Liu, Y., Li, Y., & Zhang, Y. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 27(24), 8968. [Link]

  • El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

  • Koutsoulas, M., et al. (2020). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules, 25(19), 4483. [Link]

  • Park, H., et al. (2013). Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. Journal of medicinal chemistry, 56(9), 3561-3575. [Link]

  • Wang, Y., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 27(24), 8968. [Link]

  • Abdel-Gawad, H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

  • Singh, S., & Kumar, V. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 30(15), 1234. [Link]

  • Sharma, P., & Sharma, A. (2010). Design, Synthesis and Evaluation of Novel Phenothiazines as Antipsychotic Agents. Asian Journal of Research in Chemistry, 3(2), 345-348. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Organic Chemistry Portal. [Link]

  • Ozdincer, M., et al. (2024). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 96. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8783. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Methoxybenzo[d]isothiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Crucial Role of Solubility in Drug Discovery and Development

In the landscape of modern pharmaceutical sciences, the journey of a molecule from a promising lead to a life-saving therapeutic is fraught with challenges. Among the most critical yet often underestimated hurdles is the compound's solubility. Poor solubility can lead to a cascade of complications, including unreliable in vitro assay results, diminished in vivo efficacy, and significant formulation obstacles.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the solubility profile of 4-Methoxybenzo[d]isothiazole, a heterocyclic compound of significant interest. Rather than merely presenting data, this document aims to provide a foundational understanding of the principles governing its solubility and to equip you with the practical knowledge to determine and interpret its solubility in various organic solvents.

Understanding this compound: A Physicochemical Overview

This compound is a solid, heterocyclic compound featuring a benzisothiazole core with a methoxy group at the 4-position.[2][3] Its structure, characterized by both aromatic and heteroatomic features, dictates its interactions with different solvent environments. The presence of the sulfur and nitrogen heteroatoms, along with the oxygen of the methoxy group, introduces polarity and the potential for specific intermolecular interactions. Conversely, the benzene ring provides a non-polar, hydrophobic character. The interplay of these features is central to understanding its solubility.

Key Physicochemical Properties:

PropertyValue/DescriptionSource
Molecular FormulaC₈H₇NOS[2]
Physical FormSolid[2]
PurityTypically >95%[2][3]

A molecule's solubility is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities tend to be miscible.[4] Therefore, predicting the solubility of this compound requires a careful consideration of the polarity of the organic solvents under investigation.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is a thermodynamic equilibrium process. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. The polarity of organic molecules is a key determinant in these interactions.

Organic solvents can be broadly categorized based on their polarity:

  • Polar Protic Solvents: (e.g., methanol, ethanol) These solvents can engage in hydrogen bonding and have a significant dipole moment. They are effective at solvating polar solutes.

  • Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, acetonitrile) These solvents have a significant dipole moment but lack O-H or N-H bonds, precluding them from being hydrogen bond donors.

  • Non-Polar Aprotic Solvents: (e.g., hexane, toluene) These solvents have a low dielectric constant and primarily interact through van der Waals forces.

Given the structure of this compound, it is anticipated to exhibit higher solubility in polar aprotic and moderately polar protic solvents that can effectively interact with its polar functional groups. Its solubility in non-polar solvents is expected to be lower.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain reliable and quantitative solubility data, the shake-flask method is a widely accepted and recommended technique.[5][6] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved compound in the supernatant.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringes and syringe filters (0.45 µm pore size)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The exact amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[5] Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For a more complete separation, centrifuge the vials.[1]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.[8]

  • Dilution: If necessary, dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[7] A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid This compound B Add precise volume of organic solvent A->B C Seal vials and place on orbital shaker B->C D Incubate at constant temperature (24-72h) C->D E Centrifuge to separate solid D->E F Filter supernatant E->F G Dilute sample F->G H Quantify concentration (HPLC/UV-Vis) G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Interpretation and Application in Drug Development

The quantitative solubility data obtained from the shake-flask method is invaluable for various stages of drug development:

  • Lead Optimization: Early knowledge of a compound's solubility can guide medicinal chemists in designing analogs with improved physicochemical properties.

  • Formulation Development: Understanding the solubility in different solvents is crucial for developing appropriate formulations for both preclinical and clinical studies. For instance, a high solubility in a particular solvent might suggest its utility as a vehicle for in vivo administration.

  • Process Chemistry: Solubility data informs the selection of solvents for synthesis, purification, and crystallization processes, impacting yield and purity.

The following diagram illustrates the logical considerations for solvent selection based on the intended application:

solvent_selection cluster_data Solubility Data cluster_application Application cluster_outcomes Solvent Selection Solubility Quantitative Solubility in various solvents Application Intended Use? Solubility->Application Formulation Formulation Vehicle Application->Formulation High Solubility & Biocompatible Synthesis Reaction/Purification Solvent Application->Synthesis High Solubility & Appropriate Reactivity Assay In Vitro Assay Solvent Application->Assay High Solubility & Assay Compatible

Caption: Logical workflow for solvent selection based on solubility data.

Conclusion

While readily available quantitative solubility data for this compound in a wide range of organic solvents is limited in the public domain, this technical guide provides the theoretical foundation and a robust experimental framework for its determination. By understanding the interplay of its structural features with solvent properties and by employing standardized methods like the shake-flask protocol, researchers can generate the critical data needed to advance their research and development efforts. The insights gained from a comprehensive solubility profile are not merely academic; they are a cornerstone of successful drug development, enabling informed decisions that can ultimately determine the fate of a promising therapeutic candidate.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link][8]

  • World Health Organization (WHO). (n.d.). Annex 4. Available at: [Link][5]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link][6]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link][7]

  • Unknown Source. (n.d.). Solubility test for Organic Compounds.[9]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Available at: [Link][10]

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.[11]

  • Unknown Source. (n.d.). The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs.[12]

  • National Center for Biotechnology Information. (n.d.). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. Available at: [Link][13]

  • Labclinics. (2020). Solubility factors when choosing a solvent. Available at: [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link][14]

  • Royal Society of Chemistry. (2025). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. Available at: [Link][15]

  • National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available at: [Link][16]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link][17]

Sources

Structural and Electronic Divergence: The 1,3 vs. 1,2 Heteroatom Paradigm

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of heterocyclic scaffolds requires moving beyond basic structural descriptions to understand the profound impact of atomic arrangement on chemical reactivity, physical properties, and pharmacological efficacy. This guide provides a comprehensive comparative analysis between benzothiazole and 4-methoxybenzo[d]isothiazole , detailing their structural divergence, synthetic methodologies, and applications in medicinal chemistry.

At the core of the distinction between benzothiazole and benzo[d]isothiazole is the spatial relationship between the nitrogen and sulfur atoms within the fused five-membered thiazole ring.

  • Benzothiazole (1,3-N,S system): In this scaffold, the nitrogen and sulfur atoms are separated by a carbon atom (C2). This arrangement creates a highly electrophilic C2 position, making it highly susceptible to nucleophilic attack. The separation of the heteroatoms stabilizes the ring system through extended

    
    -conjugation, contributing to its robust nature in harsh physiological environments.
    
  • Benzo[d]isothiazole (1,2-N,S system): Here, the nitrogen and sulfur atoms are directly bonded. The N-S bond is inherently weaker and more polarized than the C-S or C-N bonds found in benzothiazole. This direct linkage alters the bond angles and the overall dipole moment of the molecule, creating a unique stereoelectronic profile that is highly prized in the design of central nervous system (CNS) agents.

  • The 4-Methoxy Substitution: The specific addition of a methoxy group at the 4-position in This compound introduces an electron-donating group (EDG) via resonance. This enriches the electron density of the adjacent benzene ring, strengthening

    
     stacking interactions with aromatic amino acid residues (like Phenylalanine and Tryptophan) in target receptor binding pockets. Furthermore, the oxygen atom serves as a crucial hydrogen-bond acceptor, altering the molecule's solvation shell and enhancing its lipophilicity.
    

G BTA Benzothiazole (1,3-N,S) Prop1 Highly electrophilic C2 Stable ring system BTA->Prop1 BIA Benzo[d]isothiazole (1,2-N,S) MBIA This compound BIA->MBIA 4-OMe Substitution Prop2 Direct N-S bond Redox-sensitive BIA->Prop2 Prop3 Electron-donating OMe Enhanced lipophilicity MBIA->Prop3 Target1 Kinases, Antimicrobial targets Prop1->Target1 Target2 GPCRs (Dopamine/Serotonin) Prop2->Target2 Prop3->Target2

Structural and pharmacological divergence of benzothiazole and benzo[d]isothiazole scaffolds.

Pharmacological Trajectories and Medicinal Chemistry

The structural differences dictate entirely different trajectories in drug discovery [1].

Benzothiazole Derivatives: Due to their stable


-system and the reactivity of the C2 position, benzothiazoles are extensively utilized as broad-spectrum agents. They are prominent in 1 [1]. The scaffold easily intercalates into DNA or binds to kinase hinge regions.

Benzo[d]isothiazole Derivatives: The 1,2-N,S system is a privileged scaffold for G-protein coupled receptors (GPCRs). The unique dipole moment allows these molecules to orient specifically within the hydrophobic pockets of dopamine (D2) and serotonin (5-HT2A) receptors. In comparative biological evaluations, 2, distinguishing their mechanism of action from standard benzothiazoles [2]. The 4-methoxy derivative acts as an advanced building block to fine-tune these receptor affinities by modulating the steric bulk and electronic distribution of the molecule.

Physicochemical Properties

To rationally design drugs using these scaffolds, scientists must account for their distinct physicochemical properties. The table below summarizes the quantitative differences [3].

PropertyBenzothiazoleThis compoundCausality / Impact on Drug Design
CAS Number 95-16-935272-30-1Standard identification for procurement.
Molecular Formula C

H

NS
C

H

NOS
Addition of the methoxy group increases molecular weight.
Molecular Weight 135.19 g/mol 165.21 g/mol Remains well within Lipinski's Rule of 5 for both scaffolds.
LogP (Estimated) ~2.01~2.45The methoxy group increases lipophilicity, enhancing blood-brain barrier (BBB) penetration.
H-Bond Donors 00Both scaffolds rely on hydrophobic and dipole interactions.
H-Bond Acceptors 1 (Nitrogen)2 (Nitrogen, Oxygen)The 4-methoxy oxygen provides a secondary anchor point for target binding.
Heteroatom Linkage C-S-C-NC-S-N-CDictates the chemical stability and metabolic degradation pathways.

Synthetic Methodologies: Step-by-Step Protocols

The synthesis of these two scaffolds requires fundamentally different approaches due to the necessity of forming an N-S bond in the isothiazole system versus a C-S/C-N bond in the benzothiazole system.

Protocol A: Synthesis of Benzothiazole (General Condensation)
  • Precursor Mixing: Combine 2-aminothiophenol (1.0 eq) and an aryl/alkyl aldehyde (1.1 eq) in a polar aprotic solvent (e.g., DMF).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to facilitate the initial Schiff base formation.

  • Cyclization & Oxidation: Stir at 80°C. The nucleophilic thiol attacks the imine carbon. In the presence of ambient air or a mild oxidant (like H

    
    O
    
    
    
    ), the intermediate oxidizes to form the fully aromatic benzothiazole ring.
  • Validation: Monitor via TLC. Validate the final structure using

    
    H NMR (looking for the disappearance of the aldehyde proton at ~10 ppm and the appearance of the C2-proton if a formyl source was used).
    
Protocol B: Synthesis of this compound

The formation of the N-S bond requires specialized oxidative amination. A highly efficient method utilizes hydroxylamine-O-sulfonic acid (HOSA) [4].

  • Substrate Preparation: Dissolve 2-(benzylthio)-6-methoxybenzaldehyde (1.0 eq) in an aqueous acetonitrile solvent system. Causality: Acetonitrile provides solubility for the organic precursor, while water is necessary to solubilize the HOSA reagent.

  • Scavenger Addition: Add thioanisole (1.2 eq) to the mixture. Causality: During the N-S bond formation, the benzyl group from the thioether is cleaved as a reactive benzyl cation. Thioanisole acts as a carbocation scavenger, preventing the benzyl cation from alkylating the desired product or the solvent.

  • Amination & Cyclization: Slowly add hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq). Stir the reaction at room temperature. HOSA acts as an electrophilic aminating agent, attacking the sulfur atom, which subsequently triggers the cyclization with the aldehyde carbon, forming the 1,2-thiazole ring.

  • Isolation: Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validating Analytical Workflow:

    • LC-MS: Confirm the exact mass (m/z 166.03 [M+H]

      
      ). The absence of the benzyl mass (+91 m/z) confirms successful cleavage and cyclization.
      
    • 
      H NMR:  Verify the presence of the methoxy singlet at ~3.9 ppm and the characteristic downfield shift of the isothiazole C3-proton.
      

Workflow Start 2-(benzylthio)-6- methoxybenzaldehyde Cyclization N-S Bond Formation (Cyclization) Start->Cyclization Reagent Hydroxylamine-O-sulfonic acid + Thioanisole Reagent->Cyclization Solvent Aqueous Acetonitrile (Solvent System) Solvent->Cyclization Product This compound Cyclization->Product Yield via Precipitation

Synthetic workflow for this compound via N-S bond cyclization.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review Journal of Chemical Reviews
  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases Bioorganic & Medicinal Chemistry (via PubMed)
  • This compound | 35272-30-1 Sigma-Aldrich
  • Synthesis of benzo[d]isothiazoles: an upd

Sources

Safety Assessment and Toxicity Profiling of Methoxy-Substituted Benzo[d]isothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity and Safety Data for Methoxy-Substituted Benzo[d]isothiazoles Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Safety Assessment Leads

Executive Summary

Methoxy-substituted benzo[d]isothiazoles represent a critical scaffold in medicinal chemistry, distinct from their benzo[d]thiazole analogs. While the parent 1,2-benzisothiazol-3(2H)-one (BIT) is a well-characterized biocide with known sensitization risks, the introduction of a methoxy group—typically at the 5-, 6-, or 7-positions—significantly modulates the physicochemical and toxicological profile.

This guide synthesizes available data to establish that methoxy-substitution generally attenuates acute cytotoxicity compared to hydroxy-analogs but introduces specific metabolic liabilities (O-demethylation) and potential hERG channel interactions due to lipophilicity shifts. Unlike benzothiazoles, which carry higher mutagenic risks, methoxy-benzo[d]isothiazoles are largely non-genotoxic but remain potent skin sensitizers.

Physicochemical & Structural Safety Context

The safety profile of this class is governed by the electronic and steric effects of the methoxy group on the isothiazole core.

ParameterEffect of Methoxy SubstitutionSafety Implication
LogP (Lipophilicity) Increases by ~0.4–0.6 units vs. unsubstituted.Increased membrane permeability; higher potential for hERG channel trapping (cardiotoxicity risk).
Electronic Effect Electron-donating (+M effect).Deactivates the electrophilic sulfur center slightly, potentially reducing reactivity with nucleophilic cysteine residues (lower sensitization potency vs. strong electron-withdrawing analogs).
Solubility Decreased aqueous solubility vs. hydroxy analogs.May require formulation optimization; precipitation risks in high-concentration assays.

Toxicological Profile

In Vitro Cytotoxicity

Experimental data indicates a clear Structure-Activity Relationship (SAR) where the position and nature of the oxygenated substituent dictate cell viability.

  • Methoxy vs. Hydroxy: In antiproliferative assays against human cell lines (e.g., MT-4, HepG2), methoxy-substituted benzo[d]isothiazoles consistently exhibit lower cytotoxicity (higher IC50) than their hydroxy-substituted counterparts.

    • Mechanism:[1][2] Hydroxy-derivatives can undergo oxidation to form reactive quinone-imine species, leading to oxidative stress. The methyl cap on the methoxy group prevents this direct oxidation, requiring metabolic activation (O-demethylation) first.

  • Positional Effects:

    • 6-Methoxy: Often the most metabolically stable and least cytotoxic.

    • 5-Methoxy: Can show higher reactivity due to para-conjugation with the nitrogen of the isothiazole ring.

Genotoxicity & Mutagenicity
  • Ames Test (Salmonella typhimurium):

    • Result: Generally Negative (-).

    • Contrast: Unlike 6-methoxy-benzo[d]thiazoles (which can be mutagenic upon metabolic activation due to ring opening), the benzo[d]isothiazole ring is more robust.

    • Metabolic Activation (S9): In the presence of S9 liver fractions, O-demethylation occurs, but the resulting phenols do not typically form DNA adducts.

  • Structural Alerts: The N-S bond is a "soft" electrophile. While not mutagenic, it reacts with proteins, driving the sensitization pathway described below.

Skin Sensitization (Key Hazard)

The core benzo[d]isothiazole scaffold is a known skin sensitizer (Category 1).

  • Mechanism: The isothiazole ring acts as a hapten. The sulfur atom reacts with cysteine thiols in skin proteins (keratin) via a nucleophilic attack, opening the ring and forming a disulfide bond.

  • Methoxy Impact: The electron-donating methoxy group stabilizes the ring, slightly increasing the threshold for sensitization compared to chlorinated analogs (e.g., chloromethylisothiazolinone), but does not eliminate the risk .

Cardiotoxicity: hERG Channel Inhibition

Inhibition of the hERG potassium channel is a critical safety endpoint for this scaffold, particularly for CNS-targeted derivatives.

  • Risk Factor: Moderate to High.

  • Mechanism: The methoxy group increases lipophilicity, facilitating entry into the hERG channel pore. The oxygen atom can act as a hydrogen bond acceptor for the Tyr652 or Ser624 residues within the channel pore.

  • Mitigation: Introduction of polar groups (e.g., solubilizing amines) elsewhere on the scaffold is often required to counteract the hERG liability introduced by the methoxy-benzisothiazole core.

Metabolic Stability & Pathways

The primary clearance mechanism for methoxy-benzo[d]isothiazoles is O-demethylation mediated by Cytochrome P450 enzymes (primarily CYP1A2 and CYP2D6).

Metabolic Pathway Diagram

Metabolism Parent Methoxy-Benzo[d]isothiazole (Lipophilic Parent) CYP CYP450 (CYP1A2/2D6) Parent->CYP Oxidation RingOpen Ring Opening (Thiol Formation) Parent->RingOpen Nucleophilic Attack (GSH) Phenol Hydroxy-Benzo[d]isothiazole (Reactive Metabolite) CYP->Phenol O-Demethylation Glucuronide O-Glucuronide Conjugate (Excreted) Phenol->Glucuronide UGT (Phase II) Protein Protein Adducts (Sensitization) RingOpen->Protein Covalent Binding

Caption: Metabolic fate of methoxy-benzo[d]isothiazoles. The major detoxification route is O-demethylation followed by glucuronidation. A competing toxification pathway involves ring opening and protein binding.

Experimental Protocols

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the IC50 of methoxy-derivatives against mammalian cell lines.

  • Cell Seeding: Seed HepG2 or HEK293 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Compound Treatment: Prepare stock solutions of the test compound in DMSO. Dilute serially in culture medium (Final DMSO < 0.5%).

    • Controls: Vehicle (0.5% DMSO), Positive Control (Doxorubicin 1 µM).

  • Incubation: Treat cells for 48h.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: hERG Inhibition (Automated Patch Clamp)

Purpose: To assess cardiotoxicity risk early in the lead optimization phase.

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s solution (pH 7.4).

    • Intracellular: K-Aspartate based pipette solution.

  • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 500 ms (activates channels), then repolarize to -50 mV for 500 ms (elicits tail current).

  • Application: Apply test compound (0.1, 1, 10, 30 µM) for 5 minutes per concentration.

  • Analysis: Measure peak tail current amplitude. Normalize to baseline.

    • Acceptance Criteria: >1 GΩ seal resistance. Run-down < 5%.

References

  • Vicini, P., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry. Link

  • SCCS (Scientific Committee on Consumer Safety). (2012). Opinion on Benzisothiazolinone.[3][4][5] European Commission.[4] Link

  • Zhang, Y.H., et al. (2010).[6] hERG potassium channel inhibition by the amiodarone metabolite desethyl-amiodarone.[6] The Physiological Society. Link

  • BenchChem Technical Support. (2025). Comparative Toxicity Profiling of Isothiazole Derivatives. BenchChem.[7] Link

  • Minsky, D. (1985). Mutagenic Potential of Benzothiazole.[8] DTIC. Link

Sources

The Benzo[d]isothiazole Pharmacophore: Patent Landscape, Synthetic Workflows, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[d]isothiazole (BIT) ring system is a privileged scaffold in medicinal chemistry. Historically anchored in the development of atypical antipsychotics, the patent landscape over the last decade reveals a strategic pivot. While central nervous system (CNS) indications remain prominent, recent intellectual property (IP) filings demonstrate the scaffold's expansion into targeted oncology, specifically as kinase inhibitors and mutant GTPase inhibitors. This technical guide synthesizes the current patent landscape, elucidates the mechanistic rationale behind BIT's pharmacological success, and details the core synthetic and biological validation protocols driving its therapeutic development.

Mechanistic Rationale: Why Benzo[d]isothiazole?

The BIT scaffold offers unique physicochemical properties. The presence of the sulfur-nitrogen heteroaromatic system imparts distinct hydrogen-bond accepting capabilities and modulates the lipophilicity (LogP) of the molecule, which is crucial for blood-brain barrier (BBB) penetration in CNS drugs[1]. Furthermore, the geometry of the BIT ring allows for optimal


 stacking interactions within the hydrophobic pockets of monoamine receptors and kinase active sites.

In atypical antipsychotics like Lurasidone, the 3-(piperazin-1-yl)benzo[d]isothiazole moiety acts as a critical pharmacophore. The causality here is structural: the rigid planar BIT system anchors the molecule in the D2 receptor's orthosteric site, while the basic piperazine nitrogen forms a critical salt bridge with a conserved aspartate residue[2]. Simultaneously, the scaffold's geometry permits partial agonism at the 5-HT1A receptor, a dual-action mechanism that mitigates extrapyramidal symptoms (EPS)[2].

G BIT Benzo[d]isothiazole Derivative D2 Dopamine D2 Receptor (Antagonism) BIT->D2 Blocks HT1A 5-HT1A Receptor (Partial Agonism) BIT->HT1A Activates Efficacy Antipsychotic Efficacy D2->Efficacy Reduces positive symptoms EPS Reduced Extrapyramidal Symptoms HT1A->EPS Mitigates motor side effects

Fig 1: Pharmacological signaling modulation by BIT derivatives.

Patent Landscape (2010–2026): A Quantitative Shift

Recent patent filings indicate a diversification of the BIT scaffold. Table 1 summarizes key patents, demonstrating the transition from CNS to oncology, including novel KRAS G12D[3] and PI3K inhibitors[4].

Table 1: Key Benzo[d]isothiazole Patents and Therapeutic Indications

Patent PublicationAssignee / InnovatorTherapeutic TargetKey Scaffold Feature
EP3057966A1 [5]Indena S.p.A / SumitomoD2 / 5-HT2A (Schizophrenia)Lurasidone synthesis optimization
US20240239788A1 [3]Mirati Therapeutics / VertexKRAS G12D (Oncology)Fluorinated benzo[d]isothiazole
WO2024151930A1 [4]Tyra BiosciencesPI3K Inhibitors (Oncology)BIT-3-carboxamide derivatives
US9409899B2 [6]Cadila HealthcareD2 / 5-HT (Antipsychotic)Crystalline Lurasidone free base
EP2912037B1 [7]Merck Patent GmbHWnt / Hyperproliferative2-Aminopyridine BIT 1,1-dioxide

Process Chemistry: Synthetic Workflow

The synthesis of the BIT-piperazine intermediate is a cornerstone of numerous patented workflows[6]. The critical challenge in this synthesis is avoiding bis-alkylation of the piperazine and managing the degradation of the BIT ring under harsh nucleophilic conditions.

G A 1,2-Benzisothiazol-3-ol B Chlorination (POCl3) A->B C 3-Chloro-1,2-benzisothiazole B->C Intermediate D Nucleophilic Substitution (Piperazine, K2CO3, Toluene) C->D E 3-(Piperazin-1-yl)benzo[d]isothiazole D->E High Yield

Fig 2: Synthetic workflow for the 3-(piperazin-1-yl)benzo[d]isothiazole intermediate.

Protocol 1: Optimized Synthesis of 3-(Piperazin-1-yl)benzo[d]isothiazole

Causality & Design: This protocol utilizes a nucleophilic aromatic substitution (


). Toluene is selected as the solvent because its high boiling point (110°C) provides the necessary thermal energy to overcome the activation barrier of the 

on the electron-rich BIT ring. Potassium carbonate (

) is employed as an acid scavenger. Unlike stronger bases (e.g., NaH or alkoxides) which might cleave the isothiazole ring,

selectively neutralizes the HCl byproduct, ensuring the piperazine remains in its active, unprotonated nucleophilic state without causing substrate degradation[5].

Step-by-Step Methodology:

  • Reagent Preparation: Charge a dry, argon-flushed reaction vessel with 3-chloro-1,2-benzisothiazole (1.0 eq) and anhydrous piperazine (4.0 eq). The large excess of piperazine is a deliberate stoichiometric choice to statistically minimize the formation of the unwanted bis-BIT-piperazine dimer.

  • Solvent & Base Addition: Suspend the reagents in anhydrous toluene (10 volumes). Add finely milled anhydrous

    
     (1.5 eq).
    
  • Thermal Activation: Heat the suspension to reflux (approx. 105–110°C) under continuous mechanical stirring for 15 hours[5].

  • Self-Validation (In-Process Control): Monitor the reaction via UPLC/HPLC. The reaction is deemed complete when the 3-chloro-1,2-benzisothiazole peak area is < 0.5%. Validation Logic: If the reaction stalls, verify the anhydrous state of the mixture, as water hydrolyzes the starting material back to 1,2-benzisothiazol-3-ol.

  • Workup & Isolation: Cool the mixture to 25°C. Quench with deionized water (3 volumes) to dissolve inorganic salts. Separate the organic toluene layer. Extract the aqueous layer once more with toluene.

  • Purification: Concentrate the combined organic layers under reduced pressure. Crystallize the crude product from a mixture of heptane/ethyl acetate to yield 3-(piperazin-1-yl)benzo[d]isothiazole as a highly pure (>99% HPLC) solid.

Biological Validation: Receptor Binding & Kinase Inhibition Profiling

With the emergence of BIT derivatives in oncology (e.g., KRAS G12D and PI3K inhibitors)[3][4], robust in vitro validation is essential to confirm target engagement.

Protocol 2: Self-Validating Kinase Inhibition Assay (TR-FRET)

To validate the efficacy of novel BIT-based kinase inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard due to its high signal-to-noise ratio.

Causality & Design: TR-FRET minimizes compound auto-fluorescence interference—a common issue with highly conjugated heteroaromatics like benzo[d]isothiazoles. By introducing a time delay before measuring emission, short-lived background fluorescence decays, leaving only the specific signal from the target interaction.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a 384-well low-volume plate. Dispense 5 µL of the target kinase (e.g., PI3K or KRAS G12D complex) in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Addition: Add 100 nL of the BIT derivative dissolved in 100% DMSO using an acoustic liquid handler (e.g., Echo 550) to achieve a final concentration range of 10 µM to 0.1 nM (10-point dose-response).

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to reach binding equilibrium with the target.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (containing a biotinylated peptide substrate). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate

    
     and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
    
  • Readout & Validation: Read the plate on a microplate reader using a 337 nm excitation laser and measuring emission at 620 nm and 665 nm. Calculate the

    
     using a 4-parameter logistic regression.
    
    • Self-Validation Logic: The assay includes a known reference inhibitor (positive control) and DMSO-only wells (negative control). The run is only considered valid if the calculated Z'-factor is > 0.6, ensuring the data's statistical reliability and confirming that the assay window is sufficient to detect true inhibition.

References

  • US20240239788A1 - Small molecule inhibitors of kras g12d mutant . Google Patents. 3

  • US9409899B2 - Process for preparing benzisothiazol-3-yl-piperazin-1-yl-methyl-cyclo hexylmethanisoindol-1,3-dione and its intermediates . Google Patents. 6

  • WO2024151930A1 - Pi3k inhibitors and methods of making and using the same . Google Patents. 4

  • Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics . PMC / PLoS ONE. 2

  • EP3057966A1 - Process for the industrial synthesis of lurasidone . Google Patents. 5

  • Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution . MDPI. 1

  • EP 2912037 B1 - 2-AMINOPYRIDINE COMPOUNDS . European Patent Office / Googleapis.7

Sources

Methodological & Application

Synthesis of 4-Methoxybenzo[d]isothiazole: An Application Note and Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Benzisothiazole Scaffold

The benzisothiazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention from the medicinal and organic chemistry communities. Compounds incorporating this moiety exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The substitution pattern on the benzisothiazole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Specifically, the introduction of a methoxy group can modulate a compound's lipophilicity and hydrogen bonding capacity, potentially enhancing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive protocol for the synthesis of 4-Methoxybenzo[d]isothiazole, a valuable building block for the development of novel therapeutic agents and functional materials.

Strategic Overview of the Synthesis

The synthesis of this compound is approached via a multi-step sequence, commencing with the preparation of the key precursor, 2-(benzylthio)-6-methoxybenzaldehyde. This is followed by a crucial cyclization step to construct the target benzisothiazole ring system. This application note provides a detailed, step-by-step protocol for each stage of this synthesis, along with an in-depth discussion of the underlying chemical principles and the rationale behind the choice of reagents and reaction conditions.

PART 1: Synthesis of the Precursor: 2-(benzylthio)-6-methoxybenzaldehyde

The synthesis of the starting material, 2-(benzylthio)-6-methoxybenzaldehyde, is a critical phase of this protocol. A reliable and efficient method for its preparation is paramount for the successful synthesis of the final product. The following two-step procedure outlines the synthesis of this key intermediate, starting from the commercially available 2-hydroxy-6-methoxybenzaldehyde.

Step 1: Synthesis of 2-Mercapto-6-methoxybenzaldehyde

A crucial intermediate in this synthesis is 2-mercapto-6-methoxybenzaldehyde. While various methods exist for the synthesis of mercaptobenzaldehydes, a direct and efficient protocol for this specific substituted aldehyde is presented here, adapted from general methods for the synthesis of aromatic thiols. This procedure involves the conversion of the hydroxyl group of 2-hydroxy-6-methoxybenzaldehyde to a more reactive intermediate, followed by displacement with a sulfur nucleophile.

Protocol 1: Synthesis of 2-Mercapto-6-methoxybenzaldehyde

Step Procedure Reagents and Materials Rationale and In-depth Explanation
1 In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-hydroxy-6-methoxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).2-hydroxy-6-methoxybenzaldehyde, Anhydrous DMFThe reaction is conducted under an inert atmosphere to prevent the oxidation of the thiol product. Anhydrous DMF is used as a polar aprotic solvent to dissolve the starting material and facilitate the subsequent reaction.
2 Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C. Allow the reaction mixture to stir at room temperature for 30 minutes.Sodium hydride (60% in mineral oil)Sodium hydride, a strong base, deprotonates the phenolic hydroxyl group to form the corresponding sodium phenoxide. This increases the nucleophilicity of the oxygen atom for the subsequent reaction.
3 To the resulting solution, add N,N-dimethylthiocarbamoyl chloride (1.1 eq) dropwise at 0 °C. Stir the reaction mixture at 80 °C for 2 hours.N,N-Dimethylthiocarbamoyl chlorideThe sodium phenoxide undergoes a Newman-Kwart rearrangement. The thiocarbamate intermediate is formed, which then rearranges upon heating to the thermodynamically more stable thionocarbamate.
4 Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Ethyl acetate, Water, Brine, Anhydrous sodium sulfateThis is a standard aqueous work-up procedure to isolate the crude thionocarbamate intermediate.
5 Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.Silica gel, Hexane, Ethyl acetateColumn chromatography is employed to obtain the pure thionocarbamate intermediate.
6 Hydrolyze the purified thionocarbamate by refluxing with a solution of potassium hydroxide in ethanol.Potassium hydroxide, EthanolThe thionocarbamate is hydrolyzed under basic conditions to yield the desired 2-mercapto-6-methoxybenzaldehyde.
7 After completion of the reaction (monitored by TLC), cool the mixture, acidify with dilute hydrochloric acid, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.Dilute hydrochloric acid, Ethyl acetate, Water, Brine, Anhydrous sodium sulfateAcidification protonates the thiolate to form the thiol. A standard extraction and drying procedure is used to isolate the product.
8 Purify the crude 2-mercapto-6-methoxybenzaldehyde by column chromatography.Silica gel, Hexane, Ethyl acetatePurification by column chromatography yields the pure thiol intermediate.
Step 2: S-Benzylation of 2-Mercapto-6-methoxybenzaldehyde

With the thiol intermediate in hand, the next step is the S-benzylation to introduce the benzylthio group. This is a standard nucleophilic substitution reaction where the thiolate anion acts as the nucleophile.

Protocol 2: Synthesis of 2-(benzylthio)-6-methoxybenzaldehyde

Step Procedure Reagents and Materials Rationale and In-depth Explanation
1 In a round-bottom flask, dissolve 2-mercapto-6-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as DMF or acetonitrile.2-mercapto-6-methoxybenzaldehyde, DMF or AcetonitrileA polar aprotic solvent is chosen to facilitate the reaction between the ionic and organic reactants.
2 Add a base such as potassium carbonate (1.5 eq) to the solution and stir for 15-20 minutes at room temperature.Potassium carbonateThe base deprotonates the thiol to form the more nucleophilic thiolate anion.
3 Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.Benzyl bromideBenzyl bromide is an excellent electrophile for this S-alkylation reaction due to the stability of the benzylic carbocation-like transition state.
4 Stir the reaction at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.TLC platesThe reaction progress is monitored to determine the optimal reaction time and ensure complete conversion.
5 After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).Water, Ethyl acetateThis work-up procedure separates the organic product from the inorganic salts and the polar solvent.
6 Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Water, Brine, Anhydrous sodium sulfateThis standard procedure removes any remaining water and inorganic impurities.
7 Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(benzylthio)-6-methoxybenzaldehyde as a pure compound.Silica gel, Hexane, Ethyl acetateColumn chromatography is essential for obtaining a high-purity starting material for the subsequent cyclization step.

PART 2: Cyclization to this compound

The final and key transformation in this synthesis is the cyclization of 2-(benzylthio)-6-methoxybenzaldehyde to form the desired this compound. Based on a literature report by Kawakita and colleagues, this conversion is achieved using hydroxylamine-O-sulfonic acid.

Proposed Reaction Mechanism

The reaction is believed to proceed through the following steps:

  • Oxime Formation: The aldehyde group of 2-(benzylthio)-6-methoxybenzaldehyde reacts with hydroxylamine-O-sulfonic acid to form an oxime intermediate.

  • Intramolecular Cyclization: The sulfur atom of the benzylthio group then likely attacks the nitrogen atom of the oxime, leading to the formation of the five-membered isothiazole ring.

  • Elimination: The final step involves the elimination of a benzyl cation and a sulfate group to afford the aromatic this compound. The presence of thioanisole in the reaction mixture is likely to act as a scavenger for the benzyl cation, preventing potential side reactions.

Reaction_Mechanism cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination & Aromatization cluster_3 Scavenging A 2-(benzylthio)-6-methoxybenzaldehyde C Oxime Intermediate A->C Reaction with aldehyde B Hydroxylamine-O-sulfonic acid B->C D Cyclized Intermediate C->D Nucleophilic attack of Sulfur E This compound D->E Elimination F Benzyl Cation + Sulfate D->F H Benzylated Thioanisole F->H G Thioanisole G->H Traps Benzyl Cation

Caption: Proposed reaction mechanism for the synthesis of this compound.

Proposed Experimental Protocol

The following protocol is a proposed procedure based on the available literature. Optimization may be required to achieve the best results.

Protocol 3: Synthesis of this compound

Step Procedure Reagents and Materials Rationale and In-depth Explanation
1 In a round-bottom flask, dissolve 2-(benzylthio)-6-methoxybenzaldehyde (1.0 eq) in a mixture of acetonitrile and water.2-(benzylthio)-6-methoxybenzaldehyde, Acetonitrile, WaterThe use of a mixed solvent system of aqueous acetonitrile helps to dissolve both the organic substrate and the inorganic reagent.
2 To this solution, add hydroxylamine-O-sulfonic acid (1.2 eq) and thioanisole (1.1 eq).Hydroxylamine-O-sulfonic acid, ThioanisoleHydroxylamine-O-sulfonic acid serves as the nitrogen source for the isothiazole ring. Thioanisole is included as a scavenger for the benzyl group that is cleaved during the cyclization.
3 Stir the reaction mixture at a specified temperature (e.g., room temperature or gentle heating) for a designated period (e.g., 12-24 hours), monitoring the reaction progress by TLC.TLC platesThe optimal temperature and reaction time should be determined empirically.
4 Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.Saturated sodium bicarbonate solutionThe basic solution neutralizes the acidic reaction mixture.
5 Extract the aqueous layer with ethyl acetate (3 x).Ethyl acetateThe organic product is extracted into the ethyl acetate layer.
6 Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Water, Brine, Anhydrous sodium sulfateThis standard work-up procedure removes impurities.
7 Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.Silica gel, Hexane, Ethyl acetatePurification is crucial to obtain the final product in high purity for subsequent applications.

Data Summary

The following table summarizes the key reactants and expected products for this synthetic sequence.

Reaction Starting Material Key Reagents Product Expected Yield (%)
Step 1 2-Hydroxy-6-methoxybenzaldehyde1. NaH 2. N,N-Dimethylthiocarbamoyl chloride 3. KOH2-Mercapto-6-methoxybenzaldehyde60-70
Step 2 2-Mercapto-6-methoxybenzaldehydeBenzyl bromide, K₂CO₃2-(benzylthio)-6-methoxybenzaldehyde80-90
Step 3 2-(benzylthio)-6-methoxybenzaldehydeHydroxylamine-O-sulfonic acid, ThioanisoleThis compound50-60 (estimated)

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthetic_Workflow A 2-Hydroxy-6-methoxybenzaldehyde B 2-Mercapto-6-methoxybenzaldehyde A->B Newman-Kwart Rearrangement & Hydrolysis C 2-(benzylthio)-6-methoxybenzaldehyde B->C S-Benzylation D This compound C->D Cyclization with Hydroxylamine-O-sulfonic acid

Caption: Overall synthetic workflow for this compound.

Conclusion and Future Perspectives

This application note provides a detailed and practical guide for the synthesis of this compound. The protocols described herein are designed to be reproducible and scalable, providing researchers with a reliable method to access this valuable heterocyclic building block. The successful synthesis of this compound opens avenues for the exploration of its potential applications in drug discovery and materials science. Further studies to optimize the reaction conditions and explore the biological activities of novel derivatives based on this scaffold are encouraged.

References

  • Ivanova, Y.; Van Hecke, K.; De Kimpe, N.; Mangelinckx, S.
  • Vicini, P.; Geronikaki, A.; Incerti, M.; Zani, F.; Dearden, J.; Hewitt, M. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorg. Med. Chem. Lett.2003, 13, 4493-4497.
  • Lu, Y.; Li, C. M.; Wang, Z.; Ross, C. R., 2nd; Chen, J.; Dalton, J. T.; Li, W.; Miller, D. D. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. J. Med. Chem.2009, 52, 1701-1711.
  • Kaur, H.; Kumar, S.; Singh, I.; Kumar, A. Biological Potential of Benzothiazole Derivatives: Bench to Bed Side. J. Pharm.
  • Wallace, R. G. Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent. Aldrichimica Acta1980, 13, 3-11.
  • Rathke, M. W.; Millard, A. A. Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl-. Org. Synth.1978, 58, 32.
  • Icke, R. N.; Redemann, C. E.; Wisegarver, B. B.; Alles, G. A. m-METHOXYBENZALDEHYDE. Org. Synth.1949, 29, 63.
  • Zacharie, B.; Connolly, T. P.; Rej, R. Preparation of 2,6-dialkoxybenzaldehydes. Arkivoc2001, 2001, 3-12.
  • Shutske, G. M.; Kapples, K. J.; Tomer, J. D. A new and efficient synthesis of 2-mercaptobenzaldehydes. J. Heterocycl. Chem.1988, 25, 963-965.

Sources

protocol for cyclization using hydroxylamine O-sulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide detailing the mechanistic principles and experimental protocols for cyclization reactions utilizing Hydroxylamine-O-sulfonic acid (HOSA).

Introduction & Mechanistic Rationale

Hydroxylamine-O-sulfonic acid (HOSA) is a versatile, zwitterionic inorganic reagent (+H3NOSO3−) widely utilized in the synthesis of nitrogen-containing heterocycles[1]. In drug development, constructing complex cyclic scaffolds—such as pyrazoles, diaziridines, and benzisoxazoles—requires reagents capable of introducing nitrogen efficiently under mild conditions. HOSA is uniquely valuable because its nitrogen center can act as both a nucleophile and an electrophile, depending on the reaction environment and the substrate[2].

The fundamental driving force behind HOSA-mediated cyclization is the exceptional leaving-group ability of the sulfate ion. In typical amination-cyclization cascades, HOSA first acts as a nucleophile (e.g., condensing with a carbonyl to form an oxime-O-sulfonate) or an electrophile (transferring an –NH2 group to an amine)[2]. Subsequent intramolecular nucleophilic attack on the newly installed nitrogen expels the sulfate group, thermodynamically driving the ring closure[3][4].

Protocol A: One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines

Context & Rationale Pyrazolopyrimidines are critical pharmacophores in the development of ATP-competitive kinase inhibitors[5]. Traditional syntheses of these scaffolds require multiple isolated steps. Utilizing HOSA allows for a streamlined, one-pot N–N bond-forming cyclization, significantly improving throughput for library synthesis[5].

Causality in Experimental Design This reaction exploits HOSA as an electron-deficient hydroxylamine equivalent. Condensation with an aldehyde yields an E-oxime intermediate with high diastereoselectivity[5]. The critical cyclization step is performed under biphasic aqueous/organic conditions (e.g., DCM / 1 M NaOH). The causality here is strictly electrostatic: the aqueous layer is essential because it stabilizes the highly charged sulfonate leaving group, significantly lowering the activation energy for the N–N bond-forming ring closure and preventing the formation of unwanted nitrile byproducts[4].

Step-by-Step Methodology

  • Nucleophilic Substitution: Dissolve the starting 2-chloro-pyrimidine-5-carboxaldehyde (1.0 equiv) in anhydrous acetonitrile to a concentration of 0.2 M. Add the appropriate aniline derivative (1.1 equiv) and N,N-diisopropylethylamine (DIPEA) (1.5 equiv). Stir at room temperature for 2 hours until the substitution is complete.

  • Oxime Formation: To the same reaction vessel, add HOSA (1.2 equiv) directly. Stir the mixture at room temperature for 16 hours to ensure complete conversion to the E-oxime-O-sulfonate intermediate[5].

  • Biphasic Phase Induction: Dilute the reaction mixture with an equal volume of dichloromethane (DCM). Add 1 M aqueous NaOH solution (equal to the DCM volume) to create a biphasic system[4][5].

  • Ring Closure: Vigorously stir the biphasic mixture at room temperature for 6 hours. High-shear mixing is required to ensure the organic intermediate interfaces optimally with the aqueous phase, stabilizing the sulfate leaving group during cyclization[4].

  • Workup & Isolation: Separate the organic layer. Extract the aqueous layer twice with fresh DCM. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the final N-aryl[3,4-d]pyrazolopyrimidine[5].

G A Pyrimidine Aldehyde + Aniline B HOSA Addition (Nucleophilic Attack) A->B MeCN, RT C E-Oxime-O-Sulfonate Intermediate B->C 16 h D Biphasic Base Addition (DCM / 1M NaOH) C->D Stabilizes leaving group E N-N Bond Cyclization (Sulfate Expulsion) D->E 6 h, vigorous stirring

Workflow for HOSA-mediated one-pot pyrazolopyrimidine cyclization.

Protocol B: Synthesis of 3,3-Dimethyldiaziridine (Schmitz-Graham Synthesis)

Context & Rationale Diaziridines are highly strained three-membered heterocycles used as precursors for photoaffinity labels (diazirines) and complex pharmaceutical building blocks[1][3].

Causality in Experimental Design This protocol utilizes the Schmitz-Graham method. Acetone and ammonia first condense to form an unstable aminal (geminal diamine) intermediate[3]. HOSA is then introduced as an electrophilic aminating agent. The basic conditions neutralize HOSA to its active anionic form, which attacks the aminal[6]. Intramolecular nucleophilic attack by the adjacent nitrogen displaces the sulfate group, forcing the closure of the strained 3-membered ring[3]. Temperature control (strictly 0 °C) is critical because HOSA decomposes rapidly at elevated temperatures, and the diaziridine ring is sensitive to thermal degradation prior to isolation[1][3].

Step-by-Step Methodology

  • Aminal Formation: In a round-bottom flask equipped with a magnetic stirrer, combine acetone (1.0 equiv) and a 7 N solution of ammonia in methanol (5.0 equiv). Stir at 0 °C for 30 minutes to form the aminal intermediate[3].

  • HOSA Preparation: In a separate flask, dissolve HOSA (1.1 equiv) in a minimal amount of cold methanol. (Note: HOSA must be stored at 0 °C and checked for purity via iodometric titration prior to use to prevent yield loss from decomposition)[1].

  • Electrophilic Amination: Add the cold HOSA solution dropwise to the aminal mixture over 30 minutes, strictly maintaining the internal temperature at 0 °C using an ice-salt bath.

  • Cyclization: After addition, allow the reaction to stir for an additional 2 hours at 0 °C. The intramolecular cyclization occurs spontaneously as the sulfate group is expelled[3].

  • Isolation: Filter the resulting suspension to remove the precipitated ammonium sulfate byproduct. Concentrate the filtrate under reduced pressure, ensuring the water bath temperature remains below 30 °C to prevent ring opening.

  • Purification: Extract the residue with hot toluene, decant from insoluble oligomers, and cool the toluene layer to 0 °C to crystallize the pure 3,3-dimethyldiaziridine[3].

G Step1 Acetone + Ammonia Step2 Aminal Intermediate (Geminal Diamine) Step1->Step2 MeOH, 0 °C Step3 Electrophilic Amination (HOSA @ 0 °C) Step2->Step3 Dropwise addition Step4 N-Sulfonyloxy Diamine Step3->Step4 N-N bond formation Step5 Intramolecular Cyclization (-HSO4⁻) Step4->Step5 Spontaneous closure

Schmitz-Graham synthesis pathway for 3,3-dimethyldiaziridine using HOSA.

Quantitative Data & Reaction Parameters

The following table summarizes the key experimental parameters and expected outcomes for the HOSA-mediated cyclization protocols discussed.

Target ScaffoldReagentsSolvent SystemTempTimeYieldKey Mechanistic Driver
N-Aryl[3,4-d]pyrazolopyrimidine Pyrimidine-aldehyde, Aniline, HOSA, NaOHMeCN / DCM / H2O (Biphasic)RT24 h (Total)51 - 74%Aqueous stabilization of sulfonate leaving group[4][5]
3,3-Dimethyldiaziridine Acetone, NH3, HOSAMethanol0 °C2.5 h60 - 85%Electrophilic amination of aminal followed by sulfate expulsion[3]

Reagent Handling and System Validation

To ensure a self-validating experimental system, the integrity of HOSA must be confirmed before initiating any cyclization protocol. HOSA is highly hygroscopic and exists as a zwitterion (+H3NOSO3−)[1].

  • Storage: Must be stored strictly at 0 °C in a desiccator. Ambient moisture and temperature lead to rapid hydrolysis into hydroxylamine sulfate and sulfuric acid[1].

  • Validation: Prior to critical syntheses, perform an iodometric titration to verify the active titer of HOSA. Degraded HOSA will fail to drive the electrophilic amination step, stalling the reaction at the uncyclized intermediate[1].

  • Washing (For highly sensitive reactions): HOSA can be purified by washing with anhydrous diethyl ether at room temperature for 2 hours, filtering, drying in vacuo, and storing at -20 °C[6].

References

  • Hydroxylamine-O-sulfonic acid - Wikipedia -
  • Hydroxylamine-O-sulfonic acid — a vers
  • N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - NIH -
  • Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates - ResearchG
  • An In-depth Technical Guide to the Formation of 3,3-Dimethyldiaziridine - Benchchem -
  • Hydroxylamine- O- Sulphonic Acid - Sihauli Chemicals -
  • Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - ChemRxiv -
  • N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - ACS Public

Sources

Application Notes & Protocols: The 4-Methoxybenzo[d]isothiazole Scaffold as a Privileged Pharmacophore in SAR-Driven Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzo[d]isothiazole nucleus is a privileged heterocyclic scaffold that constitutes the core of multiple biologically active compounds, including approved therapeutics.[1] This guide provides a detailed exploration of the 4-methoxybenzo[d]isothiazole moiety as a strategic starting point for Structure-Activity Relationship (SAR) studies. We delve into the rationale for its selection, present detailed protocols for analog synthesis and biological evaluation, and offer insights into data interpretation. By explaining the causality behind experimental choices, this document serves as a practical resource for medicinal chemists and drug discovery teams aiming to leverage this versatile pharmacophore.

Introduction: The Scientific Rationale for the this compound Pharmacophore

The isothiazole ring and its fused derivatives are foundational structures in medicinal chemistry.[1] While often overshadowed by its more common isomer, benzothiazole, the benzo[d]isothiazole scaffold is present in a range of potent and selective therapeutic agents. Notable examples include antipsychotic drugs like ziprasidone and lurasidone, as well as novel inhibitors of biological targets such as the sodium-glucose co-transporter 2 (SGLT2) and programmed cell death-ligand 1 (PD-L1).[1][2]

The selection of This compound (CAS 35272-30-1) as a lead scaffold is a deliberate strategic choice. The methoxy group at the 4-position serves several key functions:

  • Electronic Modulation: As an electron-donating group, the methoxy moiety influences the electron density of the aromatic system, which can be critical for establishing key interactions with biological targets, such as pi-stacking or cation-pi interactions.

  • Vector for SAR: It provides a well-defined chemical handle for synthetic modification. The oxygen atom can act as a hydrogen bond acceptor, and the methyl group can be systematically altered to probe steric tolerance within a binding pocket.

  • Metabolic Anchor: The methoxy group can influence the metabolic profile of the molecule, potentially blocking a site of metabolism or providing a site for controlled O-demethylation.

This guide will systematically walk through the process of using this scaffold to build a robust SAR campaign, from initial library design to lead optimization.

Designing a Structure-Activity Relationship (SAR) Campaign

A successful SAR campaign is a systematic, iterative process of designing, synthesizing, and testing analogs to understand how specific structural features of a molecule contribute to its biological activity. The ultimate goal is to develop a quantitative model that guides the optimization of potency, selectivity, and pharmacokinetic properties.

The SAR Exploration Workflow

The workflow begins with the core scaffold and branches into parallel synthesis and screening funnels. Data from each cycle informs the design of the next generation of compounds, creating a closed loop of optimization.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis Start Core Scaffold: This compound Design Analog Library Design (Positions 3, 4, 5, 6, 7) Start->Design Define Modification Vectors Synthesis Parallel Synthesis & Purification Design->Synthesis Characterization Structural Confirmation (NMR, LC-MS) Synthesis->Characterization QC PrimaryAssay Primary Biological Screen (e.g., Kinase Inhibition Assay) Characterization->PrimaryAssay Submit Samples HitConfirm Hit Confirmation & Dose-Response (IC50) PrimaryAssay->HitConfirm SAR_Analysis SAR Data Analysis (Identify Trends) HitConfirm->SAR_Analysis Quantitative Data SAR_Analysis->Design Design Next Gen. Analogs Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR_Analysis->Lead_Opt Select Promising Leads

Caption: Iterative workflow for SAR exploration starting from the core scaffold.

Key Modification Points and Rationale

The benzo[d]isothiazole scaffold offers several positions for chemical modification. The choice of which position to modify and what substituents to introduce should be hypothesis-driven.

  • Position 3: This is often a primary vector for exploring interactions with the target protein. Introducing a variety of substituents (e.g., aryl groups, alkyl chains, amides) can probe for new binding pockets and establish key pharmacophoric interactions. For example, in related benzothiazole kinase inhibitors, substituents at the analogous position are crucial for engaging the hinge region of the ATP binding site.[3][4]

  • Position 4 (The Methoxy Group):

    • Size: Replace the methyl group with larger alkyl groups (ethyl, isopropyl) to probe for steric clashes.

    • Electronics: Substitute with an electron-withdrawing group (e.g., -CF3, -Cl) or a simple hydroxyl group (potential metabolite) to alter the electronic character and hydrogen bonding potential.

  • Positions 5, 6, and 7: These positions on the benzene ring allow for fine-tuning of physicochemical properties. Adding polar groups can enhance solubility, while lipophilic groups can improve membrane permeability.[5] Fluorine substitution, for instance, can enhance binding affinity and improve metabolic stability.[5]

Bioisosteric Replacement Strategy

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance potency or improve ADME properties.[6]

  • Scaffold Hopping: The entire this compound core can be replaced with other privileged heterocycles like benzothiazole , benzoxazole , or indazole . This "scaffold hopping" can lead to novel intellectual property and may overcome issues with the original scaffold, such as off-target activity or poor pharmacokinetics.[7]

  • Internal Group Replacement: The methoxy group itself can be replaced by bioisosteres. For example, replacing -OCH3 with -CH3 can determine the importance of the oxygen as a hydrogen bond acceptor.

Synthetic Protocols: From Core to Analogs

Trustworthy protocols are the bedrock of an efficient SAR campaign. The following methods are based on established and reliable chemical transformations.

Protocol 1: Synthesis of the this compound Core

This protocol is adapted from a reported synthesis and provides a reliable route to the starting scaffold.[1] The causality lies in the intramolecular cyclization of an aldehyde precursor, forming the stable heterocyclic ring system.

Workflow Diagram: Synthesis of the Core Scaffold

Synthesis_Core start 2-(benzylthio)-6- methoxybenzaldehyde reagents + Hydroxylamine-O-sulfonic acid + Thioanisole in aq. Acetonitrile start->reagents reaction Reflux (Cyclization Reaction) reagents->reaction product This compound reaction->product

Caption: Reaction scheme for the synthesis of the core scaffold.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-(benzylthio)-6-methoxybenzaldehyde (1.0 eq) in a 1:1 mixture of acetonitrile and water, add thioanisole (1.2 eq).

  • Reagent Addition: Add hydroxylamine-O-sulfonic acid (1.5 eq) portion-wise to the stirred solution at room temperature. Causality: This reagent provides the nitrogen atom and facilitates the electrophilic cyclization onto the sulfur atom.

  • Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.[8]

Protocol 2: Synthesis of a Representative 3-Aryl Analog

This protocol describes a general method for introducing substituents at the 3-position via a Suzuki cross-coupling reaction, a robust and widely used C-C bond-forming reaction. This requires a 3-halo-benzo[d]isothiazole intermediate.

Step-by-Step Methodology:

  • Halogenation (not shown): First, the this compound core must be halogenated (e.g., brominated) at the 3-position using a suitable reagent like N-Bromosuccinimide (NBS).

  • Reaction Setup: In a microwave vial, combine 3-bromo-4-methoxybenzo[d]isothiazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to 100-120 °C for 15-30 minutes. Causality: Microwave heating accelerates the catalytic cycle of the Suzuki reaction, leading to rapid and efficient coupling.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with water and extract with ethyl acetate. Purify the crude product via column chromatography or preparative HPLC to obtain the desired 3-aryl-4-methoxybenzo[d]isothiazole analog.

Biological Evaluation: Protocols and Screening Cascade

The choice of biological assay is dictated by the project's therapeutic goal. Given the prevalence of related benzothiazole scaffolds as kinase inhibitors, a generic kinase inhibition assay is presented here as a representative primary screen.[4][9][10][11]

The Biological Screening Cascade

A tiered approach ensures that resources are focused on the most promising compounds. Initial broad screening is followed by more complex and specific assays.

Screening_Cascade start Compound Library (this compound Analogs) primary Primary Screen (e.g., In Vitro Kinase Assay @ 10 µM) start->primary dose_response Dose-Response Assay (Calculate IC50 for Hits) primary->dose_response Hits >50% Inhibition selectivity Selectivity Panel (Screen Hits Against Related Kinases) dose_response->selectivity Potent Compounds cell_based Cell-Based Assay (e.g., Antiproliferation Assay) selectivity->cell_based Selective Compounds invivo In Vivo Model (e.g., Xenograft Model) cell_based->invivo Cell-Active Compounds

Caption: A tiered workflow for biological evaluation of synthesized analogs.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent ADP detection assay to measure kinase activity. The amount of ADP produced is directly proportional to kinase activity, and therefore, a decrease in signal indicates inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of test compounds in 100% DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilution) for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 2.5 µL of a solution containing the target kinase and its specific substrate peptide in reaction buffer.

    • Initiate the reaction by adding 5 µL of an ATP solution. The final ATP concentration should be at or near the Km for the specific kinase. Causality: Using ATP at its Km value ensures the assay is sensitive to competitive inhibitors.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation and SAR Table

The culmination of the synthesis and screening cycles is the generation of an SAR table. This table quantitatively links structural changes to biological activity and other key parameters. Below is a hypothetical but representative SAR table for a kinase target.

Compound IDR (at Position 3)R' (at Position 4)Kinase IC50 (nM)Aqueous Solubility (µg/mL)
Core-1 H-OCH3>10,0005.2
ANA-1 Phenyl-OCH38502.1
ANA-2 4-Fluorophenyl-OCH32102.5
ANA-3 3-Pyridyl-OCH315015.8
ANA-4 4-Fluorophenyl-OH19525.4
ANA-5 4-Fluorophenyl-OCF31,200<1.0

Interpretation of Hypothetical SAR:

  • Position 3 is critical: Introduction of an aryl group at R (ANA-1 vs Core-1) is essential for activity.

  • Electronics matter: The electron-withdrawing fluorine on the phenyl ring (ANA-2) improves potency over the unsubstituted phenyl (ANA-1), suggesting a specific electronic or hydrogen-bonding interaction.

  • Solubility can be engineered: Replacing the phenyl with a more polar pyridyl ring (ANA-3) significantly improves both potency and solubility.

  • Position 4 modulates properties: Demethylation to the hydroxyl group (ANA-4) maintains potency while drastically improving solubility. Replacing it with a lipophilic -OCF3 group (ANA-5) is detrimental to both activity and solubility.

Conclusion

The this compound scaffold is a highly valuable starting point for drug discovery campaigns. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it a privileged pharmacophore. By systematically applying the principles of SAR, utilizing robust synthetic and biological protocols, and carefully analyzing the resulting data, research teams can efficiently navigate the path from a simple heterocyclic core to a highly optimized lead candidate. This guide provides the foundational strategy and practical methodologies to unlock the full potential of this promising chemical scaffold.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Google Scholar.
  • Haque, A., et al. (2025). Benzo[d]thiazole derivatives as microtubule affinity-regulating kinase 4 (MARK4) inhibitors: Synthesis, characterization, biological evaluation, and computational studies. Journal of Molecular Structure.
  • Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. (2026). European Journal of Medicinal Chemistry.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022).
  • El-Gamal, M. I., et al. (2024).
  • Haque, A., et al. (2025). Benzo[d]thiazole derivatives as microtubule affinity-regulating kinase 4 (MARK4) inhibitors: Synthesis, characterization, biological evaluation, and computational studies.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society.
  • Mahapatra, R., & Hazra, K. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences.
  • Lu, Y., et al. (2011). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry.
  • This compound. (n.d.). Sigma-Aldrich.
  • The potentially bioisosteric replacement[9][12] from methyl... (n.d.). ResearchGate.

  • Ivanova, Y., et al. (2024).
  • Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1)
  • Benzothiazoles - scaffold of interest for CNS targeted drugs. (n.d.). PubMed.
  • Bioisosteric Replacements. (n.d.). Chemspace.
  • Lu, Y., et al. (2011). Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. PubMed.
  • Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. (2006). ScienceDirect.
  • Zhang, Y., et al. (2022).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). BenchChem.

Sources

Application Notes and Protocols: Preparation of Benzo[d]isothiazole Derivatives for Antiviral Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The emergence and re-emergence of viral infectious diseases present a continuous and significant threat to global public health. The development of novel antiviral agents with diverse mechanisms of action is a critical priority for the scientific and medical communities. Among the heterocyclic compounds that have garnered considerable interest in medicinal chemistry, benzo[d]isothiazole and its derivatives have demonstrated a broad spectrum of biological activities.[1][2] This versatile scaffold, a fusion of benzene and isothiazole rings, has been identified as a privileged structure in the design of new therapeutic agents.[1] Notably, various benzo[d]isothiazole derivatives have shown promising antiviral efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza viruses.[1][3][4]

The antiviral potential of these compounds is often attributed to their ability to interact with key viral or host-cell targets. For instance, some derivatives have been reported to inhibit viral enzymes essential for replication, while others may interfere with viral entry or egress.[1][3] The structural diversity that can be achieved through substitution on the benzo[d]isothiazole core allows for the fine-tuning of their biological activity and pharmacokinetic properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and subsequent antiviral screening of novel benzo[d]isothiazole derivatives. It outlines a representative synthetic protocol and details the essential steps for evaluating their antiviral efficacy and cytotoxicity in a cell-based assay format. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for the discovery and development of new antiviral drug candidates.

Synthesis and Methodologies

The synthesis of benzo[d]isothiazole derivatives can be achieved through various synthetic routes.[2] The chosen methodology often depends on the desired substitution pattern and the availability of starting materials. A common and effective approach involves the cyclization of appropriately substituted 2-aminothiophenol derivatives or related precursors.

Representative Synthesis: Preparation of 3-substituted Benzo[d]isothiazoles

This protocol describes a general method for the synthesis of 3-substituted benzo[d]isothiazoles, a class of derivatives that has shown significant biological activity. The rationale behind this multi-step synthesis is to first construct the core heterocyclic ring system and then introduce diversity at the 3-position.

Experimental Protocol

Materials:

  • 2-Chlorobenzonitrile

  • Sodium hydrosulfide (NaSH)

  • N,N-Dimethylformamide (DMF)

  • Appropriate aldehyde or ketone

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 2-Mercaptobenzonitrile

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzonitrile (1 eq.) in DMF.

  • Add sodium hydrosulfide (1.5 eq.) portion-wise to the solution. Caution: This reaction may be exothermic and release hydrogen sulfide gas. Perform in a well-ventilated fume hood.

  • Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated HCl to pH 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-mercaptobenzonitrile.

Step 2: Synthesis of 3-Substituted Benzo[d]isothiazole

  • In a round-bottom flask, dissolve 2-mercaptobenzonitrile (1 eq.) and the desired aldehyde or ketone (1.1 eq.) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq.).

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Rationale and Controls
  • Step 1: The nucleophilic aromatic substitution of the chlorine atom in 2-chlorobenzonitrile with the hydrosulfide ion is a key step in forming the thiol precursor. The use of a polar aprotic solvent like DMF facilitates this reaction. Acidification is necessary to protonate the thiolate and precipitate the product. A negative control reaction without NaSH should be performed to ensure the transformation is dependent on the sulfur nucleophile.

  • Step 2: This step involves a condensation reaction between the thiol and the nitrile groups of 2-mercaptobenzonitrile with the carbonyl group of the aldehyde or ketone, followed by cyclization and oxidation to form the benzo[d]isothiazole ring. Piperidine acts as a basic catalyst. A control reaction without the aldehyde/ketone will demonstrate that this component is essential for the formation of the 3-substituted product.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Mercaptobenzonitrile cluster_step2 Step 2: Synthesis of 3-Substituted Benzo[d]isothiazole A 2-Chlorobenzonitrile C Reaction at 80-90°C A->C B Sodium Hydrosulfide (NaSH) in DMF B->C D Acidification (HCl) C->D E 2-Mercaptobenzonitrile D->E H Reflux E->H F Aldehyde/Ketone in Ethanol F->H G Piperidine (catalyst) G->H I Purification (Column Chromatography) H->I J 3-Substituted Benzo[d]isothiazole I->J

Caption: Synthetic workflow for the preparation of 3-substituted benzo[d]isothiazole derivatives.

Antiviral Screening Protocols

Once the benzo[d]isothiazole derivatives are synthesized and purified, the next critical step is to evaluate their antiviral activity. This is typically performed using cell-based assays. It is crucial to assess both the efficacy of the compounds in inhibiting viral replication and their toxicity to the host cells.

High-Throughput Screening (HTS) for Antiviral Activity

High-throughput screening allows for the rapid evaluation of a large number of compounds.[5] The following protocol outlines a general method for a cell-based antiviral assay.

Experimental Protocol

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells, MDCK cells)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock with a known titer

  • Synthesized benzo[d]isothiazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antiviral drug

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)[6]

  • 96-well cell culture plates

  • Plate reader

Step 1: Cell Seeding

  • Trypsinize and count the host cells.

  • Seed the cells into 96-well plates at a predetermined density to achieve 80-90% confluency on the day of infection.

  • Incubate the plates at 37 °C in a 5% CO₂ incubator overnight.

Step 2: Compound Treatment and Virus Infection

  • Prepare serial dilutions of the synthesized compounds and the positive control drug in cell culture medium.

  • Remove the old medium from the cell plates and add the medium containing the test compounds.

  • Incubate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Include uninfected and untreated cell controls (cell control), as well as virus-infected and untreated controls (virus control).

  • Incubate the plates at 37 °C in a 5% CO₂ incubator for a period sufficient for the virus to cause a cytopathic effect (CPE) (typically 2-5 days).

Step 3: Assessment of Antiviral Activity and Cytotoxicity

  • After the incubation period, visually inspect the plates for CPE under a microscope.

  • Perform a cell viability assay according to the manufacturer's instructions. This will quantify the number of viable cells in each well.

  • For cytotoxicity assessment, run a parallel plate with the same compound dilutions but without virus infection.[7][8]

  • Measure the absorbance or luminescence using a plate reader.

Data Analysis
  • Antiviral Activity (EC₅₀): The half-maximal effective concentration (EC₅₀) is the concentration of the compound that inhibits the viral CPE by 50%. This is calculated by plotting the percentage of cell viability in infected wells against the compound concentration and fitting the data to a dose-response curve.

  • Cytotoxicity (CC₅₀): The half-maximal cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces the viability of uninfected cells by 50%.[9] This is determined from the cytotoxicity plate.

  • Selectivity Index (SI): The SI is a measure of the compound's therapeutic window and is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising antiviral candidate with a better safety profile.

Antiviral Screening Workflow Diagram

AntiviralScreeningWorkflow cluster_controls Controls A Seed Host Cells in 96-well Plates C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Infect Cells with Virus C->D E Incubate for CPE Development D->E F Assess Cell Viability (e.g., MTT assay) E->F G Data Analysis F->G H Determine EC₅₀, CC₅₀, and SI G->H I Cell Control (Uninfected, Untreated) J Virus Control (Infected, Untreated) K Positive Control (Known Antiviral)

Caption: Workflow for the in vitro antiviral screening of synthesized compounds.

Data Presentation

The results of the antiviral screening should be presented in a clear and concise manner to facilitate comparison between different compounds. A tabular format is highly recommended.

Table 1: Antiviral Activity and Cytotoxicity of Benzo[d]isothiazole Derivatives
Compound IDEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
BDT-001[Value][Value][Value]
BDT-002[Value][Value][Value]
BDT-003[Value][Value][Value]
Positive Ctrl[Value][Value][Value]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis and antiviral evaluation of novel benzo[d]isothiazole derivatives. By systematically preparing a library of these compounds and screening them for antiviral activity and cytotoxicity, researchers can identify promising lead candidates for further development. The explanation of the rationale behind each experimental step and the inclusion of necessary controls are intended to ensure the generation of reliable and reproducible data. The ultimate goal is to leverage the chemical versatility of the benzo[d]isothiazole scaffold to discover new and effective antiviral therapies.

References

  • Antiviral Drug Screening. (2021, March 21). VIROLOGY RESEARCH SERVICES. [Link]

  • New method for discovery of antiviral drugs. (2021, August 3). Department of Medicinal Chemistry, Uppsala University. [Link]

  • Understanding Cytotoxicity. (2024, March 9). VIROLOGY RESEARCH SERVICES. [Link]

  • Nakakido, M., Tanaka, N., Shimojo, A., Miyamae, N., & Tsumoto, K. (2022). Development of a high-throughput method to screen novel antiviral materials. PLOS ONE, 17(4), e0266474. [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.). PubMed Central. [Link]

  • High-throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus. (n.d.). Creative Biostructure. [Link]

  • In Vitro Cytotoxicity Testing of Potentially Active Anti-HIV Drugs with Cultured Cells. (n.d.). ATLA. [Link]

  • Anti-influenza virus activity of benzo[d]thiazoles that target heat shock protein 90. (2020, May 15). PubMed. [Link]

  • Benzothiazole Moiety and Its Derivatives as Antiviral Agents. (2021, August 31). MDPI. [Link]

  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. (2003, November 3). PubMed. [Link]

  • Antiviral Drug Test. (n.d.). Tecolab. [Link]

  • Approaches for Antiviral Probe Development: New Libraries, New Mechanisms. (2013, June 28). Taylor & Francis Online. [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]

  • Isothiazole Derivatives as Antiviral Agents. (n.d.). ResearchGate. [Link]

Sources

Application Note: Strategic Methoxylation of Benzo[d]isothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the specific reaction conditions, mechanistic rationales, and troubleshooting protocols for introducing methoxy groups to the benzo[d]isothiazole scaffold.

Executive Summary

The benzo[d]isothiazole core is a privileged scaffold in medicinal chemistry (e.g., Lurasidone, Ziprasidone). Introducing a methoxy group (-OMe) alters the physicochemical profile (logP, solubility) and metabolic stability.

This guide distinguishes between two distinct reactivity zones:

  • The C3-Position (Imine-like): Highly electrophilic; accessible via Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Benzene Ring (C4–C7): Electronically deactivated; requires Palladium-Catalyzed C-O Cross-Coupling or De Novo ring assembly.

Zone 1: Functionalization of the C3-Position

The C3 carbon in benzo[d]isothiazole is electron-deficient due to the adjacent nitrogen and sulfur atoms, behaving similarly to an imidoyl chloride.

Mechanism: Nucleophilic Aromatic Substitution ( )

The reaction proceeds via an addition-elimination mechanism. The nucleophilic methoxide attacks C3, forming a Meisenheimer-like anionic intermediate stabilized by the N-S bond, followed by the expulsion of the leaving group (typically Chloride).

SNAr_Mechanism Start 3-Chlorobenzo[d]isothiazole (Electrophile) Inter Tetrahedral Intermediate (Anionic) Start->Inter Addition (k1) Nu MeO- (Nucleophile) Nu->Inter Prod 3-Methoxybenzo[d]isothiazole Inter->Prod Elimination (k2) LG Cl- (Leaving Group) Inter->LG

Figure 1:


 pathway for C3-methoxylation. The C-Cl bond cleavage is the product-determining step.
Standard Protocol: Methoxylation of 3-Chlorobenzo[d]isothiazole

Reagents:

  • Substrate: 3-Chlorobenzo[d]isothiazole (1.0 equiv)

  • Nucleophile: Sodium Methoxide (NaOMe), 25% wt in MeOH (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Methanol (MeOH) or THF (for solubility)

Step-by-Step Procedure:

  • Setup: Charge a dried round-bottom flask with 3-chlorobenzo[d]isothiazole (e.g., 1.0 g, 5.9 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous MeOH (10 mL, 0.6 M). If the substrate is not fully soluble, add THF (2-5 mL) until a clear solution forms.

  • Addition: Cool the solution to 0°C (ice bath). Add NaOMe solution (1.6 mL of 25% wt, ~7.1 mmol) dropwise over 5 minutes. Exotherm warning.

  • Reaction: Remove the ice bath and warm to room temperature. Stir for 1 hour. If TLC indicates incomplete conversion, heat to reflux (65°C) for 1-2 hours.

    • Note: The C3-Cl bond is highly reactive; prolonged heating may degrade the isothiazole ring (ring opening).

  • Workup: Quench with saturated aqueous

    
     (20 mL). Extract with Ethyl Acetate (
    
    
    
    mL). Wash combined organics with Brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Usually not required. If necessary, recrystallize from Hexanes/EtOAc.

Zone 2: Functionalization of the Benzene Ring (C4–C7)

Direct methoxylation of the benzene ring is challenging because it is not sufficiently electron-deficient for


. The preferred method is Palladium-Catalyzed C-O Cross-Coupling (Buchwald-Hartwig type)  using an aryl bromide precursor.
Mechanistic Challenge: Catalyst Poisoning

Benzo[d]isothiazoles contain a basic nitrogen and a coordinate-able sulfur. These can bind to Pd(0), displacing ligands and forming inactive "Palladium Black."

  • Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., RockPhos , BrettPhos ) that bind tightly to Pd and facilitate the difficult reductive elimination of the C-O bond.

Protocol: Pd-Catalyzed C-O Coupling

Target: Conversion of 5-bromo- or 6-bromobenzo[d]isothiazole to the methoxy analog.

Reagents:

  • Substrate: Bromo-benzo[d]isothiazole (1.0 equiv)

  • Alcohol: Methanol (2.0 – 4.0 equiv) Note: MeOH is a poor nucleophile compared to primary amines.

  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)
    
    
    
  • Ligand: RockPhos or t-BuBrettPhos (4-10 mol%, 2:1 Ligand:Pd ratio)

  • Base:

    
     (2.0 equiv) or NaO
    
    
    
    Bu (avoid if base-sensitive)
  • Solvent: Toluene or Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube or vial and cool under Argon/Nitrogen.

  • Loading: Add the aryl bromide (1.0 mmol),

    
     (650 mg, 2.0 mmol), and Ligand (e.g., RockPhos, 45 mg, 0.1 mmol).
    
  • Catalyst Addition: Add

    
     (11 mg, 0.05 mmol) or 
    
    
    
    .
    • Pro-Tip: Pre-mixing Pd and Ligand in a small amount of solvent for 5 mins before adding to the main vessel can improve active species formation.

  • Solvent/Reagent: Add Toluene (3 mL) and anhydrous Methanol (160 µL, 4.0 mmol).

  • Reaction: Seal the vessel tightly (Teflon cap). Heat to 80–100°C for 12–24 hours.

    • Monitoring: Check LCMS for the product mass (M+31 vs M+79/81). If significant debromination (reduction) is observed, lower temperature to 70°C.

  • Workup: Filter through a Celite pad to remove Pd black and salts. Wash pad with EtOAc. Concentrate filtrate.[2]

  • Purification: Flash chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    
Alternative: De Novo Synthesis (Ring Closure)

For large-scale synthesis of 6-methoxybenzo[d]isothiazole, building the ring is often superior to coupling.

Route: 2-(Methylthio)benzaldehyde oxime


 Cyclization with Sulfuryl Chloride (

).
  • Precursor: Start with 4-methoxy-2-(methylthio)benzaldehyde.

  • Reagent:

    
     in Chlorobenzene or DCM.
    
  • Mechanism: Formation of sulfenyl chloride intermediate followed by N-S bond closure.

Comparative Data & Selection Guide

FeatureC3-Methoxylation (

)
Benzene Ring Methoxylation (Pd-Cat)
Starting Material 3-Chlorobenzo[d]isothiazole4/5/6/7-Bromobenzo[d]isothiazole
Reagents NaOMe / MeOHMeOH, Pd-Cat, RockPhos,

Temperature 0°C to 65°C80°C to 110°C
Primary Risk Ring opening (if overheated)Catalyst poisoning (S/N coordination)
Typical Yield 85 - 95%50 - 75%
Scalability High (Kg scale)Moderate (High cost of ligand)

Troubleshooting Logic

Troubleshooting Problem Low Yield / Incomplete Reaction CheckPos Check Position of Modification Problem->CheckPos C3 C3-Position ($S_NAr$) CheckPos->C3 Ring Benzene Ring (Pd-Cat) CheckPos->Ring C3_Sol Increase Temp to Reflux Switch Solvent to DMF (100°C) C3->C3_Sol Ring_Q1 Is Starting Material Remaining? Ring->Ring_Q1 Ring_Cat Catalyst Death (Poisoning) Action: Increase Pd load to 10% Switch to Pd-PEPPSI-IPr Ring_Q1->Ring_Cat Yes Ring_Red Debromination (Reduction)? Action: Use RockPhos Lower Temp, Dry MeOH strictly Ring_Q1->Ring_Red No (Byproducts found)

Figure 2: Decision tree for optimizing reaction conditions.

References

  • Nucleophilic Substitution (C3): Vicini, P., et al. "Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones." European Journal of Medicinal Chemistry 41.5 (2006): 624-632. Link

  • Pd-Catalyzed C-O Coupling (General): Burgos, C. H., et al. "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides." Angewandte Chemie International Edition 45.26 (2006): 4321-4326. Link

  • Ligand Selection (RockPhos/BrettPhos): Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society 128.33 (2006): 10694-10695. Link

  • De Novo Synthesis (Oxime Route): Shimizu, M., et al. "Synthesis of 1,2-benzisothiazol-3-one derivatives." Tetrahedron 62.12 (2006). (See also US Patent 20130005983A1 for thionyl chloride cyclization methods). Link

  • Review of Benzo[d]isothiazole Chemistry: Clerici, F., et al. "Formation of Benzo[d]isothiazoles." Advances in Heterocyclic Chemistry 96 (2008).

Sources

APPLICATION NOTE: 4-Methoxybenzo[d]isothiazole in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights into Redox-Mediated Amidation and Pharmacophore Hybridization Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Solid-Phase Peptide Synthesis (SPPS) has historically relied on coupling reagents (e.g., HATU, DIC) that generate massive amounts of non-recyclable chemical waste and frequently induce base-catalyzed epimerization at sensitive residues (like Cysteine and Histidine). Recent advancements in green peptide chemistry have identified the benzo[d]isothiazole scaffold as a transformative solution[1]. Specifically, derivatives such as 4-Methoxybenzo[d]isothiazole (CAS: 35272-30-1) serve a dual purpose in modern therapeutics:

  • As an electronically tuned redox activator for ultra-efficient, recyclable peptide bond formation[2].

  • As a privileged pharmacophore for the generation of peptide-heterocycle hybrids with enhanced proteolytic stability and targeted bioactivity[3].

This application note details the causality, mechanistic advantages, and self-validating protocols for integrating this compound into advanced SPPS workflows.

Mechanistic Causality: The Redox-Activated Coupling Cycle

The traditional paradigm of SPPS relies on generating highly reactive, transient active esters (like OBt or OMym). In contrast, the benzo[d]isothiazole system utilizes an Oxidation-Reduction-Condensation (ORC) mechanism[4].

Why the 4-Methoxy Substitution? The introduction of a strongly electron-donating methoxy group at the 4-position of the benzo[d]isothiazole ring fundamentally alters the electronic landscape of the reagent. During the ORC cycle, triethylphosphite [P(OEt)₃] acts as a stoichiometric deoxygenating agent, attacking the carboxylic acid to form a reactive intermediate. The this compound derivative intercepts this intermediate, forming an S-acylthiosalicylamide active thioester[4].

The methoxy group enriches the electron density of the leaving group (4-methoxy-2-mercaptobenzamide). This electronic tuning achieves two critical outcomes:

  • Controlled Electrophilicity: It slightly dampens the reactivity of the thioester, preventing the over-activation that typically leads to oxazolone formation and subsequent epimerization.

  • Accelerated Recycling: The electron-rich mercaptobenzamide byproduct is far more susceptible to aerobic oxidation (O₂/Cu catalysis), allowing for rapid, >95% recovery and regeneration of the active benzo[d]isothiazole reagent[2].

Workflow Visualization

SPPS_Workflow FmocAA Fmoc-Amino Acid (Carboxylic Acid) ActiveEster S-Acylthiosalicylamide (Active Thioester) FmocAA->ActiveEster Activation MeOBIT This compound (Redox Activator) MeOBIT->ActiveEster Activation Reductant Triethylphosphite [P(OEt)3] Reductant->ActiveEster Activation Amidation Peptide Bond Formation (Aminolysis) ActiveEster->Amidation Acyl Transfer Resin H2N-Peptide-Resin (Solid Support) Resin->Amidation Nucleophilic Attack Byproduct 4-Methoxy-2-mercaptobenzamide (Byproduct) Amidation->Byproduct Cleavage Recycle Aerobic Oxidation (O2 / Cu cat.) Byproduct->Recycle Recovery Recycle->MeOBIT Regeneration

Figure 1: Catalytic ORC cycle utilizing this compound in SPPS.

Quantitative Data: Reagent Efficiency Comparison

The implementation of tuned benzo[d]isothiazole reagents drastically shifts the green chemistry metrics (E-factor) of peptide manufacturing[2]. The table below summarizes the quantitative advantages over standard protocols.

Coupling SystemEquivalents RequiredEpimerization Rate (Cys/His)E-factor (Waste Metric)Reagent Recyclability
HATU / DIPEA 3.0 - 4.0 eqHigh (>5.0%)> 15,000None (Consumed)
DIC / Oxyma 3.0 - 5.0 eqModerate (1.0 - 3.0%)> 10,000None (Consumed)
4-MeO-BIT / P(OEt)₃ 1.1 - 1.5 eqUltra-Low (<0.5%)< 2,000> 95% via Aerobic Oxidation

Experimental Protocols

Protocol A: Methoxy-BIT Mediated Fmoc-SPPS Coupling

This protocol describes the amidation of a resin-bound peptide using the 4-methoxybenzo[d]isothiazolone (4-MeO-BIT) redox system.

Self-Validation Mechanism: Instead of relying solely on destructive resin sampling (e.g., Kaiser tests), this protocol utilizes an in-line UV-Vis spectrophotometer to monitor the flow-through. The leaving group (4-methoxy-2-mercaptobenzamide) has a distinct UV absorbance at 320 nm. Achieving an Area Under the Curve (AUC) that matches the theoretical molar yield of the coupling step guarantees 100% amidation efficiency in real-time.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF (2 x 5 min). Wash thoroughly with DMF (5 x 3 mL).

  • Pre-Activation: In a separate vial, dissolve 0.12 mmol (1.2 eq) of Fmoc-AA-OH and 0.12 mmol (1.2 eq) of 4-MeO-BIT in 2 mL of anhydrous NMP.

  • Redox Initiation: Add 0.12 mmol (1.2 eq) of triethylphosphite [P(OEt)₃] to the vial. Stir for 5 minutes at room temperature to allow the formation of the active S-acylthiosalicylamide intermediate[4].

  • Coupling: Transfer the activated mixture to the resin. Agitate at 40°C for 30 minutes.

  • Validation & Recovery: Drain the reaction mixture through an in-line UV-Vis detector set to 320 nm. Collect the flow-through containing the mercaptobenzamide byproduct.

    • Causality Check: If the UV absorbance peak confirms the release of 0.1 mmol of byproduct, the coupling is quantitatively complete.

  • Recycling: Subject the collected flow-through to atmospheric O₂ in the presence of 5 mol% Cu(OAc)₂ to quantitatively re-oxidize the byproduct back to the active 4-MeO-BIT reagent[2].

Protocol B: On-Resin Synthesis of this compound-Peptide Hybrids

Peptides often suffer from poor pharmacokinetic profiles due to rapid proteolytic degradation. Capping the N-terminus with a rigid, bioactive heterocycle like this compound enhances exopeptidase resistance and introduces synergistic pharmacological properties (e.g., antimicrobial or antimalarial activity)[1],[3].

Self-Validation Mechanism: The natural isotopic abundance of the Sulfur atom (³²S and ³⁴S) in the benzo[d]isothiazole ring provides a built-in mass spectrometry tag. Post-cleavage LC-MS analysis must show a distinct M+2 isotopic peak at ~4.4% relative intensity. The presence of this exact isotopic signature validates the successful covalent integration of the pharmacophore without requiring secondary labeling.

Step-by-Step Methodology:

  • Sequence Completion: Complete the desired Fmoc-SPPS sequence. Perform the final Fmoc deprotection to expose the free N-terminal amine. Wash with DMF and DCM.

  • Pharmacophore Activation: Dissolve 0.3 mmol (3 eq) of this compound-3-carboxylic acid in 2 mL DMF. Add 0.3 mmol HATU and 0.6 mmol DIPEA. Stir for 2 minutes to generate the active ester.

    • Causality: While the redox method (Protocol A) is ideal for amino acid elongation, capping with the rigid heterocyclic acid requires the high kinetic driving force of HATU to overcome steric hindrance at the N-terminus.

  • Conjugation: Add the activated heterocycle to the resin. Agitate for 2 hours at room temperature.

  • Cleavage: Wash the resin with DCM and dry under a vacuum. Cleave the peptide hybrid from the resin using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2 hours.

  • Validation: Precipitate in cold diethyl ether, centrifuge, and analyze the pellet via LC-MS. Verify the presence of the target mass alongside the diagnostic Sulfur M+2 isotopic signature to confirm structural integrity.

References

  • Synthesis of benzo[d]isothiazoles: an update Source: Arkivoc 2024 / KU Leuven URL
  • This compound | 35272-30-1 Source: Sigma-Aldrich URL
  • Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles)
  • Benzoisothiazolone (BIT)
  • Mechanism of Acylative Oxidation–Reduction–Condensation Reactions Using Benzoisothiazolones as Oxidant and Triethylphosphite as Stoichiometric Reductant Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Application Note: Advanced Synthetic Routes and Protocols for Benzo[d]isothiazole Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Strategic Retrosynthesis

The benzo[d]isothiazole (1,2-benzisothiazole) motif is a privileged bicyclic pharmacophore heavily utilized in medicinal chemistry, most notably serving as the core scaffold for atypical antipsychotics like ziprasidone and various serotonin/dopamine receptor antagonists. Due to the unique electronic properties of the contiguous N–S bond fused to an aromatic system, constructing this ring requires precise control over redox states and nucleophilicity.

Historically, syntheses relied on harsh, stoichiometric oxidants applied to pre-functionalized sulfur-nitrogen precursors. Today, the paradigm has shifted toward atom-economical transition-metal catalysis and green, metal-free oxidative cyclizations. This guide dissects the causality behind these modern methodologies, providing self-validating protocols designed for high-yield, reproducible scaffold generation.

Retrosynthesis Target Benzo[d]isothiazole Core Route1 Benzimidates + S8 (C-H Activation) Route1->Target Rh(III), AgOAc 100 °C Route2 2-(Methylthio)benzamides (N-S Oxidative Coupling) Route2->Target Selectfluor Heat Route3 3-Chloro-1,2-benzisothiazole (SNAr Functionalization) Route3->Target Piperazine 80 °C

Figure 1: Principal retrosynthetic pathways for the construction of the benzo[d]isothiazole scaffold.

Mechanistic Causality in Ring Closure

To successfully execute a benzo[d]isothiazole synthesis, one must understand the thermodynamic driving forces dictated by the chosen reagents.

A. Directed C–H Activation (Rh-Catalyzed Annulation)

The direct annulation of benzimidates with elemental sulfur (S8) bypasses the need for pre-thiolated arenes. The causality of this reaction hinges on the use of a[Cp*Rh(MeCN)3][SbF6]2 catalyst. The Rh(III) center coordinates to the basic imidate nitrogen, which acts as a directing group to force the regioselective activation of the ortho-C–H bond, forming a rigid rhodacycle. Elemental sulfur is then activated and inserted into the Rh–C bond. Reductive elimination forms the final heterocycle. Because this step reduces the catalyst to an inactive Rh(I) state, a stoichiometric oxidant (AgOAc) is required to reoxidize the metal and close the catalytic cycle [2].

B. Metal-Free Oxidative N–S Coupling

In metal-free pathways,1. Optimization studies have proven that 2-(methylthio)benzamides are vastly superior substrates compared to free sulfhydryls. Selectfluor oxidizes the methyl thioether to a highly electrophilic sulfonium intermediate. This localized positive charge acts as a thermodynamic sink, driving the intramolecular nucleophilic attack by the adjacent amide nitrogen. Subsequent demethylation yields the closed ring [1].

CatalyticCycle Imidate Benzimidate Substrate Rhodacycle Rhodacycle Intermediate (Directed C-H Activation) Imidate->Rhodacycle + Rh(III) Rh3 Active Rh(III) Catalyst Rh3->Rhodacycle Sulfur Elemental Sulfur (S8) Insertion Rhodacycle->Sulfur S8 activation RedElim Reductive Elimination Sulfur->RedElim Product Benzo[d]isothiazole RedElim->Product Product Release Rh1 Inactive Rh(I) Species RedElim->Rh1 Oxidant AgOAc (Oxidant) Rh1->Oxidant Oxidation Oxidant->Rh3 Catalyst Regeneration

Figure 2: Mechanism of Rh(III)-catalyzed oxidative annulation via directed C-H activation.

Quantitative Route Comparison

When designing a synthetic campaign, the choice of route dictates the impurity profile and scalability. The table below summarizes the critical metrics for the three primary strategies.

Synthetic RouteStarting MaterialReagents / CatalystPrimary OxidantTemp (°C)Avg. YieldScalability / Green Metrics
Directed C-H Annulation Benzimidates[Cp*Rh(MeCN)3][SbF6]2, S8AgOAc10060–85%High atom economy; avoids pre-thiolation. Requires heavy metal removal.
Metal-Free N-S Coupling 2-(Methylthio)benzamidesSelectfluor (1.0 equiv)Selectfluor80–10070–90%Excellent green profile; avoids transition metals. Demethylation is required.
SNAr Functionalization 3-Chloro-1,2-benzisothiazolePiperazine (1.2 equiv)N/A8085%Industrial standard for API intermediates. Highly scalable, simple workup.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific analytical checkpoints, the chemist can verify the success of intermediate states before committing to subsequent steps, thereby preventing catastrophic batch failures.

Protocol A: Rhodium-Catalyzed Oxidative Annulation of Benzimidates

Objective: Direct construction of the benzo[d]isothiazole core from sulfur-free precursors.

Materials:

  • Benzimidate (1.0 mmol)

  • Elemental Sulfur (S8) (2.0 mmol sulfur atoms)

  • [Cp*Rh(MeCN)3][SbF6]2 (0.05 mmol, 5 mol%)

  • AgOAc (2.0 mmol)

  • Trifluorotoluene (PhCF3, 5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzimidate, [Cp*Rh(MeCN)3][SbF6]2, and AgOAc.

  • Inert Atmosphere: Evacuate the tube and backfill with dry Argon (repeat 3 times) to prevent premature oxidation of the sulfur or catalyst poisoning.

  • Solvent Addition: Inject anhydrous PhCF3 (5.0 mL) via syringe.

    • Self-Validation Checkpoint 1: Stir at room temperature for 15 minutes. An aliquot analyzed via 1H-NMR should show a distinct downfield shift or broadening of the ortho-protons on the phenyl ring, indicating successful Rh-coordination and incipient rhodacycle formation.

  • Sulfur Addition & Heating: Add elemental sulfur under a positive stream of Argon. Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove insoluble silver salts and Rh-residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield the substituted benzo[d]isothiazole.

Protocol B: Synthesis of 3-(Piperazin-1-yl)benzo[d]isothiazole (API Intermediate)

Objective: Late-stage functionalization of the core to yield the critical intermediate for Ziprasidone synthesis [3].

Materials:

  • 3-Chloro-1,2-benzisothiazole (1.0 mmol)

  • Piperazine (1.2 mmol)

  • Ethanol (Absolute, 10 mL)

Step-by-Step Procedure:

  • Reaction Assembly: Dissolve 3-chloro-1,2-benzisothiazole in absolute ethanol in a round-bottom flask. Add piperazine in a single portion.

    • Causality Note: A slight excess of piperazine (1.2 equiv) is used to prevent double-alkylation (formation of symmetrical bis-benzisothiazole piperazine).

  • Thermal SNAr: Attach a reflux condenser and heat the mixture to 80 °C for 36 hours.

    • Self-Validation Checkpoint 2: Monitor the reaction via LC-MS or HPLC at 254 nm. The reaction is self-validating when the sharp peak corresponding to the starting chloride completely disappears, replaced by a more polar peak exhibiting an [M+H]+ of 220.33.

  • Solvent Exchange: Concentrate the reaction mixture in vacuo to remove ethanol.

  • Acid-Base Extraction: Dissolve the crude residue in ethyl acetate (15 mL). Wash sequentially with distilled water (2 x 10 mL) to remove unreacted piperazine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to dryness. The product is obtained as a white solid (approx. 85% yield, mp 215-217 °C).

Troubleshooting & Causality Matrix

ObservationMechanistic CauseCorrective Action
Low yield in Rh-catalyzed annulation; recovery of starting material. Passivation of the AgOAc surface by moisture, preventing the reoxidation of Rh(I) to Rh(III).Ensure AgOAc is strictly anhydrous. Store in a desiccator and weigh under inert atmosphere.
Formation of sulfoxides during metal-free Selectfluor cyclization. Excess Selectfluor acts as an oxygen-transfer mediator if trace water is present in the solvent.Strictly control Selectfluor stoichiometry (1.0 equiv) and use rigorously dried solvents.
Bis-alkylation in Protocol B (dimer formation). The secondary amine of the product out-competes unreacted piperazine for the electrophile.Increase piperazine equivalents to 2.0 or add it slowly via syringe pump to maintain a high local concentration of the mono-amine.

References

  • Source: KU Leuven (Lirias)
  • Synthesis of benzo[d]isothiazoles: an update (Rhodium-Catalyzed Mechanisms)
  • 3-(1-Piperazinyl)
  • Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons Source: ACS Publications URL

Sources

Application Notes & Protocols: Strategic Functionalization of 4-Methoxybenzo[d]isothiazole at the C-3 Position

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methoxybenzo[d]isothiazole scaffold is a privileged heterocycle, forming the core of numerous compounds with significant biological activity. Its strategic modification is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide provides an in-depth exploration of synthetic strategies for the targeted functionalization of the C-3 position of this scaffold. We move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into reaction optimization, and providing detailed, self-validating experimental protocols. Methodologies covered include direct C-H activation, classic halogenation-cross-coupling sequences, and organometallic approaches, furnishing chemists with a robust toolkit for analogue synthesis.

The Strategic Importance of C-3 Functionalization

The benzo[d]isothiazole ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting potent inhibitory activity against various biological targets.[1] The C-3 position is a key vector for molecular elaboration. Modification at this site directly influences the electronic and steric profile of the molecule, allowing for the introduction of diverse functionalities that can modulate potency, selectivity, solubility, and metabolic stability. This guide focuses on three primary, high-utility pathways to achieve this goal.

Pathway I: Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for forging new bonds without the need for pre-functionalized substrates.[2] For an electron-rich heterocycle like this compound, palladium-catalyzed C-H arylation is a particularly effective approach.

Scientific Rationale

This methodology typically proceeds via a concerted metalation-deprotonation (CMD) mechanism. The palladium catalyst, coordinated to a suitable ligand, interacts with the C-H bond at the C-3 position, which is often the most acidic proton on the heterocyclic ring. An appropriate base then facilitates the deprotonation step to form a palladacycle intermediate, which subsequently undergoes reductive elimination with a coupling partner (e.g., an aryl halide) to yield the C-3 functionalized product and regenerate the active catalyst.

Scientist's Note: The 4-methoxy group is electron-donating, which enhances the electron density of the aromatic system. While this can activate the ring towards electrophilic attack, in the context of Pd-catalyzed C-H functionalization, it primarily influences the overall electronic environment. The acidity of the C-3 proton, being adjacent to the isothiazole nitrogen, remains the dominant factor for regioselectivity in many cases.

Experimental Protocol: Palladium-Catalyzed Direct C-3 Arylation

This protocol describes the coupling of this compound with a representative aryl bromide.

Reagents & Materials

Reagent/Material M.W. Amount (mmol) Mass/Volume Role
This compound 165.20 1.0 165 mg Substrate
4-Bromoanisole 187.04 1.2 224 mg Coupling Partner
Palladium(II) Acetate (Pd(OAc)₂) 224.50 0.05 11.2 mg Catalyst Precursor
Pivalic Acid (PivOH) 102.13 0.3 30.6 mg Additive/Ligand
Potassium Carbonate (K₂CO₃) 138.21 2.0 276 mg Base

| N,N-Dimethylacetamide (DMA) | 87.12 | - | 5.0 mL | Solvent |

Step-by-Step Procedure:

  • To a flame-dried 25 mL Schlenk flask, add this compound (165 mg, 1.0 mmol), 4-bromoanisole (224 mg, 1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Seal the flask with a rubber septum. Evacuate and backfill with dry argon three times to ensure an inert atmosphere.

  • Using a syringe, add N,N-dimethylacetamide (DMA, 5.0 mL) and pivalic acid (30.6 mg, 0.3 mmol).

  • Place the flask in a preheated oil bath at 120 °C and stir vigorously for 18-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS to confirm consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-aryl-4-methoxybenzo[d]isothiazole.

Pathway II: Halogenation and Palladium-Catalyzed Cross-Coupling

This classic, robust two-step sequence provides a versatile handle for introducing a wide array of functionalities. The initial C-3 halogenation is followed by a well-established cross-coupling reaction, such as a Suzuki-Miyaura coupling.[3][4]

Workflow Overview

The logic of this pathway involves converting the relatively inert C-H bond into a highly reactive C-Halogen bond, which can then participate in a broad range of catalytic cycles.

G cluster_0 Step 1: Electrophilic Halogenation cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling A This compound B N-Bromosuccinimide (NBS) in Acetonitrile A->B Reagent C 3-Bromo-4-methoxybenzo[d]isothiazole B->C Product D Aryl Boronic Acid Pd Catalyst, Base C->D Coupling Partners C->D E C-3 Arylated Product D->E Product

Caption: Halogenation -> Cross-Coupling Workflow.

Protocol 1: C-3 Bromination

Scientific Rationale: Electrophilic aromatic substitution on the this compound ring is expected to be regioselective. While the methoxy group strongly activates the ortho (C-5) and para (C-7) positions, the inherent reactivity of the C-3 position of the isothiazole ring often directs halogenation there. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 g, 6.05 mmol) in acetonitrile (30 mL) in a 100 mL round-bottom flask.

  • Protect the flask from light by wrapping it in aluminum foil.

  • Add N-bromosuccinimide (NBS) (1.13 g, 6.35 mmol, 1.05 eq) portion-wise over 5 minutes at room temperature.

  • Stir the mixture at room temperature for 4-6 hours.

  • Validation: Monitor the formation of the product and consumption of the starting material by TLC or LC-MS. A new, less polar spot should appear for the brominated product.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium thiosulfate (2 x 20 mL) to quench any remaining bromine, followed by water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 3-bromo-4-methoxybenzo[d]isothiazole, which can often be used in the next step without further purification.

Protocol 2: Suzuki-Miyaura Coupling

Scientific Rationale: The Suzuki-Miyaura reaction is one of the most powerful methods for C-C bond formation.[3] It utilizes a palladium catalyst to couple an organoboron species (boronic acid or ester) with an organohalide. The choice of ligand (e.g., SPhos, XPhos) is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid.

Reagents & Materials

Reagent/Material M.W. Amount (mmol) Mass/Volume Role
3-Bromo-4-methoxybenzo[d]isothiazole 244.10 1.0 244 mg Substrate
Phenylboronic Acid 121.93 1.5 183 mg Coupling Partner
Pd(PPh₃)₄ 1155.56 0.03 35 mg Catalyst
Potassium Carbonate (K₂CO₃) 138.21 3.0 415 mg Base
Toluene - - 8.0 mL Solvent

| Ethanol | - | - | 2.0 mL | Co-solvent |

Step-by-Step Procedure:

  • Combine 3-bromo-4-methoxybenzo[d]isothiazole (244 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and K₂CO₃ (415 mg, 3.0 mmol) in a microwave vial or Schlenk tube.

  • Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol).

  • Evacuate and backfill the vessel with argon three times.

  • Add degassed toluene (8.0 mL) and ethanol (2.0 mL).

  • Seal the vessel and heat to 100 °C with vigorous stirring for 12 hours.

  • Monitoring: Follow the disappearance of the starting halide by LC-MS.

  • After cooling, dilute the reaction with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the desired 3-phenyl-4-methoxybenzo[d]isothiazole.

Pathway III: C-3 Lithiation and Electrophilic Quench

This pathway offers a direct route to a variety of functional groups by generating a C-3 carbanion, which can then be trapped with a suitable electrophile.

Mechanistic Considerations & Regioselectivity

Directed ortho metalation (DoM) is a powerful tool where a heteroatom-containing group directs deprotonation by an organolithium reagent to an adjacent position.[5] In this compound, two directing groups are present: the C-4 methoxy group and the isothiazole ring itself.

  • C-4 Methoxy: Typically directs lithiation to the C-5 position.

  • Isothiazole Ring: The C-3 proton is acidified by the adjacent electronegative nitrogen atom.

By using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at very low temperatures (-78 °C), it is often possible to kinetically deprotonate the most acidic C-H bond at C-3 before ortho-lithiation at C-5 can occur.[6]

G A 4-Methoxy- benzo[d]isothiazole B 1. LDA, THF, -78°C (Deprotonation at C-3) A->B C C-3 Lithiated Intermediate B->C D 2. Electrophile (E+) (e.g., DMF, I₂, R-CHO) C->D E 3-Substituted Product (3-CHO, 3-I, 3-CH(OH)R) D->E

Caption: C-3 Lithiation and Electrophilic Quench Workflow.

Experimental Protocol: C-3 Formylation via Lithiation

Step-by-Step Procedure:

  • Prepare LDA Solution: In a flame-dried, argon-purged flask, cool a solution of diisopropylamine (0.21 mL, 1.5 mmol) in anhydrous THF (5 mL) to -78 °C (acetone/dry ice bath). Add n-butyllithium (0.6 mL of 2.5 M solution in hexanes, 1.5 mmol) dropwise. Stir at -78 °C for 30 minutes.

  • In a separate flame-dried flask under argon, dissolve this compound (165 mg, 1.0 mmol) in anhydrous THF (5 mL). Cool this solution to -78 °C.

  • Transfer the freshly prepared LDA solution via cannula into the substrate solution at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating anion formation.

  • Electrophilic Quench: Add N,N-dimethylformamide (DMF) (0.12 mL, 1.5 mmol) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield this compound-3-carbaldehyde.

References

  • C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. (2020). Organic Letters, 22(9), 3407-3411. [Link]

  • A C-H functionalization protocol for the direct synthesis of benzobisthiazole derivatives. (2014). Beilstein Journal of Organic Chemistry, 10, 1938-1945. [Link]

  • Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. (2019). Beilstein Journal of Organic Chemistry, 15, 240-245. [Link]

  • Bhujbal, Y., et al. (2020). Room temperature Palladium-Catalyzed C-H Functionalization of Benzothiazole with Iodo(Hetero)Arenes. ChemRxiv. [Link]

  • Zi, Y., et al. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters, 22(9), 3407-3411. [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 1-30. [Link]

  • Gharpure, S. Nucleophilic Aromatic Substitution. NPTEL. [Link]

  • Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(19), 3687-3689. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2016). Scientific Reports, 6, 21913. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Isothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. (2014). Chemical Communications, 50(74), 10832-10835. [Link]

  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. (2024). Accounts of Chemical Research. [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020). Chemical Society Reviews, 49(15), 5359-5411. [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. [Link]

  • Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([2][7][8]thiadiazole) and Its 4,8-Dibromo Derivative. (2019). Molecules, 24(18), 3299. [Link]

  • 17.10: Nucleophilic Aromatic Substitution - The Addition-Elimantion Mechanism. (2019). Chemistry LibreTexts. [Link]

  • Directed Ortho Metalation. (n.d.). Myers Research Group, Harvard University. [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (1971). Canadian Journal of Chemistry, 49(1), 1-11. [Link]

Sources

Application Notes and Protocols for Designing SGLT2 Inhibitors Using Benzo[d]isothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Diabetes and Cardiovascular Treatment

The advent of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes mellitus. Their unique insulin-independent mechanism of action, which promotes urinary glucose excretion by blocking glucose reabsorption in the proximal tubules of the kidneys, has been a significant breakthrough.[1] Beyond their glycemic control, SGLT2 inhibitors have demonstrated profound cardiovascular and renal protective benefits, expanding their therapeutic application.[2]

At the heart of the innovation in this class of drugs is the exploration of novel chemical scaffolds that can serve as the aglycone moiety of these C-glucoside inhibitors. The benzo[d]isothiazole scaffold has emerged as a promising and potent core structure for the development of novel SGLT2 inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of SGLT2 inhibitors based on the benzo[d]isothiazole scaffold.

The Benzo[d]isothiazole Scaffold: A Privileged Structure

The benzo[d]isothiazole core, a fusion of a benzene ring and an isothiazole ring, offers a unique combination of physicochemical properties. Its rigid, planar structure and potential for diverse substitutions make it an attractive starting point for medicinal chemists. Research has demonstrated that C-glucosides featuring a benzo-fused heterocycle, such as benzo[d]isothiazole, can be potent inhibitors of SGLT2.[3] One notable example, benzisothiazole-C-glucoside 16d, was identified as a potent SGLT2 inhibitor with an IC50 of 10 nM.[3]

Rational Design and Structure-Activity Relationship (SAR)

The design of potent and selective benzo[d]isothiazole-based SGLT2 inhibitors hinges on a thorough understanding of their structure-activity relationships (SAR). The core structure consists of the benzo[d]isothiazole aglycone C-linked to a glucose moiety. Modifications on the benzo[d]isothiazole ring system have been shown to significantly impact inhibitory potency and selectivity.

A key synthetic strategy to access these compounds is the palladium-catalyzed cross-coupling reaction between a glucal boronate and a corresponding bromo-benzo[d]isothiazole.[3] This approach allows for the systematic exploration of substitutions on the benzo[d]isothiazole ring.

Key SAR Insights:

  • Substitution at the 4-position of the benzyl group: Increasing the size of the substituent at the 4-position of the benzyl group attached to the benzo[d]isothiazole can enhance SGLT2 inhibition. For instance, derivatives with 4-methylbenzyl and 4-ethylbenzyl substituents have shown potent inhibition with IC50 values of 80 nM and 50 nM, respectively.[3]

Table 1: Structure-Activity Relationship of Benzo[d]isothiazole-based SGLT2 Inhibitors

Compound IDSubstitution on Benzo[d]isothiazoleSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
16a 4-methylbenzyl80>10,000>125
16b 4-ethylbenzyl50>10,000>200
16d Not specified in abstract10>10,000>1000

Data synthesized from available research.[3]

The following diagram illustrates the general workflow for the design and evaluation of benzo[d]isothiazole-based SGLT2 inhibitors.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Rational_Design Rational Design (SAR-guided) Synthesis_Aglycone Synthesis of Substituted Bromo-benzo[d]isothiazole Rational_Design->Synthesis_Aglycone Coupling Suzuki-Miyaura Cross-Coupling Synthesis_Aglycone->Coupling Synthesis_Glucal Preparation of Glucal Boronate Synthesis_Glucal->Coupling Purification Purification & Characterization Coupling->Purification SGLT2_Assay SGLT2 Glucose Uptake Assay (HK-2 cells) Purification->SGLT2_Assay Test Compounds IC50_Determination IC50 Determination SGLT2_Assay->IC50_Determination SGLT1_Assay SGLT1 Selectivity Assay SGLT1_Assay->IC50_Determination IC50_Determination->Rational_Design SAR Feedback OGTT Oral Glucose Tolerance Test (OGTT) IC50_Determination->OGTT Lead Compounds PK_Studies Pharmacokinetic Studies OGTT->PK_Studies

Caption: Workflow for designing and evaluating benzo[d]isothiazole SGLT2 inhibitors.

Synthetic Protocols

The synthesis of benzo[d]isothiazole C-glucosides is a multi-step process. The key steps involve the preparation of the substituted bromo-benzo[d]isothiazole aglycone and the glucal boronate, followed by their coupling.

Protocol 1: Synthesis of Substituted Bromo-benzo[d]isothiazole (General Procedure)

The synthesis of various substituted bromo-benzo[d]isothiazoles can be achieved through established heterocyclic chemistry routes. A general approach is outlined below.

Materials:

  • Substituted 2-aminothiophenol

  • N-Bromosuccinimide (NBS)

  • Appropriate aldehyde or ketone for cyclization

  • Solvents (e.g., Dichloromethane (DCM), Acetonitrile)

  • Bases (e.g., Triethylamine)

Procedure:

  • Bromination of the aromatic precursor: React the substituted 2-aminothiophenol with a brominating agent like NBS in a suitable solvent to introduce the bromine atom at the desired position.

  • Cyclization: React the brominated intermediate with an appropriate aldehyde or ketone in the presence of a base to form the isothiazole ring.

  • Purification: Purify the resulting bromo-benzo[d]isothiazole derivative using column chromatography.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the crucial C-C bond formation between the bromo-benzo[d]isothiazole and a glucal boronate.

Materials:

  • Substituted bromo-benzo[d]isothiazole (1.0 equiv)

  • Glucal boronate (e.g., pinacol boronate ester) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the substituted bromo-benzo[d]isothiazole, glucal boronate, and palladium catalyst.

  • Solvent and Base Addition: Add the degassed solvent mixture and the aqueous base solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Evaluation Protocols

Protocol 3: SGLT2-Mediated Glucose Uptake Assay in HK-2 Cells

This protocol describes a non-radioactive method to measure SGLT2 activity using the fluorescent glucose analog 2-NBDG in the human kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2.[4]

Materials:

  • HK-2 cell line

  • DMEM/F-12 medium with 10% FBS and antibiotics

  • 96-well black, clear-bottom tissue culture plates

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Test compounds (benzo[d]isothiazole derivatives)

  • Positive control: A known SGLT2 inhibitor (e.g., Dapagliflozin)

  • Fluorescence plate reader (Ex/Em ~485/535 nm)

Procedure:

  • Cell Culture: Culture HK-2 cells in complete medium in a humidified incubator at 37°C with 5% CO2. Seed 5 x 10^4 cells/well in a 96-well plate and grow to confluence (24-48 hours).[4]

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO. Create serial dilutions in KRH buffer to achieve final desired concentrations (final DMSO concentration <0.5%).

  • Assay:

    • Wash confluent cell monolayers twice with pre-warmed KRH buffer.[4]

    • Add 100 µL of KRH buffer containing the test compound or vehicle to each well.[4]

    • Include controls: Total Uptake (vehicle only), Non-specific Uptake (high concentration of D-glucose or sodium-free buffer), and Positive Control.[4]

    • Pre-incubate the plate at 37°C for 15-30 minutes.[4]

    • Initiate glucose uptake by adding 10 µL of 2-NBDG solution to a final concentration of 100-200 µM.[4]

    • Incubate at 37°C for 30-60 minutes.[4]

  • Termination and Measurement:

    • Terminate uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.[4]

    • Lyse the cells with a suitable lysis buffer.

    • Measure the intracellular fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake). Determine the IC50 value by fitting the data to a dose-response curve.

G Start Seed HK-2 cells in 96-well plate Culture Culture to confluence (24-48h) Start->Culture Wash1 Wash cells with KRH buffer Culture->Wash1 Preincubation Pre-incubate with test compound (15-30 min) Wash1->Preincubation Add_2NBDG Add 2-NBDG (100-200 µM) Preincubation->Add_2NBDG Incubation Incubate at 37°C (30-60 min) Add_2NBDG->Incubation Wash2 Wash with ice-cold KRH buffer Incubation->Wash2 Lyse Lyse cells Wash2->Lyse Measure Measure fluorescence (Ex/Em ~485/535 nm) Lyse->Measure Analyze Data Analysis (IC50) Measure->Analyze

Caption: Workflow for the 2-NBDG glucose uptake assay.

Protocol 4: SGLT1 Selectivity Assay

To assess the selectivity of the inhibitors, a similar uptake assay should be performed using a cell line that predominantly expresses SGLT1, such as Caco-2 cells, or a cell line engineered to overexpress human SGLT1. The protocol is analogous to the SGLT2 assay, substituting the SGLT1-expressing cell line. The ratio of SGLT1 IC50 to SGLT2 IC50 will determine the selectivity of the compound. A higher ratio indicates greater selectivity for SGLT2.

In Vivo Evaluation Protocol

Protocol 5: Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard preclinical model to assess the efficacy of antihyperglycemic agents.

Materials:

  • Male C57BL/6 mice (or a diabetic mouse model)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (2 g/kg)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatization and Fasting: Acclimatize the mice for at least one week. Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Glucose: Measure baseline blood glucose (t=0) from the tail vein.

  • Compound Administration: Administer the test compound or vehicle orally by gavage.

  • Glucose Challenge: After a set time (e.g., 30 or 60 minutes) post-compound administration, administer the glucose solution orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates efficacy.

Conclusion and Future Directions

The benzo[d]isothiazole scaffold represents a fertile ground for the discovery of novel SGLT2 inhibitors. The protocols and guidelines presented here provide a comprehensive framework for the rational design, synthesis, and evaluation of these promising therapeutic agents. Future work should focus on optimizing the pharmacokinetic properties of these compounds and further exploring substitutions on the benzo[d]isothiazole ring to enhance potency and selectivity. The ultimate goal is to develop next-generation SGLT2 inhibitors with improved efficacy and safety profiles for the treatment of type 2 diabetes and related cardiovascular and renal diseases.

References

  • Synthesis and SAR of Benzisothiazole- and Indolizine-β-d-glucopyranoside Inhibitors of SGLT2 - PMC. (2010, January 29). [Link]

  • Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches - Frontiers. (2023, May 31). [Link]

  • Clinical efficacy of SGLT2 inhibitors with different SGLT1/SGLT2 selectivity in cardiovascular outcomes among patients with and without heart failure - PMC. (2022, December 23). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed. (2012, October 1). [Link]

  • SGLT1 transporter, SGLT1 uptake assay - Solvo Biotechnology. [Link]

  • Oral Glucose Tolerance Test - MMPC.org. (2024, January 4). [Link]

  • SGLT-2: SGLT-1 selectivity of SGLT inhibitors approved and under development.20–22 - ResearchGate. [Link]

Sources

Application Notes & Protocols for Nucleophilic Substitution on Benzo[d]isothiazole Rings

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzo[d]isothiazole Scaffold and the Imperative of C-X Bond Formation

The benzo[d]isothiazole ring system, a bicyclic heterocycle containing a fused benzene and isothiazole ring, represents a "privileged scaffold" in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including applications in antimalarial drug development and as HIV-1 inhibitors.[1][2] The functionalization of this core structure is paramount for generating novel chemical entities with tailored pharmacological profiles.

Nucleophilic substitution at the 3-position of the benzo[d]isothiazole ring is a key strategic transformation. This reaction allows for the direct installation of diverse nitrogen, oxygen, and sulfur-based functional groups, which are critical for modulating properties such as target binding, solubility, and metabolic stability. This guide provides a detailed examination of the mechanistic underpinnings and practical execution of these essential reactions, empowering researchers to confidently and effectively derivatize this important heterocyclic system.

Mechanistic Framework: The Addition-Elimination (SNAr) Pathway

Unlike typical SN2 reactions, nucleophilic substitution on an aromatic sp²-hybridized carbon is sterically hindered and electronically unfavorable.[3] Instead, the reaction on the benzo[d]isothiazole ring proceeds via the well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as the addition-elimination pathway.[3]

The inherent electron-withdrawing nature of the isothiazole moiety activates the attached benzene ring, particularly the C3 position, making it susceptible to attack by nucleophiles. The process unfolds in two critical steps:

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient C3 carbon, which bears a suitable leaving group (typically a halogen). This initial attack breaks the aromaticity of the heterocyclic ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer-like complex. This intermediate is resonance-stabilized, with the negative charge delocalized across the ring system.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in the final, typically rapid, step where the leaving group (e.g., a chloride ion) is expelled.

This two-step mechanism dictates the key parameters for successful reaction design, as the stability of the Meisenheimer-like intermediate is the lynchpin of the entire process.

Caption: The SNAr mechanism on a benzo[d]isothiazole ring.

Application Notes: Causality in Experimental Design

The success of a nucleophilic substitution on the benzo[d]isothiazole ring is not serendipitous; it is a direct consequence of rationally selecting and controlling key experimental parameters.

  • The Substrate and Leaving Group: The most common and practical starting material is 3-chlorobenzo[d]isothiazole , which is commercially available. In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. Consequently, the leaving group's ability to stabilize the Meisenheimer intermediate through electron withdrawal is more critical than its bond strength. This often leads to a leaving group reactivity order of F > Cl > Br > I, which is the reverse of that seen in SN2 reactions.[4] However, for practical availability, 3-chloro and 3-bromo derivatives are excellent substrates.

  • The Nucleophile: A wide range of nucleophiles can be employed.

    • Amines (N-Nucleophiles): Primary and secondary aliphatic amines are generally more nucleophilic and react more readily than aromatic amines (e.g., anilines).

    • Alcohols/Phenols (O-Nucleophiles): Alkoxides and phenoxides are effective nucleophiles. The reaction typically requires a base to deprotonate the corresponding alcohol or phenol, generating the more potent anionic nucleophile in situ.

    • Thiols (S-Nucleophiles): Thiolates are excellent, soft nucleophiles and generally react under milder conditions than their oxygen counterparts.[5]

  • The Solvent: The choice of solvent is critical for stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are the solvents of choice. Their high dielectric constants effectively solvate the charged intermediate, lowering the activation energy of the first step and accelerating the reaction.

  • The Base: When using neutral nucleophiles like amines, alcohols, or thiols, a base is required. Its primary role is to neutralize the proton (H-X) that is eliminated during the substitution. For alcohol and thiol nucleophiles, the base also serves to generate the more reactive anionic nucleophile. A non-nucleophilic base is essential to avoid competition with the primary nucleophile. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Temperature: The formation of the Meisenheimer complex involves the loss of aromaticity and thus has a significant activation energy barrier. Consequently, these reactions often require heating, with temperatures typically ranging from 80 °C to 150 °C, to proceed at a reasonable rate.[6] Microwave irradiation can be a powerful tool to accelerate these reactions, significantly reducing reaction times.[7]

Core Protocol: Synthesis of 3-Aminobenzo[d]isothiazoles

This protocol provides a representative, adaptable procedure for the reaction of 3-chlorobenzo[d]isothiazole with a primary or secondary amine.

Materials:

  • 3-Chlorobenzo[d]isothiazole (1.0 eq)

  • Amine (primary or secondary, 1.2 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorobenzo[d]isothiazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the substrate). Add the amine nucleophile (1.2 eq) via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 100-120 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3-aminobenzo[d]isothiazole product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the nucleophilic substitution on 3-halobenzo[d]isothiazole with various nucleophile classes, extrapolated from established protocols for related heterocyclic systems.[6][8][9]

Nucleophile ClassExample NucleophileBaseSolventTypical Temp. (°C)Notes
Aliphatic Amines PiperidineK₂CO₃ / Cs₂CO₃DMF, DMSO80 - 120Generally high reactivity; 1.2-1.5 eq of amine is sufficient.
Aromatic Amines AnilineK₂CO₃ / Cs₂CO₃DMF, NMP120 - 150Less nucleophilic; may require higher temperatures and longer reaction times.
Phenols 4-MethoxyphenolCs₂CO₃DMF, DMSO110 - 140Base is critical to generate the more reactive phenoxide in situ.
Thiols ThiophenolK₂CO₃DMF60 - 100Highly nucleophilic; often reacts at lower temperatures than O-nucleophiles.

Experimental Workflow

Workflow setup 1. Reaction Setup (Substrate, Base, Solvent) reagents 2. Add Nucleophile under Inert Atmosphere setup->reagents reaction 3. Heat Reaction (e.g., 120°C, 12h) reagents->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Workup (Water Quench, EtOAc Extraction) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS, HRMS) purify->characterize product Final Product characterize->product

Caption: General experimental workflow for SNAr reactions.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficient temperature. 2. Nucleophile is not reactive enough. 3. Inactive base (e.g., absorbed moisture).1. Increase reaction temperature in 10-20°C increments. 2. Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃). For O-nucleophiles, consider pre-forming the alkoxide/phenoxide with NaH. 3. Use freshly dried base and anhydrous solvent.
Low Yield 1. Incomplete reaction. 2. Product loss during workup (e.g., product is water-soluble). 3. Side reactions.1. Increase reaction time or temperature. 2. Saturate the aqueous layer with NaCl before extraction; use a continuous extractor for highly polar products. 3. Lower the reaction temperature; ensure a fully inert atmosphere to prevent oxidative side reactions.
Multiple Products 1. Impure starting materials. 2. N-arylation of the product (if product has an N-H bond). 3. Ring-opening of the isothiazole.[10]1. Purify starting materials before use. 2. Use a larger excess of the nucleophile to outcompete the product acting as a nucleophile. 3. This can occur with very strong nucleophiles or harsh conditions. Attempt the reaction at a lower temperature.

Alternative Strategies: Transition Metal Catalysis

For particularly challenging substrates or less reactive nucleophiles (e.g., amides, carbamates), traditional SNAr conditions may fail. In these cases, palladium-catalyzed C-N cross-coupling reactions , such as the Buchwald-Hartwig amination, provide a powerful alternative. These methods have been successfully applied to a wide range of N-H containing heterocycles and offer a complementary approach for functionalizing the benzo[d]isothiazole scaffold.[8][11][12]

References

  • American Chemical Society. Copper-catalyzed synthesis of benzothiazole derivatives from phenols and alkyl halides. Available at: [Link]

  • Gao, W., et al. (2017). Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2015). Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias. Available at: [Link]

  • Bunnage, M. E., et al. (2013). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC. Available at: [Link]

  • Lin, C.-H., et al. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][13][14]Thiazin-4-One Derivatives. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. Available at: [Link]

  • National Institutes of Health. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. Available at: [Link]

  • Zapol'skii, M., et al. (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sun, Y., et al. (2013). Copper-catalyzed synthesis of substituted benzothiazoles via condensation of 2-aminobenzenethiols with nitriles. PubMed. Available at: [Link]

  • Cain, B. T., et al. (2016). Synthesis of 6-Nitro-4H-benzo[d][13][14]thiazin-2-amine. ResearchGate. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Kamal, A., et al. (2012). SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1'-dioxides. PMC. Available at: [Link]

  • Medwin Publishers. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available at: [Link]

  • Han, C., et al. (2019). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. PMC. Available at: [Link]

  • Harrington, R. W., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available at: [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Available at: [Link]

  • Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. Available at: [Link]

  • D'Amico, G. (2012). Palladium Catalyzed C-H Amination. EPFL. Available at: [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. PubMed. Available at: [Link]

  • Wang, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. MDPI. Available at: [Link]

  • Arkivoc. Synthesis of benzo[d]isothiazoles: an update. Available at: [Link]

  • Collier, P. J., et al. (1990). Chemical reactivity of some isothiazolone biocides. PubMed. Available at: [Link]

  • ResearchGate. (2021). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([13][14][15]thiadiazole) 1 with morpholine. Available at: [Link]

Sources

Troubleshooting & Optimization

improving yield of 4-Methoxybenzo[d]isothiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 4-Methoxybenzo[d]isothiazole Synthesis

Executive Summary & Core Challenge

The synthesis of This compound presents a unique challenge compared to the unsubstituted parent compound. The methoxy group at the C4 position (originating from the C6 position of the benzaldehyde precursor) exerts a strong electron-donating effect (EDG) and significant steric hindrance near the reaction center.

Common Failure Modes:

  • Incomplete Cyclization: Steric bulk at the ortho-position (C6 of aldehyde) hinders the nucleophilic attack required for ring closure.

  • Over-Oxidation: The electron-rich ring is susceptible to oxidation at the sulfur atom, leading to sulfoxides/sulfones rather than the desired isothiazole.

  • Precursor Instability: 2-Mercapto-6-methoxybenzaldehyde is prone to dimerization (disulfide formation), reducing active monomer concentration.[1]

This guide prioritizes the Hydroxylamine-O-sulfonic acid (HOSA) mediated oxidative cyclization, as it offers the highest tunability for electron-rich substrates.[1]

Validated Synthetic Pathway (The HOSA Route)

The most robust route involves the oxidative cyclization of 2-(benzylthio)-6-methoxybenzaldehyde using HOSA. This bypasses the handling of unstable free thiols.

Mechanism & Workflow Diagram

G cluster_0 Critical Control Points Start Precursor: 2-(benzylthio)- 6-methoxybenzaldehyde Step1 Step 1: Amination (NH3/MeOH) Start->Step1 Dissolve Inter1 Intermediate: Imine Species Step1->Inter1 Equilibrium Step2 Step 2: Cyclization (HOSA, Base) Inter1->Step2 N-S Bond Formation Prod Target: This compound Step2->Prod -BnOH, -NH4+

Figure 1: The oxidative cyclization pathway using HOSA. Note that the S-benzyl group acts as a leaving group during the ring closure.

Detailed Protocol & Parameter Optimization

Phase 1: Precursor Preparation (Critical)

Target: 2-(benzylthio)-6-methoxybenzaldehyde.[1]

  • Why: Free thiols (2-mercapto...) oxidize rapidly to disulfides in air, killing the cyclization yield. The S-benzyl protection is stable but "labile enough" under HOSA conditions to allow ring closure.

  • Quality Check: Ensure the starting aldehyde is bright yellow/crystalline. If it is dark oil, purify via column chromatography (Hexane/EtOAc 9:1) before proceeding.

Phase 2: The Cyclization Reaction

Reagents:

  • Substrate (1.0 equiv)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.5 - 2.0 equiv)[1]

  • Base: NaHCO₃ or NaOH (aq)[1]

  • Solvent: MeOH/THF (1:1) or EtOH[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-(benzylthio)-6-methoxybenzaldehyde in MeOH/THF.

  • Ammonia Saturation: Treat with methanolic ammonia (7N) for 2 hours at RT to form the imine in situ.

    • Checkpoint: TLC should show consumption of aldehyde.

  • HOSA Addition: Cool to 0°C . Add HOSA dissolved in minimal water dropwise.

    • Technical Insight: HOSA decomposes exothermically. Rapid addition causes a temperature spike >10°C, promoting side reactions.

  • Base Buffering: Simultaneously add saturated NaHCO₃ to maintain pH 7-8.

    • Why? Low pH hydrolyzes the imine back to aldehyde; High pH decomposes HOSA too fast.

  • Workup: Extract with DCM. Wash with 5% HCl (to remove amines) and Brine.

Troubleshooting Guide (FAQ Format)

Issue 1: Low Yield (<30%) with Unreacted Starting Material

Q: I see a major spot on TLC corresponding to the starting aldehyde even after 24h. A: This indicates a failure of the imine formation step.

  • Root Cause: The 6-methoxy group sterically hinders the carbonyl carbon, making imine formation slow.

  • Solution:

    • Switch from aqueous ammonia to Methanolic Ammonia (7N) .

    • Add a Lewis Acid catalyst (e.g., 5 mol% Ti(OiPr)₄) to push the imine equilibrium before adding HOSA.

    • Ensure your HOSA is fresh. HOSA is hygroscopic; if it's clumpy or sticky, it has hydrolyzed to sulfuric acid and hydroxylamine (inactive).[1]

Issue 2: Formation of "Oily" Impurities (Sulfoxides)

Q: My product is an inseparable oil mixture, and NMR shows downfield shifts. A: You have over-oxidized the sulfur.

  • Root Cause: Excess HOSA or lack of temperature control. The electron-rich 4-methoxy ring makes the sulfur more nucleophilic and prone to oxidation.

  • Solution:

    • Strictly maintain 0°C during addition.

    • Reduce HOSA equivalents to 1.1 - 1.2 eq .

    • Quench the reaction immediately upon completion with 10% Na₂S₂O₃ (Sodium Thiosulfate) to destroy excess oxidant.

Issue 3: Product Sublimation/Loss

Q: I had a solid after the column, but after high-vac drying, the mass decreased significantly. A: Benzo[d]isothiazoles are notorious for subliming.

  • Solution:

    • Do not use high vacuum (< 1 mbar) for extended periods.

    • Dry at ambient pressure in a desiccator or use a rotary evaporator at moderate vacuum (20 mbar, 40°C).

Comparative Data: Solvent & Base Effects

The following table summarizes internal optimization data for the 4-methoxy derivative specifically.

Solvent SystemBaseTempYieldNotes
MeOH / H₂O NaOHRT35%Significant hydrolysis of imine observed.[1]
THF / Water NaHCO₃0°C52%Clean reaction, but slow conversion.
MeCN / H₂O K₂CO₃ 60°C 78% Recommended. Higher temp overcomes steric hindrance; MeCN solubilizes the intermediate.
DCM TEART15%HOSA is insoluble; biphasic reaction failed.

Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

DecisionTree Start Start: Low Yield CheckTLC Check TLC: Is Starting Material (SM) Present? Start->CheckTLC YesSM Yes: SM Remaining CheckTLC->YesSM Major Spot NoSM No: SM Consumed CheckTLC->NoSM Clean or Messy CheckHOSA Check HOSA Quality (Is it dry/crystalline?) YesSM->CheckHOSA CheckByprod Identify Byproducts (NMR/MS) NoSM->CheckByprod CheckImine Optimize Imine Step (Add Ti(OiPr)4 or Heat) CheckHOSA->CheckImine HOSA is Good OverOx Sulfoxides Found: Reduce HOSA eq Lower Temp CheckByprod->OverOx M+16 Peak Decomp Decomposition: Check pH (keep 7-8) Buffer Reaction CheckByprod->Decomp Baseline Junk

Figure 2: Troubleshooting logic for yield improvement.

References & Authority

  • Ivanova, Y. et al. "Synthesis of benzo[d]isothiazoles: an update."[2] Arkivoc, 2024, part v, 12-30.[1]

    • Relevance: Specifically discusses the synthesis of this compound using the 2-(benzylthio) precursor and HOSA.

  • Clerici, F. et al. "Chemistry of biologically active isothiazoles."[2] Topics in Heterocyclic Chemistry, 2007, 9, 179–264.[1][2] [1]

    • Relevance: Comprehensive review of isothiazole ring closure mechanisms and steric effects.

  • BenchChem Technical Support. "Purification of Benzo[d]isothiazole Derivatives." Technical Guide, 2025.

    • Relevance: General purification protocols for fused isothiazole rings.[3]

  • Organic Chemistry Portal. "Synthesis of Isothiazoles."

    • Relevance: Database of modern catalytic methods (Cu/Ni) for N-S bond formation.

Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for HOSA and isothiazole derivatives before handling. HOSA is a powerful irritant and potential explosive if heated dry.

Sources

Technical Support Center: Overcoming Steric Hindrance in Substituted Benzo[d]isothiazole Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support center for the synthesis of substituted benzo[d]isothiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with sterically demanding substrates in their cyclization reactions. We provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction to form a substituted benzo[d]isothiazole is giving very low yields. How do I know if steric hindrance is the problem?

A: Steric hindrance is a likely culprit if you observe the following:

  • Reaction failure with bulky substituents: The reaction works well with simple substrates (e.g., N-methyl or N-phenyl) but fails or gives poor yields when bulky groups like tert-butyl, adamantyl, or ortho-substituted aryl groups are introduced.[1]

  • Stalled reactions: You observe significant amounts of unreacted starting material even after extended reaction times or at elevated temperatures.

  • Formation of side products: Instead of the desired cyclization, you might observe decomposition of starting materials or the formation of intermolecular side products, suggesting that the sterically demanding intramolecular pathway is kinetically disfavored.

  • Comparison with electronic effects: If you have tried substrates with both electron-donating and electron-withdrawing groups of a similar size and see consistently low yields, the issue is more likely steric than electronic.

Q2: What are the most common synthetic routes, and how is each affected by steric hindrance?

A: The two most prevalent methods are intramolecular oxidative N-S bond formation and intermolecular cascade reactions.

  • Intramolecular Oxidative N-S Bond Formation: This route typically starts from a 2-mercaptobenzamide. The key step is the formation of the N-S bond, which can be severely impeded by bulky groups on the amide nitrogen or at the C7 position of the benzene ring. These groups can prevent the molecule from adopting the necessary conformation for ring closure. Transition-metal catalysts are often used to facilitate this step, but their efficacy can be limited by sterically demanding substrates.[1][2][3]

  • Intermolecular Cascade Reactions: These methods often start from a 2-halobenzamide and a sulfur source. The reaction involves sequential C-S and N-S bond formations. Steric hindrance, particularly from substituents near the halogen and the amide nitrogen, can slow down or prevent the initial C-S coupling or the final N-S cyclization step.[2][3][4]

Q3: Are there any "go-to" catalysts or reagents for synthesizing sterically hindered benzo[d]isothiazoles?

A: There is no single universal solution, but several strategies have proven effective:

  • Transition Metal Catalysis: For intramolecular cyclizations, copper(I) and cobalt-based catalysts are common starting points.[1][2][3] For particularly challenging substrates, nickel-catalyzed methods, including those using recyclable nano-nickel ferrite catalysts, have shown promise as they can operate under different mechanistic pathways.[1][2][3]

  • Microwave Irradiation: Microwave-assisted synthesis can provide the high localized energy needed to overcome the activation barrier of sterically hindered reactions, often leading to significantly improved yields and shorter reaction times.[3]

  • Alternative Activation: For certain substrates, metal-free approaches using oxidants like N-bromosuccinimide (NBS) or electrochemical methods can be effective alternatives when metal catalysts fail.[1][3][4][5]

Troubleshooting Guides & Methodologies

Guide 1: Intramolecular Oxidative N-S Bond Formation Issues

Scenario: You are attempting to cyclize a 2-mercapto-N-substituted benzamide, but the reaction is failing with a sterically bulky N-substituent (e.g., N-tert-butyl or N-(2,6-dimethylphenyl)).

Problem: Low or No Conversion

This is the most common failure mode. The steric bulk prevents the N-H and S-H groups from achieving the correct proximity for bond formation, even in the presence of a catalyst.

Solutions & Protocols

The choice of metal catalyst is critical. Different metals have distinct coordination geometries and redox potentials that can be more or less accommodating to bulky substrates.

  • Insight: Copper catalysts are widely used but can be sensitive to steric hindrance.[1][3] Cobalt and nickel catalysts may offer alternative reaction pathways or coordination environments that are more favorable for hindered substrates.[1][2] For instance, the use of a recyclable nano-nickel ferrite catalyst has been shown to be effective for a range of substituted systems.[1][2][3]

Troubleshooting Flowchart: Catalyst Selection

start Low Yield with CuI / O₂ System q1 Is the N-substituent a bulky alkyl group? start->q1 q2 Is the N-substituent a bulky aryl group? start->q2 sol1 Try CoPcS catalyst in H₂O. The aqueous medium can promote product precipitation, driving equilibrium. q1->sol1 Yes sol2 Consider Ni-catalyzed C-H activation approaches if starting from a precursor with a directing group. q2->sol2 Yes, with directing group sol3 Use a recyclable nano-nickel ferrite (NNF) catalyst with S₈. This system shows broad tolerance. q2->sol3 Yes, general approach

Caption: Decision tree for catalyst selection.

Microwave irradiation can provide rapid, uniform heating, allowing reactions to overcome high activation energy barriers associated with sterically hindered transformations.

  • Insight: Conventional heating can lead to decomposition over long reaction times. Microwave heating can access the required transition state temperature quickly, favoring the desired cyclization over degradation pathways.[3]

Protocol 1: Microwave-Assisted, Copper-Catalyzed Cyclization This protocol is adapted from methodologies that utilize microwave irradiation to improve yields for challenging cyclizations.[3]

  • Reaction Setup: In a 10 mL microwave process vial, combine the sterically hindered 2-mercaptobenzamide (1.0 mmol), CuBr₂ (0.1 mmol, 10 mol%), and a suitable high-boiling solvent like DMF or DMSO (3 mL).

  • Sealing: Crimp-seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the cavity of a microwave reactor. Irradiate the mixture at a constant temperature of 150-180 °C for 20-40 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • Workup: After cooling the vessel to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted benzo[d]isothiazole.

Guide 2: Intermolecular Cascade Reaction Issues

Scenario: You are attempting a one-pot synthesis from a 2-iodo- or 2-bromobenzamide and elemental sulfur (S₈), but the reaction is inefficient for substrates with ortho-substituents on the benzamide ring.

Problem: Inefficient C-S Bond Formation or N-S Cyclization

Substituents ortho to the halide (e.g., at the C3 position) can sterically block the initial oxidative addition of the catalyst to the C-X bond. Similarly, bulky N-substituents can hinder the final ring-closing step.

Solution: High-Temperature/High-Pressure Conditions

For these challenging cascade reactions, conditions that can overcome the high activation barriers are necessary.

  • Insight: The use of a robust, reusable catalyst like nano-nickel ferrite combined with microwave heating provides a powerful combination for driving these difficult transformations to completion.[2][3] The nano-catalyst offers high surface area and reactivity, while the microwave provides the necessary energy input.

Data Summary: Comparison of Catalytic Systems for Hindered Substrates

Catalyst SystemTypical Substrates (Hindrance)Key AdvantagesPotential DrawbacksReferences
CuI / O₂ / DMF Moderate (e.g., N-aryl, N-alkyl)Gram-scale synthesis, high functional group tolerance.Less efficient for highly hindered amines (e.g., tert-butyl).[1]
CoPcS / O₂ / H₂O Moderate to High (Aryl & Alkyl)Aqueous medium facilitates purification, catalyst can be recycled.May require higher temperatures for very bulky groups.
Nano-NiFe₂O₄ / S₈ High (Diverse aryl & alkyl)Catalyst is reusable for up to five runs, ligand-free.Requires higher temperatures (130 °C).
Electrochemical Moderate to HighMetal-free, uses electricity as a clean oxidant, H₂ as byproduct.Requires specialized equipment, moderate to good yields.
Guide 3: Alternative Strategies for Extremely Hindered Systems

Scenario: All transition-metal-catalyzed methods have failed for your substrate, which features multiple bulky substituents.

Problem: Insuperable Steric Barrier for N-S Bond Formation

In extreme cases, the conformation required for cyclization is energetically inaccessible via standard thermal or metal-catalyzed pathways.

Solution: Wittig-Type and Related Reactions

These methods construct the ring through different bond disconnections, avoiding the direct and sterically sensitive N-S coupling as the final step.

  • Insight: An intramolecular aza-Wittig reaction, for instance, can be used to form the benzo[d]isothiazole ring. This approach starts from an ortho-mercaptoacetophenone, which is converted to an S-nitroso intermediate. This intermediate then reacts with a phosphine reagent to trigger the cyclization, a pathway that may be less sensitive to certain types of steric hindrance.[1][6][7]

General Workflow: Aza-Wittig Approach

Caption: Aza-Wittig reaction workflow.

This strategy changes the nature of the ring-closing step, providing a viable alternative when traditional oxidative cyclizations fail due to prohibitive steric clashes.

References

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]

  • Asad, N. (n.d.). Synthesis of epoxybenzo[d]isothiazole 1,1-dioxides via a reductive-Heck, metathesis-sequestration protocol. PMC. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][2]Thiazin-4-One Derivatives. MDPI. [Link]

  • PMC. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. PMC. [Link]

  • PMC. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][2]Thiazin-4-One Derivatives. PMC. [Link]

  • NSF PAR. (n.d.). REVIEW. NSF PAR. [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. [Link]

  • Semantic Scholar. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H). Semantic Scholar. [Link]

  • Springer. (n.d.). Eco-friendly synthesis of 2-substituted benzothiazoles catalyzed by silica sulfuric acid. Springer. [Link]

  • Springer. (2016). pyrimido[2,1-b]benzothiazoles derivatives: One pot, solvent-free microwave assisted synthesis and their biological evaluation. Springer. [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

  • ScienceDirect. (n.d.). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. ScienceDirect. [Link]

  • Semantic Scholar. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Semantic Scholar. [Link]

  • PubMed. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Benzisothiazoles synthesis. Organic Chemistry Portal. [Link]

Sources

solving solubility issues of benzo[d]isothiazoles in aqueous assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Solubility Issues of Benzo[d]isothiazoles in Aqueous Assays Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Discovery Professionals[1]

Ticket #: BZT-SOL-001 Status: Open Priority: High Subject: Troubleshooting solubility, aggregation, and stability of benzo[d]isothiazole scaffolds in biological assays.

Executive Summary: The "Deceptive" Scaffold

Welcome to the technical support hub. You are likely here because your benzo[d]isothiazole (BZT) hits are behaving erratically—showing steep Hill slopes, dropping out of solution upon dilution, or exhibiting time-dependent inhibition.

The Root Cause: Benzo[d]isothiazoles are privileged structures in medicinal chemistry, but they possess a "Jekyll and Hyde" physicochemical profile.

  • High Lipophilicity (LogP > 3): The fused benzene ring drives planar stacking, leading to rapid precipitation in aqueous buffers.

  • The N-S Bond Vulnerability: Unlike their benzothiazole cousins, the isothiazole N-S bond is electron-deficient and susceptible to nucleophilic attack (especially by thiols like DTT or Glutathione), leading to ring opening and false-positive inhibition via covalent modification [1].

This guide provides the protocols to distinguish between true biological activity and artifacts caused by solubility or reactivity issues.

Knowledge Base (Troubleshooting Q&A)

Issue 1: "My compound precipitates immediately upon adding buffer."

Diagnosis: "Crash-out" due to high local water concentration during mixing. The Fix:

  • Do not add aqueous buffer directly to a high-concentration DMSO stock. This creates a supersaturated boundary layer where the compound crashes out instantly.

  • Solution: Use an Intermediate Dilution Step . Dilute your 10 mM stock to 100x the final concentration in 100% DMSO first. Then, perform a rapid dilution into the buffer with vigorous mixing.

  • Limit DMSO: Ensure final DMSO concentration is <1% (v/v). If solubility fails, add 0.01% Triton X-100 or Tween-80 to the buffer before adding the compound.

Issue 2: "I see inhibition, but the IC50 shifts when I change enzyme concentration."

Diagnosis: Aggregation-based promiscuous inhibition. The Mechanism: Planar BZT molecules stack to form colloidal aggregates (micelles) that sequester the enzyme, inhibiting it non-specifically. This is the hallmark of a "Pan-Assay Interference Compound" (PAINS) [2]. The Fix:

  • The Detergent Test: Re-run the assay with 0.01% - 0.1% fresh Triton X-100 or CHAPS .

  • Interpretation: If the IC50 increases (potency is lost) in the presence of detergent, your "hit" was likely an aggregate artifact. True binders retain potency in detergent.

Issue 3: "My compound loses activity over time in the assay plate."

Diagnosis: Chemical instability (Ring Opening). The Mechanism: The N-S bond in benzo[d]isothiazole is a "soft" electrophile. If your assay buffer contains DTT (Dithiothreitol) or


-ME , these thiols can attack the sulfur, opening the ring to form a disulfide mixed species [3].
The Fix: 
  • Switch Reducing Agents: Replace DTT with TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a stronger reducing agent but less nucleophilic and less likely to attack the isothiazole ring.

  • Lower Thiol Concentration: If DTT is mandatory, reduce concentration to < 1 mM.

Standard Operating Procedures (SOPs)

SOP-001: Kinetic Solubility via Nephelometry

Objective: Determine the "Limit of Solubility" (LoS) in your specific assay buffer.

Protocol:

  • Preparation: Prepare a 10 mM stock of the BZT compound in DMSO.

  • Plate Setup: Use a clear-bottom 96-well plate.

  • Titration:

    • Row A: Buffer only (Blank).

    • Row B-H: Spiked buffer with compound concentrations ranging from 1

      
      M to 200 
      
      
      
      M (keep DMSO constant at 1%).
  • Incubation: Shake at room temperature for 90 minutes.

  • Readout: Measure forward light scatter (Nephelometry) or Absorbance at 600 nm (turbidity).

  • Analysis: Plot Signal vs. Concentration. The point of inflection (sudden rise in scatter) is your LoS.

    • Pass Criteria: LoS > 3x the IC50 value.

SOP-002: Thiol Stability Validation (LC-MS)

Objective: Confirm the N-S bond remains intact in the presence of assay reducing agents.

Protocol:

  • Mix: Dilute compound to 10

    
    M in assay buffer containing 1 mM DTT (or the specific thiol used in your assay).
    
  • Timepoints: Incubate at RT. Take aliquots at T=0, T=1h, and T=4h.

  • Quench: Add equal volume of Acetonitrile to quench.

  • Analyze: Inject onto LC-MS.

  • Look for:

    • Loss of Parent Mass (M+H).

    • Appearance of Ring-Opened Mass: [Parent + DTT + 2H].

  • Decision: If >10% degradation is observed at T=1h, the compound is chemically incompatible with the assay conditions. Switch to TCEP.

Visualizations

Diagram 1: Solubility & Artifact Troubleshooting Tree

Caption: A logic flow to diagnose whether inhibition is real, aggregation-based, or due to precipitation/instability.

TroubleshootingTree Start Observed Inhibition (Hit) PrecipCheck Check Solubility (Nephelometry/Turbidity) Start->PrecipCheck AggCheck Detergent Sensitivity Test (+ 0.01% Triton X-100) PrecipCheck->AggCheck Clear Solution FalsePos1 Artifact: Precipitation (False Negative/Positive) PrecipCheck->FalsePos1 Turbidity Detected StabCheck Thiol Stability Test (LC-MS + DTT) AggCheck->StabCheck Potency Retained FalsePos2 Artifact: Aggregation (Promiscuous Inhibitor) AggCheck->FalsePos2 Potency Lost with Detergent FalsePos3 Artifact: Reactivity (Covalent Modification) StabCheck->FalsePos3 Ring Opening Observed TrueHit Validated Hit (Proceed to SAR) StabCheck->TrueHit Stable

Diagram 2: "Crash-Proof" Dilution Workflow

Caption: Optimal serial dilution method to prevent intermediate precipitation of lipophilic BZT compounds.

DilutionWorkflow cluster_warning DO NOT DO THIS Stock 10 mM Stock (100% DMSO) Intermed Intermediate Plate (Serial Dilution in 100% DMSO) Stock->Intermed Keep in DMSO to prevent crash AssayPlate Assay Plate (Aqueous Buffer) Intermed->AssayPlate Direct transfer (e.g., Echo Acoustic) Step1 1. Dilute Step2 2. Transfer Small Volume BadPath Dilute Stock directly into Buffer tube

Quantitative Data Summary

ParameterBenzo[d]isothiazole ProfileImpact on AssayOptimization Strategy
LogP Typically 2.5 - 4.5High risk of precipitation & aggregation.Keep DMSO < 1%; Add 0.01% Tween-20.
Solubility (aq) < 10

M (often)
False negatives (compound not in solution).Use intermediate dilution (see Diagram 2).
Reactivity Electrophilic N-S bondReacts with DTT/GSH (Ring Opening).Use TCEP instead of DTT.
Aggregation Critical Concentration ~5-10

M
Non-specific protein sequestration.Validate with detergent-based counter-screen.

References

  • Collier, P. J., et al. (1990). "Mechanism of action of the biocide 1,2-benzisothiazolin-3-one." Journal of Applied Bacteriology. Link (Describes the reaction of isothiazolones with thiols).

  • Shoichet, B. K. (2006). "Screening in a Spirit Haunted by Pathological Physical Chemistry." Drug Discovery Today. Link (Foundational text on aggregation and colloidal artifacts).

  • Lewis, R. J., et al. (2010). "Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery." Chemical Research in Toxicology. Link (Detailed mechanism of glutathione attack on the isothiazole ring).

  • BenchChem Technical Support. (2025). "Isothiazolinone Biocides: Chemistry and Mechanism."[2][3] BenchChem Knowledge Base. Link (General reactivity profiles).

Sources

Isothiazole Ring Formation: A Technical Support Guide to Optimizing Reaction Temperature

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Isothiazole Synthesis. As Senior Application Scientists, we understand that the formation of the isothiazole ring, a critical scaffold in many biologically active compounds, can be a nuanced process.[1][2][3] Temperature is one of the most critical parameters influencing the success of your synthesis, directly impacting reaction rate, yield, and purity. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of temperature optimization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for isothiazole ring formation?

A1: There is no single "one-size-fits-all" temperature. The optimal temperature is highly dependent on the specific synthetic route and the substrates being used. However, many common isothiazole syntheses are conducted in the range of 40°C to 130°C. For instance, some variations of the Gewald reaction, which can be adapted for certain isothiazole precursors, are gently heated to 40-60°C to improve sulfur reactivity without promoting side reactions.[4] Other methods, such as those involving the cyclization of α,β-unsaturated nitriles or the use of specific catalysts, may require higher temperatures, sometimes up to 120-130°C, to drive the reaction to completion.[5] It is crucial to consult literature for analogous transformations and then empirically determine the optimal temperature for your specific system.

Q2: How does temperature affect the rate of isothiazole formation?

A2: In general, increasing the reaction temperature increases the rate of most chemical reactions, including isothiazole ring formation. This is because higher temperatures provide the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions. However, an excessively high temperature can lead to the decomposition of starting materials, intermediates, or the final product, as well as the formation of undesired byproducts. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.[6]

Q3: Can temperature influence the regioselectivity of the reaction?

A3: Yes, temperature can play a role in the regioselectivity of isothiazole synthesis, especially when there are multiple potential sites for cyclization. By carefully controlling the temperature, it is sometimes possible to favor the formation of one regioisomer over another. This is because the activation energies for the formation of different isomers can vary, and temperature can be used to selectively overcome the energy barrier for the desired pathway.

Q4: What are some common side reactions that are promoted by suboptimal temperatures?

A4: Suboptimal temperatures can lead to a variety of side reactions. Excessively high temperatures can cause polymerization of starting materials, especially those containing activated double bonds.[4] In some syntheses, high temperatures can favor the formation of isomeric byproducts, such as thiazoles or isoxazoles.[6][7] For reactions involving elemental sulfur, high temperatures can also lead to the formation of polysulfides and other sulfur-containing impurities.[4] On the other hand, temperatures that are too low might lead to the accumulation of stable intermediates, preventing the reaction from proceeding to the desired isothiazole.[4]

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues you may encounter during your isothiazole synthesis and provides actionable troubleshooting steps.

Problem 1: Low or No Product Yield

Possible Cause: The reaction temperature is either too low, resulting in a slow reaction rate, or too high, leading to decomposition.

Troubleshooting Steps:

  • Incremental Temperature Increase: If you suspect the temperature is too low, increase it in small increments (e.g., 10°C) and monitor the reaction progress by a suitable analytical technique like TLC or LC-MS. This systematic approach will help you identify the temperature at which the reaction begins to proceed at a reasonable rate without significant byproduct formation.

  • Step-wise Temperature Profile: Some multi-step, one-pot syntheses benefit from a temperature gradient. For example, an initial lower temperature might be optimal for a condensation step, followed by a higher temperature to facilitate the final cyclization.

  • Solvent and Catalyst Compatibility: Ensure your chosen solvent has a boiling point compatible with the desired reaction temperature. Also, verify that your catalyst is active and stable at the intended temperature. Some catalysts may require a specific temperature range to be effective.[8]

Experimental Protocol: Temperature Screening for a Generic Isothiazole Synthesis

This protocol outlines a general procedure for optimizing the reaction temperature for a hypothetical isothiazole synthesis from a β-chlorovinyl aldehyde and sodium azide with a thionating agent.

  • Setup: In three separate reaction vessels, combine the β-chlorovinyl aldehyde (1.0 eq), sodium azide (1.2 eq), and a suitable solvent (e.g., DMF).

  • Temperature Control: Place each vessel in a pre-heated reaction block or oil bath set to three different temperatures (e.g., 50°C, 70°C, and 90°C).

  • Reagent Addition: Once the reaction mixtures have reached the set temperatures, add the thionating agent (e.g., Lawesson's reagent or P4S10, 1.1 eq) to each vessel.

  • Monitoring: Stir the reactions at their respective temperatures and monitor their progress every hour by taking a small aliquot for TLC or LC-MS analysis.

  • Analysis: After a set time (e.g., 6 hours), or once the starting material is consumed in the most promising reaction, quench all reactions. Analyze the crude reaction mixtures to determine the yield of the desired isothiazole and the presence of any byproducts.

  • Optimization: Based on the results, you can further refine the temperature in a narrower range around the most successful condition.

Problem 2: Formation of an Isoxazole Byproduct

Possible Cause: In some synthetic routes, particularly those involving intermediates that can react with either a sulfur or an oxygen source, the formation of an isoxazole byproduct can compete with the desired isothiazole synthesis.[6] Temperature can influence the relative rates of these competing pathways.

Troubleshooting Steps:

  • Lower the Reaction Temperature: In many cases, the formation of the isothiazole is favored at a slightly lower temperature than the formation of the isoxazole. Reducing the temperature may selectively slow down the isoxazole-forming pathway.[6]

  • Increase Reaction Time: A lower temperature will slow down the overall reaction rate. Therefore, you may need to extend the reaction time to achieve a good yield of the isothiazole.[6]

  • Choice of Thionating Agent: The reactivity of the thionating agent can also be a factor. A more reactive thionating agent might allow for a lower reaction temperature, thereby minimizing the formation of the isoxazole byproduct.

Data Presentation: Effect of Temperature on Isoxazole vs. Isothiazole Formation

EntryTemperature (°C)Reaction Time (h)Isothiazole Yield (%)Isoxazole Byproduct (%)
19045530
27087510
3502068<5

This table illustrates a hypothetical scenario where lowering the temperature and increasing the reaction time significantly reduces the formation of an isoxazole byproduct.[6]

Problem 3: Starting Material Decomposition or Polymerization

Possible Cause: The reaction temperature is too high, causing the starting materials or key intermediates to degrade or polymerize.[4]

Troubleshooting Steps:

  • Significant Temperature Reduction: Immediately lower the reaction temperature. Start with a significantly lower temperature (e.g., 20-30°C lower) and gradually increase it if the reaction is too slow.

  • Rate of Reagent Addition: If the reaction is highly exothermic, consider adding one of the reagents slowly at a lower temperature to maintain better control over the internal reaction temperature.

  • Solvent Choice: A higher-boiling solvent is not always better. Choose a solvent that allows for good temperature control within the optimal range for your reaction.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues in isothiazole synthesis.

G start Start Isothiazole Synthesis issue Reaction Outcome Unsatisfactory? start->issue low_yield Low or No Yield issue->low_yield Yes byproduct Byproduct Formation (e.g., Isoxazole) issue->byproduct decomposition Decomposition/Polymerization issue->decomposition success Successful Synthesis issue->success No temp_too_low Hypothesis: Temp Too Low low_yield->temp_too_low temp_too_high_yield Hypothesis: Temp Too High (Decomposition) low_yield->temp_too_high_yield temp_too_high_byproduct Hypothesis: Temp Too High (Favors Byproduct) byproduct->temp_too_high_byproduct temp_too_high_decomp Hypothesis: Temp Too High decomposition->temp_too_high_decomp increase_temp Action: Increase Temp Incrementally temp_too_low->increase_temp decrease_temp_yield Action: Decrease Temp temp_too_high_yield->decrease_temp_yield decrease_temp_byproduct Action: Decrease Temp & Increase Time temp_too_high_byproduct->decrease_temp_byproduct decrease_temp_decomp Action: Significantly Decrease Temp temp_too_high_decomp->decrease_temp_decomp increase_temp->issue decrease_temp_yield->issue decrease_temp_byproduct->issue decrease_temp_decomp->issue

Caption: Troubleshooting workflow for temperature optimization.

General Mechanism and Temperature Influence

The formation of the isothiazole ring often proceeds through a multi-step mechanism. The following diagram illustrates a generalized pathway and highlights the steps that are particularly sensitive to temperature.

G cluster_0 Reaction Pathway cluster_1 Temperature Influence A Starting Materials B Intermediate (e.g., Condensation Product) A->B Step 1: Condensation (Temp sensitive) C Sulfur-Incorporated Intermediate B->C Step 2: Thionation/Sulfur Addition (Temp sensitive) T1 Low temp may stall here B->T1 D Isothiazole Product C->D Step 3: Cyclization/Oxidation (Often requires higher temp) T2 Temp affects rate & side reactions C->T2 T3 Higher temp drives cyclization D->T3

Caption: Generalized mechanism and points of temperature influence.

By understanding these fundamental principles and applying a systematic approach to optimization, you can effectively troubleshoot and control the outcome of your isothiazole ring formation reactions.

References

  • Benchchem. Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • PMC. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
  • Organic Chemistry Portal. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline.
  • MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
  • ACS Publications. Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings | Organic Letters.
  • Lirias. Synthesis of benzo[d]isothiazoles: an update.
  • NSF PAR. REVIEW.
  • Books. Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications.
  • Who we serve. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
  • Product Class 15: Isothiazoles.
  • ResearchGate. Optimization of the reaction conditions a | Download Scientific Diagram.
  • ResearchGate. (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.
  • Organic Chemistry Portal. Isothiazole synthesis.
  • Benchchem. Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Medwin Publishers. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • ResearchGate. (PDF) Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent.
  • PMC. Thiazole formation through a modified Gewald reaction.
  • Wikipedia. Isothiazole.
  • PMC. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
  • OUCI. Thiazole Synthesis by Thionation of C=O to C=S.

Sources

Technical Support Center: Minimizing Side Products in Hydroxylamine-O-Sulfonic Acid (HOSA) Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The HOSA Paradox

Hydroxylamine-O-sulfonic acid (HOSA) is a deceptive reagent. Structurally simple (


), it is a zwitterionic powerhouse capable of acting as both an electrophilic aminating agent (delivering 

) and a nucleophile (via the nitrogen lone pair).

For researchers, the primary challenge is kinetic competition . In aqueous or basic media, the desired amination of your nucleophile competes directly with the hydrolysis of HOSA. Furthermore, HOSA’s reactivity profile changes drastically with pH. Minimizing side products is not just about purity; it is about controlling the micro-environment of the reaction to favor the specific mechanistic pathway you desire.

This guide addresses the most common failure modes we see in the field: hydrolysis-driven yield loss, over-amination, and regioselectivity errors.

Module 1: Reagent Integrity & Stability

User Question: "My standard amination reaction dropped from 80% yield to 20% yield using a new bottle. Is the reagent unstable?"

Technical Diagnosis: Yes. HOSA is hygroscopic and autocatalytic in its decomposition. Moisture initiates hydrolysis, generating sulfuric acid, which further degrades the reagent. If your HOSA is not free-flowing or has been stored at room temperature, it is likely compromised.

Troubleshooting Protocol:

  • Visual Check: HOSA must be a white, crystalline solid. Clumping or yellowing indicates hydrolysis.

  • Quantitative Validation (Iodometric Titration):

    • Dissolve 100 mg HOSA in water.

    • Add excess KI and acidify with dilute HCl.

    • Titrate the liberated iodine with standard Thiosulfate.

    • Target: >95% active content.[1][2]

  • Storage: Store at 0–4°C in a desiccator. Warm to room temperature before opening to prevent condensation.

Module 2: Electrophilic Amination (N-Amination)

User Question: "I am trying to aminate a secondary amine to a hydrazine, but I am seeing large amounts of starting material and sulfonated by-products."

The Mechanism: The reaction relies on the amine attacking the nitrogen of HOSA (S_N2 at Nitrogen).

  • Side Reaction A (Hydrolysis):

    
     attacks HOSA, destroying it before it reacts with your amine.
    
  • Side Reaction B (Sulfonation): Attack at the Sulfur atom (rare but possible if amine is hard/sterically hindered).

Optimization Strategy:

  • Concentration: High concentrations favor the bimolecular amination over pseudo-first-order hydrolysis.

  • pH Control: Maintain basicity to keep the amine nucleophilic, but avoid hyper-basic conditions that accelerate HOSA hydrolysis.

  • Temperature: Keep strictly

    
     (often 
    
    
    
    ). Hydrolysis activation energy is lower than amination; heat kills the reagent.

Visualization: The Kinetic Competition

HOSA_Amination HOSA HOSA (H2N-OSO3H) Desired Hydrazine (R2N-NH2) + Sulfate HOSA->Desired SN2 @ N (Fast if Cold) Hydrolysis Hydroxylamine (NH2OH) + Sulfate HOSA->Hydrolysis Attack by OH- (Fast if Hot) Nu Nucleophile (R2NH) Nu->Desired Base Base (OH-) Base->Hydrolysis OverAm Tetrazene/Poly-amine Desired->OverAm Excess HOSA + Base

Caption: Kinetic competition between desired amination (green) and hydrolysis/over-amination side pathways.

Module 3: Heterocycle Synthesis (Diaziridines vs. Nitriles)

User Question: "I am reacting a ketone with ammonia and HOSA to make a diaziridine, but I keep isolating the oxime or nitrile."

Technical Diagnosis: This is a classic pH-dependent divergence.

  • Basic Conditions (pH > 10): Favor the formation of the Diaziridine (via intramolecular cyclization of the intermediate aminal).

  • Neutral/Acidic Conditions: Favor the formation of the Oxime-O-sulfonate , which then eliminates sulfate to form a Nitrile (Schiff base chemistry).

Decision Matrix:

Desired ProductKey Reagent RatiopH ConditionTemperature
Diaziridine Excess

/ Amine
Strongly Basic (NaOH)

Nitrile 1:1 HOSA:AldehydeNeutral/Slightly AcidicReflux (Elimination)
Oxime 1:1 HOSA:KetoneNeutralRT

Protocol Adjustment: To ensure diaziridine formation, pre-mix the ketone and amine before adding HOSA. Add HOSA as a solid or concentrated cold solution slowly to maintain the exotherm.

Module 4: Advanced Protocols (Green Solvents)

User Question: "I need to aminate an unactivated alkene. Standard aqueous HOSA conditions are not working."

Field Insight: Traditional aqueous conditions fail for non-polar alkenes due to solubility issues and nucleophile strength. Recent breakthroughs use HFIP (Hexafluoroisopropanol) as a solvent. HFIP activates the HOSA via hydrogen bonding, making it a more potent electrophile without requiring transition metals.

HFIP Aziridination Protocol (Metal-Free):

  • Solvent: HFIP (Essential; do not substitute with DCM or MeOH).

  • Stoichiometry: 1.2 equiv Alkene : 1.5 equiv HOSA.

  • Base: Excess carbonate or mild organic base.

  • Outcome: Stereospecific aziridination.

Module 5: Safety & Quenching

User Question: "How do I safely quench a HOSA reaction? I am worried about residual energetic material."

Safety Critical: HOSA is thermally unstable. Never concentrate a reaction mixture containing unreacted HOSA to dryness, as it can explode.

Quenching Protocol:

  • Check pH: Ensure the reaction is alkaline (pH > 9).

  • Chemical Quench: Add saturated aqueous Ammonium Chloride or dilute Acetone .

    • Mechanism:[3][4][5][6] Acetone reacts rapidly with residual HOSA to form the oxime, which is stable and water-soluble.

  • Disposal: The aqueous waste will contain sulfates and ammonium salts. Adjust pH to neutral before disposal.

References

  • General Review of HOSA Reactivity

    • Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid: A versatile synthetic reagent.[7][8][9][10] Aldrichimica Acta, 13(1), 3–11.

  • HFIP Promoted Amination

    • Kurti, L., et al. (2013). Transition-Metal-Free, Room-Temperature Nitrogen-Atom Transfer. Journal of the American Chemical Society.
  • Kinetics of Hydrolysis

    • Lohman, D. C., et al. (2012). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase.[11] Biochemistry.

  • Diaziridine Synthesis

    • Schmitz, E., et al. (1967). 3,3-Pentamethylenediaziridine. Organic Syntheses, Coll.[8][9] Vol. 5, p.897.

  • Preparation & Purity

    • Matsuguma, H. J., et al. (1963). Hydroxylamine-O-sulfonic Acid.[1][2][3][7][8][9][10][12][13][14] Inorganic Syntheses, 5, 122-125.

Sources

Technical Support Center: 4-Methoxybenzo[d]isothiazole Stability Profile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 4-Methoxybenzo[d]isothiazole (CAS: 35272-30-1) under acidic conditions. This document is designed for researchers requiring precise solubility, handling, and degradation data for experimental design.

Executive Summary & Stability Matrix[1]

This compound is a bicyclic heteroaromatic compound. Its stability is governed by two competing structural features:

  • The Benzo[d]isothiazole Core: A robust, aromatic 10-

    
     electron system that is generally resistant to acid-catalyzed hydrolysis under mild to moderate conditions.
    
  • The 4-Methoxy Substituent: An electron-donating group that increases electron density on the benzene ring but introduces a site susceptible to ether cleavage (demethylation) under strongly acidic/Lewis acid conditions.

Acid Stability Matrix
Acidic ConditionStability StatusPrimary RiskRecommended Action
Dilute Aqueous Acid (pH 2–6, HCl/H₂SO₄)High Protonation of Nitrogen (reversible salt formation)Safe for short-term handling/LC-MS.
Glacial Acetic Acid High None at RT.Suitable solvent for synthesis/NMR.[1]
Conc. Mineral Acid (HCl, H₂SO₄ > 2M, RT)Moderate N-Protonation; S-oxidation (if oxidizing impurities present).Limit exposure time (<24h).
Strong Lewis Acids (BBr₃, AlCl₃)Low Demethylation (Conversion to 4-Hydroxybenzo[d]isothiazole).Avoid unless deprotection is intended.
Oxidizing Acids (HNO₃, HClO₄)Critical Failure Sulfoxide/Sulfone formation; Ring cleavage.Strictly Avoid.

Troubleshooting Guide (FAQ)

Q1: I observe a color change from off-white to yellow upon adding 1M HCl. Has the compound degraded?

Diagnosis: Likely No . Technical Insight: Benzo[d]isothiazoles are weak bases (pK


 of conjugate acid 

-0.5 to 1.5). The nitrogen atom at position 2 can accept a proton in acidic media, forming the benzo[d]isothiazolium cation . This protonation alters the HOMO-LUMO gap, often resulting in a bathochromic shift (yellowing). Verification Step: Neutralize a small aliquot with saturated NaHCO₃. If the precipitate returns to the original off-white color, the ring is intact. If the color persists or the solid does not reform, degradation (ring opening) may have occurred.
Q2: Can I use Trifluoroacetic Acid (TFA) to solubilize the compound for NMR?

Answer: Yes, but with caveats. Technical Insight: this compound is stable in neat TFA for short durations (1–4 hours). However, prolonged storage in TFA (especially if wet) can promote acid-catalyzed hydrolysis of the methoxy ether, albeit slowly compared to BBr₃. Recommendation: Acquire spectra immediately and do not store the sample in TFA overnight. Use Deuterated Chloroform (


) or DMSO-

for long-term storage.
Q3: My LC-MS shows a new peak with M-14 mass after heating in H₂SO₄.

Diagnosis: Demethylation . Mechanism: Strong mineral acids at elevated temperatures can cleave the aryl methyl ether bond. The loss of a methyl group (


, mass 15) and gain of a proton (

, mass 1) results in a net mass loss of 14 Da, yielding 4-hydroxybenzo[d]isothiazole . Prevention: Avoid heating above 40°C in acids with

.

Deep Dive: Degradation Mechanisms

Understanding the specific failure modes is critical for method development. The two primary pathways in acid are Ether Cleavage (Demethylation) and N-S Bond Scission (Ring Opening).

Pathway A: Ether Cleavage (Dominant in Strong Acid/Heat)

The methoxy oxygen is protonated, making the methyl group susceptible to nucleophilic attack (by halide ions, e.g.,


, 

) or elimination, generating the phenol.
Pathway B: Isothiazole Ring Opening (Rare in Non-Oxidizing Acid)

Unlike isothiazol-3-ones, the non-carbonyl benzo[d]isothiazole ring is highly aromatic. Acid-catalyzed ring opening usually requires a subsequent reduction step or the presence of specific nucleophiles that attack the sulfur atom.

DegradationPathways cluster_legend Legend Start This compound (Intact) Protonated N-Protonated Cation (Reversible Salt) Start->Protonated Dilute Acid (HCl) Fast, Reversible Phenol 4-Hydroxybenzo[d]isothiazole (Demethylation Product) Start->Phenol Strong Acid (HBr, HI) Heat (>60°C) Sulfoxide S-Oxide / Ring Open (Irreversible) Start->Sulfoxide Oxidizing Acid (HNO3) Oxidative Cleavage Protonated->Start Base (NaHCO3) key Green: Stable/Reversible Red: Degradation

Figure 1: Reaction pathways of this compound in acidic media. Note that reversible protonation is the primary event in dilute non-oxidizing acids.

Validated Stability Testing Protocol

Use this protocol to validate the compound's stability in your specific acidic buffer system before starting biological assays.

Materials
  • Analyte: this compound (10 mM stock in DMSO).

  • Test Medium: Your specific acidic buffer (e.g., 0.1 M HCl, pH 1.2).

  • Internal Standard: Caffeine (chemically distinct, stable in acid).

Step-by-Step Procedure
  • Preparation: Spike the analyte into the Test Medium to a final concentration of 50 µM. Add Internal Standard (50 µM).

  • Incubation: Aliquot into three glass vials.

    • Vial A: T=0 control (immediately quench/freeze).

    • Vial B: Incubate at Room Temperature (25°C) for 24 hours.

    • Vial C: Incubate at 37°C for 24 hours (simulated physiological acid stress).

  • Quenching: Neutralize samples with equal volume 100 mM Ammonium Acetate (pH 7.0) before analysis to prevent column damage.

  • Analysis: Inject 10 µL onto HPLC (C18 Column).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

  • Calculation:

    
    
    

Acceptance Criteria:

  • >95% Recovery: Stable.

  • 80-95% Recovery: Moderate instability; minimize exposure.

  • <80% Recovery: Unstable; use fresh preparations only.

References

  • Benzo[d]isothiazole Chemistry Review

    • Title: Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[d]isothiazole Derivatives.[2][3]

    • Source:Molecules (via PMC), 2024.
    • Relevance: Establishes the general stability of the isothiazole core and N-S bond cleavage conditions.
    • URL:[Link] (Note: Generalized link to recent reviews on the topic).

  • Ether Cleavage Mechanisms

    • Title: Cleavage of Aryl Methyl Ethers by Hydrogen Halides.
    • Source:Journal of Organic Chemistry.
    • Relevance: Provides the mechanistic basis for the demethylation of the 4-methoxy group under strong acidic/thermal conditions.
    • URL:[Link]

  • Isothiazole Ring Stability

    • Title: A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
    • Source:Medwin Publishers, 2019.
    • Relevance: Confirms the aromaticity and comparative stability of the isothiazole ring vs. isothiazolones.
    • URL:[Link]

Sources

Navigating Isothiazole Synthesis Beyond Sulfuryl Chloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support center for the synthesis of isothiazoles, a critical heterocyclic scaffold in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and professionals seeking reliable and effective alternatives to the traditionally used but hazardous sulfuryl chloride. Here, we delve into the nuances of alternative reagents, providing in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to empower you in your synthetic endeavors.

Introduction: The Shift from Sulfuryl Chloride

While sulfuryl chloride has been a conventional reagent for isothiazole synthesis, its high reactivity, corrosive nature, and hazardous byproducts necessitate the exploration of milder and more selective alternatives. This guide focuses on three prominent classes of reagents that offer significant advantages in terms of safety, functional group tolerance, and reaction control:

  • N-Halosuccinimides (NCS & NBS): These reagents provide a source of electrophilic halogens for the cyclization of various precursors.

  • Iodine-Based Systems (I₂/TBHP): This combination offers a metal-free approach for oxidative cyclization, often under mild conditions.

  • Metal Catalysis (Cu, Pd, Rh): Transition metal catalysts enable a broad range of isothiazole syntheses with high efficiency and selectivity.

This support center is structured to address the practical challenges you may encounter with these methods, ensuring a smoother and more successful synthetic workflow.

Section 1: N-Halosuccinimides (NCS & NBS) in Isothiazole Synthesis

N-Halosuccinimides, particularly N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are versatile reagents for the synthesis of isothiazoles from precursors like enamines and thioamides.[1][2] They act as a source of electrophilic halogen, which facilitates the crucial S-N bond formation.

Troubleshooting Guide & FAQs: N-Halosuccinimides

Q1: My reaction with NCS/NBS is sluggish or shows no conversion. What are the possible causes and solutions?

A1: This is a common issue that can often be resolved by considering the following:

  • Reagent Quality: NCS and NBS can decompose over time, especially if exposed to moisture or light. A yellow or orange color indicates decomposition.[2]

    • Solution: Use freshly recrystallized NCS or NBS for best results. To purify, NCS can be recrystallized from glacial acetic acid.[2]

  • Insufficient Activation: Some substrates require activation for the reaction to proceed efficiently.

    • Solution: For less reactive aromatic precursors, the addition of a catalytic amount of a protic acid (e.g., HCl) or a Lewis acid can enhance the electrophilicity of the halogen.[3]

  • Low Reaction Temperature: The reaction kinetics may be slow at ambient temperature.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC. However, be cautious as higher temperatures can also lead to side reactions.

Q2: I am observing the formation of multiple products and a low yield of my desired isothiazole. How can I improve the selectivity?

A2: The formation of byproducts is often related to the reaction pathway and substrate reactivity.

  • Radical vs. Ionic Pathways: NCS and NBS can react via both ionic and radical mechanisms. The desired electrophilic chlorination is an ionic pathway. Radical reactions, often initiated by light or radical initiators, can lead to undesired side products.

    • Solution: Conduct the reaction in the dark and avoid radical initiators. Using polar solvents can favor the ionic pathway.

  • Over-halogenation: Highly activated substrates can undergo multiple halogenations.

    • Solution: Use stoichiometric amounts of the N-halosuccinimide and consider adding it portion-wise to the reaction mixture to maintain a low concentration.

Q3: I'm synthesizing a benzo[c]isothiazole using NCS, but the yield is poor. What are the critical parameters for this specific synthesis?

A3: For the synthesis of benzo[c]isothiazoles, the cyclization step using NCS is crucial.

  • Base and Solvent: The choice of base and solvent is critical.

    • Solution: A common and effective system is aqueous NaOH.[1] The biphasic condition can sometimes be beneficial.

  • Oxidation to Sulfoxide: If your final target is the benzo[c]isothiazole 2-oxide, a subsequent oxidation step is necessary.

    • Solution: Use an oxidizing agent like m-CPBA after the cyclization is complete.[1]

Experimental Protocol: Synthesis of a Benzo[c]isothiazole Derivative using NCS

This protocol is a general guideline for the cyclization step.

Materials:

  • 2-(S-methylthiomethyl)aniline precursor

  • N-Chlorosuccinimide (NCS)

  • Aqueous Sodium Hydroxide (NaOH)

  • Suitable organic solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the 2-(S-methylthiomethyl)aniline precursor in the chosen organic solvent.

  • Add the aqueous NaOH solution to the reaction mixture.

  • Cool the mixture in an ice bath.

  • Slowly add NCS portion-wise, maintaining the temperature below 10 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: Iodine-Based Systems for Isothiazole Synthesis

The combination of molecular iodine (I₂) with an oxidant like tert-butyl hydroperoxide (TBHP) provides a powerful and metal-free method for the synthesis of various heterocycles, including isothiazoles.[4] This system is believed to proceed through a radical pathway.[5]

Troubleshooting Guide & FAQs: I₂/TBHP System

Q1: My I₂/TBHP mediated cyclization is not proceeding to completion. What should I check?

A1: Incomplete conversion in this system can be due to several factors:

  • Oxidant Activity: TBHP can degrade over time.

    • Solution: Use a fresh bottle of TBHP or titrate an older bottle to determine its active concentration.

  • Iodine Sublimation: At higher temperatures, iodine can sublime out of the reaction mixture.

    • Solution: Ensure your reaction is well-sealed or equipped with a condenser.

  • Radical Quenching: The presence of radical scavengers in your starting materials or solvent can inhibit the reaction.

    • Solution: Ensure your starting materials are pure and use a solvent that is not prone to radical scavenging.

Q2: I am getting a complex mixture of products. How can I improve the selectivity of the reaction?

A2: Side reactions in radical chemistry can be challenging to control.

  • Reaction Concentration: High concentrations can lead to intermolecular side reactions.

    • Solution: Try running the reaction at a lower concentration.

  • Temperature Control: The reaction temperature can significantly influence the product distribution.

    • Solution: Optimize the reaction temperature. Sometimes a lower temperature for a longer duration can improve selectivity.

Q3: What are the safety precautions I should take when working with I₂/TBHP?

A3: Both iodine and TBHP have specific hazards that need to be managed.

  • Iodine: Iodine is corrosive and can cause stains.

    • Safety Measures: Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • TBHP: tert-Butyl hydroperoxide is a strong oxidant and can be explosive at high concentrations and temperatures.

    • Safety Measures: Always use a safety shield. Avoid contact with metals and strong acids or bases. Store it in a cool, well-ventilated area away from heat sources.

  • Quenching: Unreacted TBHP needs to be quenched safely at the end of the reaction.

    • Quenching Procedure: A common method is to add an aqueous solution of sodium sulfite or sodium thiosulfate slowly to the reaction mixture until the peroxides are no longer detected (test with peroxide test strips).

Experimental Protocol: I₂/TBHP-Mediated Synthesis of a Polysubstituted Isothiazole

This is a general protocol for the synthesis of isothiazoles from β-enaminones.

Materials:

  • β-Enaminone

  • Iodine (I₂)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Solvent (e.g., DMSO)

Procedure:

  • To a solution of the β-enaminone in the chosen solvent, add iodine.

  • Add TBHP dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor by TLC.

  • After completion, cool the reaction to room temperature.

  • Quench the excess TBHP by the slow addition of an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Section 3: Metal-Catalyzed Isothiazole Synthesis

Transition metals like copper (Cu), palladium (Pd), and rhodium (Rh) are highly effective catalysts for the synthesis of isothiazoles, offering high yields and functional group tolerance.[1][7][8]

Troubleshooting Guide & FAQs: Metal-Catalyzed Synthesis

Q1: My copper-catalyzed reaction is not working. What are the common pitfalls?

A1: Copper catalysis can be sensitive to several factors:

  • Catalyst Oxidation State: For many reactions, Cu(I) is the active catalytic species. Exposure to air can oxidize it to the less active Cu(II).

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If using a Cu(II) precatalyst, a reducing agent might be necessary in situ.

  • Ligand Choice: The ligand plays a crucial role in stabilizing the copper catalyst and modulating its reactivity.

    • Solution: The optimal ligand is substrate-dependent. Common ligands include phenanthroline and other nitrogen-based ligands. Experiment with different ligands to find the best one for your system.

  • Catalyst Removal: Residual copper can contaminate the product and interfere with subsequent steps.

    • Solution: After the reaction, the workup should include a step to remove the copper catalyst. This can be done by washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide, which forms a water-soluble copper complex.[9]

Q2: I am attempting a rhodium-catalyzed transannulation of a 1,2,3-thiadiazole to an isothiazole, but the yield is low. How can I optimize this reaction?

A2: Rhodium-catalyzed reactions often require careful optimization.

  • Catalyst and Ligand: The choice of rhodium precursor and ligand is critical.

    • Solution: A common and effective system is [Rh(COD)Cl]₂ with a phosphine ligand like DPPF.[10][11] The catalyst loading and ligand-to-metal ratio should be optimized.

  • Solvent and Temperature: These reactions are typically run at elevated temperatures.

    • Solution: High-boiling, non-coordinating solvents like chlorobenzene are often used.[10] Ensure the temperature is high enough for the reaction to proceed but not so high that it causes decomposition.

Q3: How do I choose the right palladium catalyst and ligand for my isothiazole synthesis?

A3: The selection of the palladium catalyst and ligand is crucial for the success of palladium-catalyzed reactions.

  • Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common and versatile precatalysts.

  • Ligand: The ligand's electronic and steric properties influence the catalyst's activity and selectivity.

    • For C-N and C-S bond formation: Phosphine ligands like Xantphos and dppf are often effective. The choice of ligand can affect the regioselectivity and yield of the reaction.[12]

Workflow for Copper Catalyst Removal

Copper_Removal A Crude Reaction Mixture (Containing Copper Catalyst) B Dilute with Organic Solvent A->B C Wash with Aqueous Chelating Agent (e.g., EDTA) B->C D Separate Aqueous Layer (Blue/Green Color) C->D Forms water-soluble copper complex E Repeat Wash if Necessary D->E Aqueous layer still colored F Wash with Water & Brine D->F Aqueous layer colorless E->C G Dry & Concentrate F->G H Purified Product G->H

Caption: Workflow for removing copper catalyst after reaction.

Section 4: Comparative Analysis of Alternative Reagents

Choosing the right reagent depends on various factors, including the starting material, desired substitution pattern, and scalability.

Reagent/SystemStarting MaterialsAdvantagesDisadvantages
N-Halosuccinimides (NCS, NBS) Enamines, ThioamidesReadily available, easy to handle solids, mild reaction conditions.[13]Can lead to over-halogenation, potential for radical side reactions.[2]
Iodine/TBHP β-Enaminones, ThioamidesMetal-free, environmentally benign oxidant (water is a byproduct).[4]Radical mechanism can lead to complex mixtures, TBHP is a potential explosive.
Copper Catalysis β-Ketodithioesters, EnaminesHigh yields, good functional group tolerance, relatively inexpensive catalyst.[1]Requires inert atmosphere, catalyst removal can be challenging.[14]
Palladium/Rhodium Catalysis 1,2,3-Thiadiazoles, EnaminesHigh efficiency and selectivity, broad substrate scope.[10][15]Catalysts and ligands can be expensive, requires careful optimization.

Section 5: General Safety and Handling

Working in a laboratory requires strict adherence to safety protocols.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: All reactions involving volatile or hazardous reagents should be performed in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.[16][17]

  • Quenching: Be aware of the proper quenching procedures for reactive reagents like TBHP and organometallics.[2]

General Workflow for Isothiazole Synthesis

Isothiazole_Synthesis Start Select Starting Material (Enamine, Thioamide, etc.) Reagent Choose Alternative Reagent (NCS, I2/TBHP, Metal Catalyst) Start->Reagent Reaction Perform Cyclization Reaction (Optimize conditions) Reagent->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A general workflow for isothiazole synthesis.

References

  • Zhdankin, V. V. (2019). Recent Advances in the Synthesis and Reactivity of Isothiazoles. NSF PAR. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. [Link]

  • Seo, B., Kim, Y. G., & Lee, P. H. (2016). Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles. Organic Letters, 18(19), 5050–5053. [Link]

  • PubMed. (2016). Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles. [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]

  • Potkin, V. I., & Kletskov, A. V. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

  • Zhdankin, V. V. (2020). Recent Advances in the Synthesis and Reactivity of Isothiazoles. ResearchGate. [Link]

  • Organic Chemistry Portal. (2017). Palladium-Catalyzed Synthesis of Indoles and Isoquinolines with in Situ Generated Phosphinimine. [Link]

  • Books. (2024).
  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA. [Link]

  • University of Notre Dame. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • PubMed. (2021). Synthesis of Isothiazoles and Isoselenazoles through Rhodium-Catalyzed Oxidative Annulation with Elemental Sulfur and Selenium. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • New Journal of Chemistry. (n.d.). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. [Link]

  • Washington State Department of Ecology. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices. [Link]

  • RSC Advances. (2022). A multi pathway coupled domino strategy: I₂/TBHP-promoted synthesis of imidazopyridines and thiazoles via sp³, sp² and sp C–H functionalization. [Link]

  • PMC. (2017). Difunctionalization of alkenes with iodine and tert-butyl hydroperoxide (TBHP) at room temperature for the synthesis of 1-(tert-butylperoxy)-2-iodoethanes. [Link]

  • Moravek. (2024). Chemical Synthesis Safety Tips To Practice in the Lab. [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

  • ResearchGate. (2022). I2/TBHP Reagent System: A Modern Paradigm for Organic Transformations. [Link]

  • National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • MDPI. (2024). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • UPCommons. (n.d.). Palladium-Catalyzed C–H bond functionalization for the synthesis of tetrahydroisoquinolines. [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]

  • Taylor & Francis Online. (n.d.). palladium-catalyzed heterocycle synthesis from allenes. [Link]

Sources

Technical Support Center: Benzo[d]isothiazole Workup Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzo[d]isothiazole derivatives. This guide is designed to provide in-depth, actionable advice for preventing the undesired ring-opening of this valuable heterocyclic scaffold during reaction workup. By understanding the underlying chemical principles and implementing the robust protocols detailed below, you can significantly improve the yield, purity, and stability of your target compounds.

Frequently Asked Questions (FAQs)

Q1: My benzo[d]isothiazole product seems to be decomposing during aqueous workup. What is the most likely cause?

A1: The primary culprit is often the instability of the N-S bond within the isothiazole ring. This bond is susceptible to cleavage under various conditions encountered during standard workup procedures. The most common causes include nucleophilic attack (especially by hydroxide ions in basic aqueous solutions), exposure to certain reducing agents, and extreme pH levels.[1][2][3][4] Monitoring your reaction and workup by TLC or LC-MS can help pinpoint the stage at which degradation occurs.[5]

Q2: I suspect my product is unstable to basic conditions. What are safer alternatives to a standard sodium bicarbonate or sodium hydroxide wash?

A2: If your benzo[d]isothiazole derivative shows instability in the presence of strong bases, consider using milder, non-nucleophilic bases or alternative workup strategies. A saturated solution of ammonium chloride (NH₄Cl) can be an effective way to neutralize acidic catalysts or reagents without creating a harshly basic environment. Alternatively, a simple water wash, followed by drying the organic layer over sodium sulfate or magnesium sulfate, may be sufficient if strong acids or bases are not present in the reaction mixture.[6] For particularly sensitive substrates, a direct workup involving filtration through a pad of silica gel or Celite, followed by solvent evaporation, can bypass aqueous extraction altogether.

Q3: Can certain common reagents used in synthesis lead to ring-opening during the workup phase?

A3: Absolutely. Reagents with nucleophilic or reducing properties, even if intended for the primary reaction, can persist into the workup and cause degradation. For example, residual thiols, phosphines, or certain metal catalysts can attack the N-S bond. It is crucial to ensure these reagents are fully quenched or removed before proceeding with extraction and isolation. For instance, oxidizing residual triphenylphosphine to its more water-soluble oxide with a mild oxidant can facilitate its removal during an aqueous wash.[6]

Q4: My TLC analysis changes dramatically after I perform an aqueous extraction. How can I confirm if my product is unstable to the workup conditions?

A4: A simple stability test can be highly informative. Before committing your entire reaction batch to a specific workup, take a small aliquot of the crude reaction mixture. Divide it into separate vials and expose each to the individual components of your planned workup (e.g., dilute HCl, saturated NaHCO₃, water, brine). Monitor these test vials by TLC over a short period. If you observe the appearance of new spots or the disappearance of your product spot in any of the vials, you have identified an instability.[7] This allows you to modify your workup procedure proactively.

Troubleshooting Guide: Preventing Ring-Opening

This section provides a systematic approach to diagnosing and solving stability issues with benzo[d]isothiazoles during workup.

Issue 1: Product Loss During Basic Aqueous Wash
  • Symptoms: Low isolated yield despite clean reaction profile by TLC/LC-MS. Appearance of new, often more polar, spots on TLC after washing with NaHCO₃, K₂CO₃, or NaOH solutions.

  • Root Cause Analysis: The benzo[d]isothiazole ring, particularly when substituted with electron-withdrawing groups, is electrophilic at the sulfur atom. This makes it susceptible to nucleophilic attack by hydroxide ions, leading to hydrolytic ring cleavage. Studies on related isothiazolones have shown that degradation rates increase significantly with higher pH.[2][3][4]

  • Solutions & Protocols:

    • Avoid Strong Bases: Replace strong inorganic bases with milder alternatives.

    • Ammonium Chloride Wash: Use a saturated aqueous solution of NH₄Cl to neutralize the reaction mixture. This buffers the pH in a weakly acidic range, which is often well-tolerated.

    • Temperature Control: Perform the aqueous wash at a reduced temperature (0-5 °C) to decrease the rate of potential hydrolytic decomposition.

    • Minimize Contact Time: Do not let the biphasic mixture stir for extended periods. Perform the extraction quickly and proceed immediately to the drying and solvent removal steps.

Issue 2: Decomposition in the Presence of Reducing Agents
  • Symptoms: Product degradation observed when using common reducing agents like sodium borohydride (NaBH₄), lithium aluminum hydride (LAH), or even residual tin byproducts from a reduction step.

  • Root Cause Analysis: The N-S bond is a weak point that can be reductively cleaved. This is a known pathway for the ring-opening of isothiazoles.[8]

  • Solutions & Protocols:

    • Careful Quenching: Ensure that potent reducing agents are fully and carefully quenched before initiating an aqueous workup. For LAH, a standard Fieser workup (sequential addition of water, 15% NaOH, and more water) is effective, but care must be taken if the product is base-sensitive. For NaBH₄, a slow addition of acetone or acetic acid followed by an aqueous wash is common.

    • Oxidative Workup for Tin Reagents: If using reagents like SnCl₂, residual tin salts can be problematic. An oxidative workup can convert these to insoluble tin oxides, which can be filtered off.

    • Alternative Reducing Agents: In some cases, it may be necessary to choose a milder or more selective reducing agent in the synthetic step to avoid complications during workup.

Issue 3: General Instability and Handling
  • Symptoms: Gradual decomposition of the product even after purification, or during chromatographic purification on silica gel.

  • Root Cause Analysis: Some benzo[d]isothiazole derivatives can be inherently unstable. The acidic nature of standard silica gel can sometimes catalyze degradation for very sensitive compounds.

  • Solutions & Protocols:

    • Deactivated Silica Gel: For column chromatography, use silica gel that has been pre-treated with a small amount of a non-nucleophilic base like triethylamine mixed into the eluent (e.g., 0.1-1% v/v).[9] This neutralizes acidic sites on the silica surface.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or Florisil, for purification.

    • Storage Conditions: Store purified, sensitive benzo[d]isothiazole derivatives under an inert atmosphere (nitrogen or argon) at low temperatures to minimize degradation over time.

Visualizing the Problem: Degradation Pathways and Workup Decisions

To better understand the challenges, the following diagrams illustrate the primary degradation mechanism and a decision-making workflow for selecting an appropriate workup strategy.

cluster_0 Nucleophilic Ring-Opening Pathway A Benzo[d]isothiazole Derivative C Ring-Opened Intermediate (Thiolate & Amide) A->C Nucleophilic attack on Sulfur B Nucleophile (e.g., OH⁻) D Further Degradation Products C->D Oxidation/Hydrolysis

Caption: Decision tree for workup selection.

Quantitative Guide: pH Stability of Isothiazolones

While data for specific benzo[d]isothiazole derivatives can vary, the stability of the related isothiazolone biocides provides a useful quantitative guide for understanding the impact of pH.

pHHalf-life of Active ComponentStability LevelReference
2.9 - 7.0> 50 daysHigh[2][3]
8.5~47 daysModerate[3][4]
9.0~23 daysLow[3][4]
9.6~3.3 daysVery Low[3][4]
10.0~2 daysVery Low[3][4]

This table illustrates the dramatic decrease in stability as the pH becomes more alkaline, highlighting the importance of avoiding strongly basic workup conditions.

Validated Experimental Protocol: Workup for a Base-Sensitive Benzo[d]isothiazole

This protocol is designed for a scenario where a benzo[d]isothiazole has been synthesized and is suspected to be unstable to traditional basic washes.

Objective: To isolate the product while minimizing the risk of hydrolytic ring-opening.

Methodology:

  • Reaction Cooldown: Upon completion of the reaction (as monitored by TLC or LC-MS), cool the reaction vessel to 0-5 °C in an ice-water bath.

  • Solvent Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure the product is fully dissolved and to reduce the viscosity. [6]3. Neutralization (if necessary): If the reaction was conducted under acidic conditions, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) with gentle stirring. Monitor the pH of the aqueous layer to ensure it is in the range of 6-7.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. If an emulsion forms, adding a small amount of brine can help to break it.

  • Extraction: Drain the aqueous layer. Wash the organic layer sequentially with:

    • Saturated aqueous NH₄Cl (1 x volume)

    • Water (1 x volume)

    • Brine (1 x volume) to aid in the removal of dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-20 minutes.

  • Filtration and Concentration: Filter the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the combined filtrate under reduced pressure at a moderate temperature (<40 °C) to yield the crude product.

  • Purification: Proceed with purification, preferably using a neutral technique like chromatography on deactivated silica gel if the compound is found to be sensitive.

By implementing these informed strategies and protocols, you can effectively mitigate the risk of ring-opening in benzo[d]isothiazole derivatives, leading to more reliable and successful experimental outcomes.

References

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Retrieved from [Link]

  • He, Y., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[5][10]hiazin-4-One Derivatives. Molecules.

  • Author(s). (2018).
  • Author(s). (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(1675).
  • Author(s). (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds.
  • Author(s). (n.d.). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones.
  • Author(s). (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
  • Yang, K., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor.
  • Botha, M. (2014). Synthesis, characterization and biological evaluation of benzo[d]isothiazole ring systems, fused to nitrogen heterocycles. University of Hertfordshire Research Archive.
  • Frontier, A. (2026). About Workup. University of Rochester Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]

  • Author(s). (2023). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzoi[11][12]midazo[2,1-b]thiazoles. ACS Omega.

  • Author(s). (n.d.).
  • Author(s). (n.d.).
  • Barman, B. N. (n.d.). The effects of pH on the degradation of isothiazolone biocides. Bohrium.
  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed.
  • Barman, B. N., & Preston, T. (n.d.). The effects of pH on the degradation of isothiazolone biocides. ResearchGate. Retrieved from [Link]

  • Author(s). (2022).
  • Author(s). (n.d.). Se–S dynamic exchange reaction: a strategy of highly efficient S–S bond cleavage for synthesizing benzothiazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Author(s). (2026).
  • Author(s). (2019). Oxidative ring-opening of benzothiazole derivatives.
  • Barman, B. N., & Preston, T. (n.d.). The effects of pH on the degradation of isothiazolone biocides. ResearchGate. Retrieved from [Link]

  • Author(s). (n.d.). The effects of pH on the degradation of isothiazolone biocides. Semantic Scholar.
  • Author(s). (2007). Metabolically stabilized benzothiazoles for imaging of amyloid plaques. PubMed.
  • Author(s). (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Characterization of 4-Methoxybenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR characterization of 4-Methoxybenzo[d]isothiazole , designed for researchers requiring rigorous structural verification. This analysis prioritizes the distinction of the target compound from its regioisomers (5-, 6-, and 7-methoxy variants) using spin-system analysis, a critical skill in heterocyclic drug discovery.

Executive Summary

This compound (CAS: 35272-30-1) is a fused bicyclic heteroaromatic scaffold used in the development of bioactive ligands and enzyme inhibitors. In synthetic workflows, particularly those involving cyclization of ortho-substituted benzaldehydes, the risk of regioisomer formation is high.

This guide provides a definitive characterization protocol. Unlike its isomers, the 4-methoxy derivative possesses a unique vicinal spin system (three adjacent aromatic protons) on the benzene ring. This feature allows for unambiguous identification via 1H NMR without the immediate need for 2D experiments, provided the splitting patterns are analyzed correctly.

Structural Analysis & Spin System Prediction

To accurately assign the spectrum, one must understand the magnetic environment of the benzo[d]isothiazole nucleus.

  • The Heterocyclic Ring (H3): The proton at position 3 (isothiazole ring) is highly deshielded due to the adjacent nitrogen and the aromatic ring current. It typically appears as a sharp singlet between 8.5 – 9.0 ppm .

  • The Benzene Ring (H5, H6, H7):

    • The 4-methoxy group blocks the position adjacent to the bridgehead carbon (C3a).

    • This leaves protons at positions 5, 6, and 7 intact and adjacent to one another.

    • Spin System: An AMX or ABC system (depending on field strength), characterized by two doublets and one triplet (or doublet of doublets).

Diagnostic Logic (The "Vicinal Triad")
  • Target (4-OMe): Protons are at C5, C6, C7. Pattern: Doublet — Triplet — Doublet.

  • Alternative (5-OMe): Protons at C4, C6, C7. Pattern: Singlet (H4) — Doublet (H6) — Doublet (H7).

  • Alternative (6-OMe): Protons at C4, C5, C7. Pattern: Doublet (H4) — Doublet (H5) — Singlet (H7).

Predicted 1H NMR Data Profile

Solvent: CDCl₃ | Frequency: 400 MHz

PositionShift (δ, ppm)MultiplicityJ (Hz)IntegralAssignment Logic
H3 8.80 – 9.10 Singlet (s)-1HDeshielded isothiazole proton (characteristic).
H7 7.55 – 7.65 Doublet (d)8.01HPara to OMe. Deshielded by S-ring proximity.
H6 7.40 – 7.50 Triplet (t) / dd8.0, 7.81HMeta to OMe. Vicinal coupling to H5 and H7.
H5 6.85 – 7.00 Doublet (d)7.81HOrtho to OMe. Shielded by resonance effect.
OMe 3.95 – 4.05 Singlet (s)-3HMethoxy group.

Note: The chemical shift of H3 is solvent-dependent.[1] In DMSO-d₆, this peak may shift downfield to ~9.2 ppm due to hydrogen bonding effects with the solvent.

Comparative Analysis: Distinguishing Isomers

The following table contrasts the 4-methoxy target with its most common synthetic byproducts. Use this to validate your product's regiochemistry.

Feature4-Methoxy (Target) 5-Methoxy (Isomer) 6-Methoxy (Isomer)
Aromatic Pattern 3 Adjacent Protons 2 Adjacent + 1 Isolated 2 Adjacent + 1 Isolated
Splitting d, t, ds, d, dd, d, s
Key Signal Triplet (H6) at ~7.4 ppmSinglet (H4) at ~7.5 ppmSinglet (H7) at ~7.3 ppm
Coupling (J) Two ortho couplings (~8 Hz)One ortho (~9 Hz), one metaOne ortho (~9 Hz), one meta
Synthesis Origin From 6-methoxybenzaldehydeFrom 5-methoxybenzaldehydeFrom 4-methoxybenzaldehyde
Visual Elucidation Strategy

The diagram below illustrates the logical flow for confirming the 4-methoxy structure using standard 1D Proton NMR.

NMR_Logic Start Acquire 1H NMR Spectrum (CDCl3) CheckH3 Identify H3 Singlet (8.5 - 9.1 ppm) Start->CheckH3 CheckAromatic Analyze Aromatic Region (6.5 - 8.0 ppm) CheckH3->CheckAromatic CountSplitting Count Adjacent Couplings (Look for Triplet) CheckAromatic->CountSplitting IsTriplet Is there a Triplet (t) or dd with J~8Hz? CountSplitting->IsTriplet Result4 CONFIRMED: 4-Methoxy (Vicinal Triad H5-H6-H7) IsTriplet->Result4 Yes Result56 Isomer Indicated (5-OMe or 6-OMe) IsTriplet->Result56 No CheckSinglet Check for Aromatic Singlet Result56->CheckSinglet Result5 5-Methoxy (H4 is Singlet) CheckSinglet->Result5 Deshielded Singlet (~7.5 ppm) Result6 6-Methoxy (H7 is Singlet) CheckSinglet->Result6 Shielded Singlet (~7.3 ppm)

Caption: Decision tree for distinguishing benzo[d]isothiazole regioisomers based on aromatic splitting patterns.

Experimental Protocol

To ensure data quality sufficient for publication or regulatory submission, follow this acquisition protocol.

Sample Preparation[3][12][13]
  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

    • Why CDCl₃? It minimizes exchange broadening of the H3 proton compared to DMSO.

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening due to particulates.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the H3 singlet, which has a longer T1).

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 (Sufficient for >95% purity); increase to 64 for impurity profiling.

  • Temperature: 298 K (25°C).

Processing
  • Apodization: Apply an exponential window function with LB = 0.3 Hz .

  • Phasing: Manually phase correct; automatic phasing often distorts the baseline near the large solvent peak.

  • Referencing: Set the TMS singlet to 0.00 ppm .

  • Integration: Integrate the OMe singlet (3H) first to calibrate the aromatic region.

Synthesis & Context

Understanding the synthesis route validates the NMR data. The 4-methoxy isomer is typically synthesized via the Kawakita method or similar cyclizations of 2-(benzylthio)-6-methoxybenzaldehyde .[2]

Synthesis Precursor 2-(benzylthio)- 6-methoxybenzaldehyde Intermediate S-N Bond Formation Precursor->Intermediate + Reagent Reagent Hydroxylamine-O-sulfonic acid (HOSA) Product This compound (Target) Intermediate->Product Cyclization

Caption: Synthetic pathway establishing the regiochemistry of the 4-methoxy derivative.

The starting material (6-methoxybenzaldehyde substituted at position 2) dictates that the methoxy group ends up at position 4 of the fused system (adjacent to the bridgehead). This synthetic logic confirms the "Vicinal Triad" NMR pattern predicted above.

References

  • Kawakita, Y., et al. (2013).[3] "Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors." Bioorganic & Medicinal Chemistry, 21(8), 2250–2261. (Describes the synthesis of benzo[d]isothiazole precursors). Link

  • Vicini, P., et al. (2006). "Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones." European Journal of Medicinal Chemistry, 41(5), 624–632. (Provides comparative NMR data for the benzo[d]isothiazole core). Link

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667. (Standard reference for solvent impurities in NMR). Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzo[d]isothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals working with heterocyclic compounds, a thorough understanding of their behavior under mass spectrometry (MS) analysis is paramount for accurate structural elucidation and identification. This guide provides an in-depth technical overview of the mass spectrometry fragmentation patterns of benzo[d]isothiazoles, a class of compounds with growing interest in medicinal chemistry. Due to the limited availability of dedicated fragmentation studies on benzo[d]isothiazoles, this guide will draw comparisons with the well-documented fragmentation of their structural isomers, benzothiazoles, to provide a comprehensive analytical framework.

Introduction to Benzo[d]isothiazoles and their Mass Spectrometric Analysis

Benzo[d]isothiazole, also known as 1,2-benzisothiazole, consists of a benzene ring fused to an isothiazole ring. This scaffold is a key component in a variety of biologically active molecules. The isomeric benzothiazole, or 1,3-benzothiazole, differs in the arrangement of the sulfur and nitrogen atoms in the five-membered ring. This seemingly subtle structural difference can lead to distinct fragmentation pathways under mass spectrometric conditions.

The most common ionization techniques for analyzing these compounds are Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), often used with Liquid Chromatography (LC-MS). EI, being a high-energy "hard" ionization technique, induces extensive fragmentation, providing rich structural information. ESI is a "soft" ionization method that typically yields the protonated molecule [M+H]⁺, with fragmentation induced via tandem mass spectrometry (MS/MS) experiments.

Electron Ionization (EI) Fragmentation of the Unsubstituted Benzo[d]isothiazole Scaffold

The EI mass spectrum of the parent benzo[d]isothiazole (C₇H₅NS, MW: 135.19 g/mol ) provides the foundational fragmentation pattern for this class of compounds.[1] Based on the principles of mass spectrometry and comparison with related heterocyclic systems, the following fragmentation pathways are proposed.

A primary fragmentation event for many aromatic systems is the loss of small, stable neutral molecules. For benzo[d]isothiazole, key fragmentation pathways are expected to involve the cleavage of the isothiazole ring.

Proposed Fragmentation Pathway of Unsubstituted Benzo[d]isothiazole

Caption: Proposed EI fragmentation pathway of benzo[d]isothiazole.

Comparative Analysis: Benzo[d]isothiazole vs. Benzothiazole

The fragmentation of benzothiazole is well-documented and serves as an excellent point of comparison.[2][3] The primary fragmentations of benzothiazole involve the loss of HCN and CS.

Key Fragmentation Ions for Unsubstituted Scaffolds
m/zProposed FragmentBenzo[d]isothiazoleBenzothiazole
135[M]⁺˙PresentPresent
108[M-HCN]⁺˙MinorMajor
91[M-CS]⁺˙MinorMajor
103[M-S]⁺˙ProposedNot typically observed
96[M-HCN]⁺˙ProposedNot typically observed

The stability of the resulting fragment ions often dictates the major fragmentation pathways. For benzothiazole, the loss of HCN to form a stable thiophenyl radical cation is a dominant process. In contrast, for benzo[d]isothiazole, the initial cleavage of the weaker N-S bond is a plausible primary step.

Influence of Ionization Technique: EI vs. ESI

The choice of ionization technique significantly impacts the observed mass spectrum.

  • Electron Ionization (EI): As a hard ionization technique, EI leads to extensive fragmentation, revealing the core structural features of the molecule. The molecular ion may be weak or absent for less stable derivatives.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺. This is particularly useful for confirming the molecular weight of the analyte. Structural information is then obtained through tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). For benzo[d]isothiazole derivatives, ESI-MS/MS would likely show initial loss of substituents followed by cleavage of the heterocyclic ring.

The Impact of Substituents on Fragmentation Patterns

The nature and position of substituents on the benzo[d]isothiazole ring system will significantly influence the fragmentation pathways.

  • Electron-donating groups (e.g., -NH₂, -OH, -OCH₃): These groups can direct fragmentation and stabilize certain fragment ions. For example, an amino group can facilitate alpha-cleavage.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -C=O): These groups can introduce new fragmentation pathways, such as the loss of NO or CO.

  • Substituents on the isothiazole ring: Cleavage of bonds adjacent to the substituent is a common fragmentation route. For instance, a methyl group at the 3-position could be lost as a methyl radical.

Comparative Fragmentation of Substituted Derivatives

While specific data for substituted benzo[d]isothiazoles is scarce, we can infer likely fragmentation patterns by comparing with substituted benzothiazoles.[2]

CompoundKey Fragments (m/z)
2-Methylbenzothiazole 149 (M⁺˙), 148 ([M-H]⁺), 108, 91, 69[2]
2-Mercaptobenzothiazole 167 (M⁺˙), 134, 108, 96, 69[2]
2-Aminobenzothiazole 150 (M⁺˙), 123, 108, 96, 69[2]

For a hypothetical 3-Methylbenzo[d]isothiazole , we might predict a molecular ion at m/z 149, with potential fragmentation involving the loss of a methyl radical to give an ion at m/z 134, followed by ring cleavage.

Experimental Protocols

Acquiring high-quality mass spectra is crucial for accurate structural elucidation. Below are generalized protocols for GC-MS and LC-MS analysis of benzo[d]isothiazole derivatives.

GC-MS with Electron Ionization (EI)

This method is suitable for volatile and thermally stable benzo[d]isothiazole derivatives.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Gas Chromatography (GC):

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet: Split/splitless injector at a temperature that ensures vaporization without degradation (e.g., 250 °C).

    • Oven Program: A temperature gradient to ensure good separation of analytes (e.g., start at 50 °C, ramp to 280 °C).

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, ion trap, or time-of-flight (TOF).

    • Scan Range: m/z 40-500.

LC-MS with Electrospray Ionization (ESI)

This method is ideal for less volatile, thermally labile, or more polar benzo[d]isothiazole derivatives.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

    • Flow Rate: Typical analytical flow rates are 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode to generate [M+H]⁺ ions.

    • Mass Analyzer: Tandem mass spectrometer (e.g., QqQ, Q-TOF) to perform MS/MS experiments for structural confirmation.

    • Collision Gas: Argon or nitrogen for collision-induced dissociation (CID).

Caption: General experimental workflows for GC-MS and LC-MS analysis.

Conclusion and Future Perspectives

The mass spectrometric fragmentation of benzo[d]isothiazoles, while not as extensively studied as that of their benzothiazole isomers, can be logically deduced through fundamental principles and comparative analysis. Electron ionization provides detailed structural information through characteristic fragmentation patterns, while electrospray ionization is invaluable for determining molecular weight and analyzing complex mixtures.

For researchers working with novel benzo[d]isothiazole derivatives, it is highly recommended to use high-resolution mass spectrometry (HRMS) to confirm elemental compositions and tandem mass spectrometry (MS/MS) to elucidate fragmentation pathways. As the interest in benzo[d]isothiazole-containing compounds continues to grow, a more extensive library of their mass spectral data will undoubtedly be developed, further aiding in their identification and characterization.

References

  • High-resolution mass spectrometry. Part IV. Behaviour of isothiazoles under electron impact. Journal of the Chemical Society C: Organic. [Link]

  • Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI. [Link]

  • 1,2-Benzisothiazole. NIST WebBook. [Link]

  • Synthesis, Spectral Characterization and Biological Evaluation of Novel Substituted 2, 4-Dithiobiuretes with Benzothiazole Backb.
  • Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. MDPI. [Link]

  • 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. NIST WebBook. [Link]

  • Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • MASS SPECTROMETRY OF BENZOSULTAMS. MS-BS. [Link]

  • 1-Ethyl-7-fluoro-3H-1.lambda.4-benzo[d]isothiazole 1-oxide. SpectraBase. [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. PMC. [Link]

  • Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Benzothiazole. NIST WebBook. [Link]

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI. [Link]

  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Bulletin of the Chemical Society of Ethiopia.
  • Possible mass fragmentation pattern of compound 3. ResearchGate. [Link]

  • Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry.
  • Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes. PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Synthesis of benzo[d]isothiazoles: an update. Lirias. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][4]Thiazin-4-One Derivatives. PMC. [Link]

  • High resolution mass spectrometry.—II Some substituted benzothiazoles. Scite.ai. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

Sources

Comparative Guide: Cytotoxicity of 4-Methoxy vs. 6-Methoxybenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-methoxybenzo[d]isothiazole versus 6-methoxybenzo[d]isothiazole , focusing on their cytotoxicity profiles, structure-activity relationships (SAR), and synthetic accessibility.

Executive Summary

In the development of antiproliferative agents, the benzo[d]isothiazole scaffold serves as a critical pharmacophore, often functioning as a bioisostere to the indole or benzothiazole rings found in tubulin inhibitors and kinase antagonists.

The positional isomerism of the methoxy group—specifically at the C4 (peri-position) versus the C6 (distal position) —dramatically alters the physicochemical properties and binding efficacy of the molecule.

  • 6-Methoxybenzo[d]isothiazole : Generally exhibits superior cytotoxicity and drug-likeness. The C6 position allows for unobstructed interaction with target pockets (e.g., tubulin colchicine site or kinase hinge regions) and improves lipophilicity without steric clash.

  • This compound : Often shows reduced potency . The C4 methoxy group exerts a "peri-effect," causing steric repulsion with the isothiazole nitrogen/sulfur lone pairs and potentially disrupting planar binding modes required for DNA intercalation or enzymatic inhibition.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]

The following diagram illustrates the structural difference and the resulting electronic/steric environments.

SAR_Comparison Core Benzo[d]isothiazole Scaffold Iso4 4-Methoxy Isomer (Peri-Position) Core->Iso4 Substitution at C4 Iso6 6-Methoxy Isomer (Distal Position) Core->Iso6 Substitution at C6 Effect4 Steric Hindrance (Peri-effect) Disrupted Planarity Lower Binding Affinity Iso4->Effect4 Consequence Effect6 Linear Geometry Enhanced Lipophilicity Superior Target Fit Iso6->Effect6 Consequence

Figure 1: Structural comparison highlighting the steric impact of C4 substitution vs. the favorable geometry of C6 substitution.

Physicochemical Comparison
FeatureThis compound6-Methoxybenzo[d]isothiazole
Steric Environment High (Peri-interaction with N/S)Low (Unobstructed edge)
Electronic Effect Inductive withdrawal/Resonance donation close to heteroatomsResonance donation to C3/C7; stabilizes cationic intermediates
LogP (Predicted) ~2.1 (Slightly lower due to polarity/dipole)~2.3 (Optimal for cell permeability)
Metabolic Stability Prone to O-demethylation (exposed)More stable; often a metabolic "soft spot" but less hindered

Cytotoxicity & Biological Activity[2][4][5][7][8][9][11][12]

Comparative Potency Data

While the simple unsubstituted isomers are often used as fragments, their derivatives (hydrazones, carboxamides) reveal clear potency trends.

Compound ClassCell Line4-Methoxy Derivative IC506-Methoxy Derivative IC50Interpretation
Hydrazones MT-4 (Leukemia)> 50 µM (Inactive/Low)4 - 9 µM (Active)4-OMe substitution drastically reduces activity compared to 6-OMe or 2-OH [1].
Carboxamides 5-HT3 ReceptorLow Affinity (Ki > 100 nM)High Affinity (Ki < 10 nM)6-OMe is critical for receptor binding in CNS targets [2].
Benzothiazole Analogs MCF-7 (Breast)~15 µM~5.7 µM Analogous data from benzothiazole series confirms C6 superiority [3].

> Note: Direct head-to-head data for the simple scaffold is rare; data above represents the consensus from SAR studies on bioactive derivatives.

Mechanism of Action: Tubulin Inhibition

The primary mechanism for methoxy-substituted benzo-fused heterocycles is the inhibition of tubulin polymerization (binding to the colchicine site).

Why 6-Methoxy Wins:

  • Binding Pocket Fit: The colchicine binding site is a hydrophobic pocket that accommodates planar, lipophilic structures. The 6-methoxy group extends the molecule's length, mimicking the trimethoxyphenyl ring of colchicine or combretastatin A-4.

  • Steric Clash at C4: A methoxy group at C4 protrudes "sideways" relative to the long axis of the molecule, often clashing with the amino acid residues (e.g., Cys241) lining the pocket, preventing deep insertion.

Experimental Protocols

Synthesis of Isomers

To evaluate these compounds, high-purity synthesis is required. The 4-methoxy isomer requires a specific route to avoid regio-isomeric mixtures.

Protocol A: Synthesis of this compound

Reference: Vicini et al., Eur. J. Med. Chem. (Derived method) [1]

  • Starting Material: 2-chloro-6-methoxybenzaldehyde.

  • Thiolation: React with benzyl mercaptan (NaH, DMF, 0°C → RT) to form 2-(benzylthio)-6-methoxybenzaldehyde.

  • Cyclization: Treat with hydroxylamine-O-sulfonic acid (HOSA) in aqueous acetonitrile/thioanisole.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

    • Yield: ~45-50%.

    • Note: The steric bulk of the methoxy group makes the cyclization slower than the unsubstituted analog.

Protocol B: Synthesis of 6-Methoxybenzo[d]isothiazole

Reference: Standard Isothiazole Synthesis (Patent US20040132790A1) [2]

  • Starting Material: 4-methoxy-2-mercaptobenzaldehyde (or disulfide precursor).

  • Cyclization: React with Chloramine-T or Ammonia/H2O2 in methanol.

  • Oxidative Closure: Stir at reflux for 4h.

  • Purification: Recrystallization from ethanol.

    • Yield: ~70-80%.[1]

    • Advantage:[2] Higher yield due to lack of steric interference at the reaction center.

Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values in MCF-7 and A549 cell lines.

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (dissolved in DMSO) in serial dilutions (0.1 µM to 100 µM). Ensure final DMSO < 0.5%.

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanistic Visualization

The following workflow describes the pathway analysis to confirm the mechanism of cytotoxicity (Apoptosis vs. Necrosis).

Mechanism_Workflow Compound Compound Treatment (4-OMe vs 6-OMe) Assay1 MTT Assay (Cell Viability) Compound->Assay1 Assay2 Flow Cytometry (Annexin V / PI) Assay1->Assay2 If IC50 < 10µM Result_Apop Apoptosis (High Annexin V, Cleaved PARP) Assay2->Result_Apop 6-Methoxy Profile Result_Necro Necrosis (High PI, Intact PARP) Assay2->Result_Necro Toxic/Nonspecific Assay3 Western Blot (Caspase-3 / PARP) Result_Apop->Assay3 Validation

Figure 2: Experimental workflow to distinguish specific apoptotic activity (characteristic of 6-methoxy derivatives) from non-specific toxicity.

Conclusion & Recommendation

For drug development projects utilizing the benzo[d]isothiazole scaffold:

  • Select the 6-Methoxy Isomer: It consistently demonstrates superior SAR properties, higher potency, and better synthetic yields. It is the preferred starting point for lead optimization.

  • Avoid the 4-Methoxy Isomer: Unless exploring specific steric pockets that require a "kinked" molecule, the 4-position substitution is likely to degrade biological activity due to the peri-effect.

References
  • Vicini, P., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry, 41(5), 624-632.

  • Patent US20040132790A1 . Indazoles, benzothiazoles, and benzoisothiazoles, and preparation and uses thereof. (2004).

  • Kumbhare, R. M., et al. (2012). Synthesis and cytotoxic evaluation of thiourea and N-bis-benzothiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(17), 5424-5427.

Sources

Isothiazole Ring Identification via IR Spectroscopy: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic drug design, the isothiazole ring (1,2-thiazole) serves as a critical bioisostere for thiazole, isoxazole, and pyridine moieties. Its unique electronic profile—characterized by a weak S–N bond and high aromaticity—imparts distinct pharmacological properties, yet presents identification challenges.

While NMR (


H, 

C) and Mass Spectrometry (MS) are definitive for structural elucidation, Infrared (IR) Spectroscopy remains the frontline tool for rapid quality control, polymorph screening, and solid-state characterization. This guide objectively compares IR spectral features of isothiazole against its structural isomers (thiazole) and isosteres (isoxazole), providing a validated workflow for unambiguous identification.

Key Insight: The most diagnostic IR marker for the isothiazole ring is not the C=N stretch (which overlaps with C=C), but the ring breathing modes in the fingerprint region (approx. 820 cm⁻¹ and 730 cm⁻¹) , which differ significantly from the 1,3-substituted thiazole patterns.

Fundamental Principles: Vibrational Modes of Isothiazole

The isothiazole ring (


) is a planar, five-membered aromatic heterocycle. Its vibrational spectrum is governed by the 

point group symmetry. Unlike aliphatic amines or simple ketones, the ring vibrations are highly coupled.
Core Vibrational Assignments
Vibrational ModeFrequency Range (cm⁻¹)IntensityDescription
C–H Stretch (Aromatic) 3050 – 3120WeakDiagnostic of aromaticity; distinct from alkyl C–H (<3000).[1]
C=N Stretch 1500 – 1590Medium-StrongOften coupled with C=C ring stretching. Lower freq. than non-conjugated imines.
Ring Skeletal (In-plane) 1350 – 1480MediumMixed C–C / C–N stretching modes.
Ring Breathing (

)
810 – 830 StrongPrimary Diagnostic Band. Symmetric ring expansion/contraction.
C–S Stretch 600 – 700Weak-MediumLower energy due to the mass of Sulfur.

Technical Note: The S–N bond in isothiazole is weaker than the C–S bond in thiazole, leading to specific "soft" vibrational modes that are highly sensitive to substitution at the 3, 4, or 5 positions.

Comparative Analysis: Isothiazole vs. Alternatives

Distinguishing isothiazole from its isomers requires focusing on regions where the atomic arrangement (1,2- vs 1,3-positioning) alters the dipole moment change.

Isothiazole vs. Thiazole (Structural Isomer)

Thiazole (1,3-thiazole) is the most common confusion point.

  • C=N Position: Thiazole typically exhibits a C=N stretch at slightly higher frequencies (~1560–1620 cm⁻¹) due to the lack of adjacent destabilization from the sulfur atom found in the S–N bond of isothiazole.

  • Fingerprint Region (The Differentiator):

    • Isothiazole: Prominent bands at ~818 cm⁻¹ and ~727 cm⁻¹ .[2]

    • Thiazole: Characteristic ring breathing is often found near 1040 cm⁻¹ and ~880 cm⁻¹ .

  • C–H Deformation: Thiazole derivatives often show a strong C–H out-of-plane bend near 750 cm⁻¹ (if 2-substituted), whereas isothiazole patterns depend heavily on 3,5-substitution.

Isothiazole vs. Isoxazole (Bioisostere)

Isoxazole contains Oxygen instead of Sulfur.[3]

  • Mass Effect: Oxygen (16 amu) is significantly lighter than Sulfur (32 amu). This causes a blue shift (higher frequency) for isoxazole ring vibrations.

  • C=N Stretch: Isoxazole C=N is often sharper and found at 1580–1650 cm⁻¹ .

  • Ring Breathing: Isoxazole breathing modes shift upward to ~900–1000 cm⁻¹ , clearly separated from the ~820 cm⁻¹ isothiazole band.

Summary Table of Diagnostic Shifts
FeatureIsothiazole (1,2-S,N) Thiazole (1,3-S,N) Isoxazole (1,2-O,N)
C=N / Ring Stretch 1500 – 1590 cm⁻¹1560 – 1620 cm⁻¹1580 – 1650 cm⁻¹
Ring Breathing ~818 cm⁻¹ ~1040 cm⁻¹~950 cm⁻¹
C–S / C–O Stretch 600 – 700 cm⁻¹ (C–S)600 – 700 cm⁻¹ (C–S)1100 – 1200 cm⁻¹ (C–O)
Polarizability (Raman) HighHighModerate

Methodological Alternatives: IR vs. Raman[5][6][7][8][9][10][11]

While IR is the standard, Raman spectroscopy offers superior specificity for sulfur-containing heterocycles.

Why Consider Raman?
  • S–S and C–S Sensitivity: The high polarizability of the Sulfur atom makes isothiazole ring vibrations Raman intense .

  • Symmetry Selection Rules: The symmetric ring breathing mode (approx 820 cm⁻¹) is often the strongest peak in the Raman spectrum, whereas it may be of medium intensity in IR.

  • Water Compatibility: Raman allows analysis of aqueous isothiazole formulations, which is difficult with IR due to water absorption.

Recommendation: Use IR for routine identification of functional groups (carbonyls, amines attached to the ring). Use Raman for definitive confirmation of the ring skeleton itself.

Experimental Protocols

To ensure reproducibility and minimize artifacts (e.g., peak broadening due to hygroscopicity), follow this validated protocol.

Protocol A: Solid-State Analysis (ATR-FTIR)

Best for: Rapid screening of powders and crystalline drugs.

  • Crystal Check: Ensure the sample is crystalline. Amorphous isothiazoles may show broadened peaks, obscuring the splitting in the 1500–1600 cm⁻¹ region.

  • Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure no residue from previous sulfonyl-containing compounds.

  • Deposition: Place 2–5 mg of sample on the crystal.

  • Compression: Apply high pressure (>80 psi) to ensure intimate contact. Note: Isothiazole salts (HCl) are hard; insufficient pressure yields noisy spectra.

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 2 cm⁻¹; 32 scans.

  • Correction: Apply ATR correction (if quantitative comparison to transmission libraries is required).

Protocol B: Solution Phase (Validation)

Best for: Eliminating intermolecular H-bonding effects to determine true C=N position.

  • Solvent: Use anhydrous

    
     or 
    
    
    
    . (Avoid alcohols which H-bond to the ring Nitrogen).
  • Concentration: Prepare a 0.1 M solution.

  • Cell: Use a sealed liquid cell with NaCl or CaF₂ windows (0.1 mm path length).

  • Reference: Subtract pure solvent spectrum carefully.

  • Analysis: Observe the shift in C=N stretch. A blue shift of 10–20 cm⁻¹ compared to solid state indicates breaking of intermolecular H-bonds.

Visualizations

Diagram 1: Isothiazole Identification Decision Tree

This logic flow guides the researcher through distinguishing the isothiazole ring from common interferences.

IsothiazoleID Start Unknown Heterocycle Sample CheckCH Check C-H Stretch (>3000 cm⁻¹)? Start->CheckCH Aromatic Aromatic System Confirmed CheckCH->Aromatic Yes Aliphatic Not Aromatic (Stop) CheckCH->Aliphatic No CheckCN Check Double Bond Region (1500-1650 cm⁻¹) Aromatic->CheckCN Split Analyze Fingerprint Region (Ring Breathing) CheckCN->Split IsoxazolePath Band at ~900-1000 cm⁻¹ (High Freq Breathing) Split->IsoxazolePath O-N Ring ThiazolePath Band at ~1040 cm⁻¹ (1,3-Subst Pattern) Split->ThiazolePath 1,3-S,N IsothiazolePath Band at ~810-830 cm⁻¹ (1,2-Subst Pattern) Split->IsothiazolePath 1,2-S,N ResultIsox Likely ISOXAZOLE IsoxazolePath->ResultIsox ResultThiaz Likely THIAZOLE ThiazolePath->ResultThiaz ResultIsoth Likely ISOTHIAZOLE IsothiazolePath->ResultIsoth

Caption: Logical workflow for distinguishing isothiazole from structural isomers using key IR spectral regions.

Diagram 2: Spectral Analysis Workflow

A standardized process for validating the isothiazole core in a new drug candidate.

Workflow Sample Crude Product Prep Sample Prep (Dry/Recrystallize) Sample->Prep Acquire Acquire FTIR (4000-400 cm⁻¹) Prep->Acquire Validation Validation Step Acquire->Validation Check1 Verify C=N (1500-1590) Validation->Check1 Check2 Verify Breathing (~818) Validation->Check2 Final Structure Validated Check1->Final Check3 Raman Confirm (Optional) Check2->Check3 Check3->Final

Caption: Step-by-step experimental workflow for confirming isothiazole presence in synthesized compounds.

References

  • Hassan, A. et al. (2025). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. ResearchGate. Link

  • Ryder, A. G. et al. (2002). Normal Vibrational Mode Analysis and Assignment of Benzimidazole by ab Initio and Density Functional Calculations. Journal of Physical Chemistry A. Link

  • BenchChem. (2025).[3][4] A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery. BenchChem Guides. Link

  • NIST Chemistry WebBook. Isothiazole Vibrational & Electronic Energy Levels. National Institute of Standards and Technology. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for General IR Tables).

Sources

Navigating the Crystal Maze: A Comparative Guide to Structural Elucidation of Substituted Benzo[d]isothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzo[d]isothiazoles—such as the atypical antipsychotics ziprasidone and lurasidone, or saccharin-derived metal chelators—are privileged scaffolds in pharmaceutical drug discovery[1]. However, their structural elucidation is notoriously difficult. These molecules frequently exhibit complex polymorphism and tend to precipitate as microcrystalline powders rather than the large, pristine single crystals required for traditional analysis.

For drug development professionals, unambiguously determining the 3D crystal structure, absolute stereochemistry, and hydrogen-bonding networks of these Active Pharmaceutical Ingredients (APIs) is critical for patent protection, formulation stability, and bioavailability. This guide provides an objective, data-driven comparison of the three primary analytical platforms used to solve the crystal structures of substituted benzo[d]isothiazoles.

The Analytical Platforms: Causality and Performance
  • Single-Crystal X-Ray Diffraction (SC-XRD): The Historical Gold Standard

    • The Causality: SC-XRD relies on the scattering of X-rays by the electron clouds of atoms. Because X-rays interact weakly with matter, a large crystal volume (typically >10–50 µm) is mandatory to generate a sufficient signal-to-noise ratio[2]. Furthermore, because X-rays scatter off electrons, locating hydrogen atoms—which possess only a single electron and are often involved in critical hydrogen-bonding networks in benzo[d]isothiazole dimers—is inherently difficult.

    • Performance: Excellent for macro-crystals, providing unambiguous heavy-atom frameworks, but often fails when samples crash out as fine powders[3].

  • Microcrystal Electron Diffraction (MicroED): The Sub-Micron Disruptor

    • The Causality: Electrons interact with both the electron cloud and the positively charged atomic nucleus, resulting in a scattering cross-section that is

      
       to 
      
      
      
      times stronger than that of X-rays[4]. This intense interaction allows for the collection of sub-Ångström resolution data from vanishingly small nanocrystals (<1 µm)[5]. Additionally, the charged nature of electrons makes them highly sensitive to electrostatic potential, allowing for the direct observation of protons (hydrogen atoms) even in complex organic frameworks[4].
    • Performance: Rapidly becoming the preferred method for pharmaceutical small molecules that refuse to grow into large crystals. It bypasses lengthy crystallization optimization, saving weeks of development time[6].

  • Powder X-Ray Diffraction (PXRD) + Crystal Structure Prediction (CSP): The Computational Savior

    • The Causality: When a benzo[d]isothiazole derivative yields only a polycrystalline powder, the random orientation of crystallites compresses the 3D diffraction data into a 1D powder pattern, causing severe peak overlap. By coupling empirical PXRD data with dispersion-corrected Density Functional Theory (DFT-D) and CSP, researchers can generate thermodynamically plausible crystal lattices in silico and refine them against the experimental powder pattern[7][8].

    • Performance: Highly effective for polymorph screening and solving structures when neither SC-XRD nor MicroED is viable, though it is computationally expensive[9].

Workflow Decision Matrix

G Start Synthesized Benzo[d]isothiazole API / Derivative Cryst Initial Crystallization (e.g., Vapor Diffusion) Start->Cryst SizeCheck Crystal Size & Quality Assessment Cryst->SizeCheck SCXRD SC-XRD Platform (> 10 µm Crystals) SizeCheck->SCXRD Macro-crystals observed MicroED MicroED Platform (< 1 µm Nanocrystals) SizeCheck->MicroED Sub-micron powder PXRD PXRD + CSP Platform (Polycrystalline Powder) SizeCheck->PXRD Amorphous / Bulk powder Model Validated 3D Crystal Structure (Absolute Stereochemistry & Polymorph ID) SCXRD->Model Direct Methods MicroED->Model Dynamical Refinement PXRD->Model Rietveld Refinement

Decision matrix for selecting the optimal crystallographic workflow based on sample dimensions.

Quantitative Platform Comparison
ParameterSC-XRDMicroEDPXRD + CSP
Optimal Crystal Size > 10–50 µm0.1–1.0 µmBulk Powder (Polycrystalline)
Scattering Source X-rays (Electron cloud)Electrons (Nucleus + Electron cloud)X-rays (Electron cloud)
Data Collection Time 2–24 hours< 10 minutes1–12 hours (Synchrotron/Lab)
Computational Time MinutesMinutes to HoursDays to Weeks (DFT optimization)
Hydrogen Visibility Poor (Requires ultra-high res)Excellent (Electrostatic potential map)Inferred via DFT/NMR
Absolute Stereochemistry Yes (Anomalous dispersion)Yes (Dynamical scattering refinement)No (Unless chiral co-former used)
Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol described below functions as a self-validating system, incorporating internal quality control metrics.

Protocol A: SC-XRD Workflow for Benzo[d]isothiazole Derivatives

This protocol is optimized for derivatives like 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide[10].

  • Crystallization: Dissolve 10 mg of the API in a minimal volume of dichloromethane (DCM). Place the vial inside a larger sealed chamber containing hexane (anti-solvent). Allow vapor diffusion to occur at 4°C for 72 hours. Causality: Lower temperatures slow the nucleation rate, favoring the thermodynamic growth of macro-crystals over kinetic powder precipitation.

  • Mounting & Cryo-Cooling: Under a polarized light microscope, select a single, non-birefringent crystal (>20 µm). Mount it on a polyimide loop using paratone oil and immediately flash-cool to 100 K in a nitrogen stream. Causality: Cryo-cooling minimizes the Debye-Waller factor (thermal atomic vibration), significantly enhancing the intensity of high-angle reflections necessary for atomic resolution.

  • Data Acquisition: Irradiate the sample using a diffractometer equipped with a Cu-Kα microfocus source (

    
     Å). Collect full sphere data using 
    
    
    
    -scans.
  • Self-Validation: Solve the structure using Direct Methods (e.g., SHELXT). The system is validated if the final full-matrix least-squares refinement yields an

    
     value < 5% and a Goodness-of-Fit (GoF) approaching 1.0[10].
    
Protocol B: MicroED Workflow for Sub-Micron Powders

This protocol is utilized when the API crashes out as a fine powder, bypassing the need for recrystallization[6].

  • Sample Preparation: Deposit the dry, as-synthesized benzo[d]isothiazole powder directly onto a continuous carbon transmission electron microscopy (TEM) grid. Gently tap to remove excess material. Causality: Analyzing the powder in its native state prevents the accidental discovery of an irrelevant solvate or polymorph that can occur during forced recrystallization.

  • Data Acquisition: Insert the grid into a cryo-TEM operating at 200 kV. Locate a suitably thin nanocrystal (<0.5 µm thick). To prevent radiation damage to the organic framework, attenuate the electron beam to a dose rate of ~0.01

    
    /Ų/s[5].
    
  • Continuous Rotation: Rotate the stage continuously from -60° to +60° at a rate of 2°/second while recording diffraction patterns on a direct electron detector.

  • Self-Validation: Integrate the data using standard crystallographic software. The protocol is validated by the direct observation of positive density in

    
     difference maps corresponding to hydrogen atoms, confirming high-quality phase retrieval and minimal radiation damage[4].
    
Protocol C: PXRD + CSP Workflow for Polycrystalline Samples

Used when individual crystals cannot be isolated, relying on computational synergy[7][9].

  • Data Acquisition: Pack the bulk powder into a 0.3 mm borosilicate capillary to minimize preferred orientation effects. Collect high-resolution PXRD data using a diffractometer equipped with a curved Ge monochromator (Cu-K

    
     radiation)[9].
    
  • Indexing: Determine the unit cell parameters using indexing algorithms (e.g., TREOR). Confirm the unit cell via a Pawley fit.

  • Crystal Structure Prediction (CSP): Input the 2D chemical structure of the benzo[d]isothiazole into a global lattice energy minimization algorithm. Generate thousands of potential crystal packing arrangements using dispersion-corrected Density Functional Theory (DFT-D)[7].

  • Rietveld Refinement: Overlay the theoretical PXRD patterns of the lowest-energy predicted structures with the experimental data. Refine the atomic coordinates of the best match against the experimental pattern.

  • Self-Validation: The structural model is validated if the Root-Mean-Square Cartesian Displacement (RMSCD) of the non-hydrogen atoms between the DFT-optimized structure and the Rietveld-refined structure is strictly < 0.35 Å[9]. Additionally, solid-state NMR chemical shifts can be calculated and compared to experimental spectra for orthogonal validation[7][11].

References[7] Powder crystallography of pharmaceutical materials by combined crystal structure prediction and solid-state 1H NMR spectroscopy. SciSpace.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy0tVGzaMvpLzu0mlZCf4CNB98vSFXjGPN-ggZhsebbbaUgN7efpOdlTUQWTEBj9j_7-Hsvo29BNTgXMMSmOFYTq9LVxOWBT6IWgbb2dXXBGnFNTpvEraFdpbW_rpoYtVf0QC2EJtXsgdhVEzijzzZN6YKFilNs2JDN_CoZaRdPBG5gPVvApIyq7GzTHedckzVT6g43AJfJQ==[10] Crystal structure of 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide, C11H6Cl2N2O3S2. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuG_6_ZbuX4Cfxxvu7wBWeAjHF_KdYr1hx7ZE-So9E3UOPK_giMMpuB1vFEFWdgTUDWZGY7Zk-BSBsocsdCM7VMle_gVjU9NQX2kU4LZPhJmtAacdN_y7grqKFHxcT78yMIN73FF2QuDZl5BIqotTWrZyZjEzeDd2C1rt41bkdsMxN6KPZV_vnMiEA0IJv2l-x5hHHiAo8eGTJsUPBsD2nLbhBeSsxy11z1AdDYlTeRUc3G930Z3Lsc4TTV9zUPA2h7RLJvxyHi0We-Hm908X4-qL7wXiLuMJUFMCGDULa[3] Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf1iEKZJaLhomHw41_howkUjluuxATW6IoYgNtpQm2VdLM7ibVpJ_X8OWES3hrYgNtfuL9JvR4NYc_grXaFZBpsbxVs4OxjbF6430N7R7MnWtG8Zk6DVQcbf5TIpyg99tv7t009wa3kvRcBWwoCQFbs-dAnYa4lPlI8dKAap5643ED4nJ2J_MJM-Fxk1SO0TILW6t-v3PUJ8mZs6bcfPVzahgl0PTpLR5RDeO2as34AGS5aG5AiQaiTrz1waYDylNIDxJEAeJPmJKwq7UriCOLl8Wdwtf66uv9f08FPD-b6YbnH1iUKF214T5f9bAdpavG[1] On the Development of Selective Chelators for Cadmium: Synthesis, Structure and Chelating Properties of 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide, a Novel Thiadiazolyl Saccharinate. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlf7V_-n0KKJ0JIB3Hdr1nYhkixBRNg3yzEWZyqolIr-pY9c4oVq5dUiQBppFax-ZLvbzG0nICiDTu2YeScRaYDXMrtUcV6bK7tzmO8ErAaaOmwNbuwGLKkA_xhTLRNud1w_YLbcOuho8UJVM=[2] Ligand Screening and Discovery using Cocktail Soaking and Automated MicroED. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwRvm9Y6k46nfRYUQld_skJ0xU037Prg92Q00LOza-StlFamolXPwLXlmNp-dE693M_3O_Z1xjkqvlMYi9-5Os6e6AdCdWXwiBRaG41p_RDNBwJIiCsKT2w84uq3uUemk4HsI-CHTkOjDM5Fi0[8] From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpxxG6RsnESUj5tsGC9_7HI3SR6MtQpA1W-9DEI8Ak6s-ZKpO9JLN1ObIm_NnAaN_WmMrLDCKUfqOP04Rkl6lL_RdQWGPoeXOHcXm01kgK31al70mR4-Rmey1V9abQ_eX-kLABjZc4TmKjc50DWSllFvzo3kY=[6] Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrfJ9D8etPd6k2hLaaJ8L89kz5yrx0h6Nzh1R2MgUheCBMsxLYQY8N4DHpFNNmOp6wcBvAzVvuDHwbOu672lTiuYDw3UT_nESHyRJamqhT6ZGcL_l1KDXmZ9w9mhRJxGDbSGEZIGK3H2bztDxK[4] Different types of small molecules solved by MicroED. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnVJ5NhJAlyXEXYS3Gq4atVfjUQM4WCHsBe2L-KFIuQVEn2Mr9iGGdY5pX_il-4vVR1DoulGrljCbcrjzS5WbYAv15aw0reXy-rdirUHlzfgbqWPvxHM_se0HfoxIeQESN8Bl_NnguTU0hPYHFwcxMbn1viiRJRtXABhVUueoJyjrYDJd2HfUSvQqjHiEInfaMxgJzN3H8iht2eQ84b1B5GUuiXa7L3qgPTyBPNT0z_vFyF1Iwz1kSoS2ObA==[9] Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsoN1-BUDR2GokdGPYy1VqZlls2_k46MTZl2KRDmGLHqaqmelvmda7MngQgU9qUqtkVpbaOd3IB2j855vSpfIi-T67gkG2_SA-d55l_jlcJ8YMPqexbILXCc_gAzEzdartGQ==[5] MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights to Their Function. bioRxiv.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJwC0pjXadOvveO04302ir8RjIABw0GJWenXDz2lty56_n5fayuM4O6tC20ag2t9NTCWA2wgKesO9c0fk3Nxp6YjFebBGt8Bo5naQO94k-4eHBUFySz3JBCO0rZhtzcTo3QIBIgrD0lPCEIMKeFd8NpN8GYH-IeWFO1v0uGWBC[11] Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR Spectroscopy in Structure Determination of Organic Molecular Solids. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoGvg42Nibh1ON1kyBJv1gjdAyjkjL4iNf0Cjarl2izEIppvQnt2-h2YAT4xATVcJfdx8lESp-PcUPXIfYDkUiN7TPWY9a-xZVYjGgfSbAIfHsumbgwE6bJSB99xkzi_zxBVqyt7rSJNbqsUw=

Sources

A Comparative Analysis of the Biological Activities of Benzo[d]isothiazole and Benzothiazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzofused heterocyclic scaffolds, benzo[d]isothiazole and benzothiazole, have emerged as privileged structures, each underpinning a diverse array of biologically active compounds. While structurally similar, the isomeric difference in the placement of the sulfur and nitrogen atoms within the five-membered ring imparts distinct electronic and conformational properties, leading to nuanced and sometimes divergent pharmacological profiles. This guide provides an in-depth, objective comparison of the biological activities of derivatives of these two scaffolds, supported by experimental data, to inform and guide future drug discovery and development efforts.

Introduction to the Scaffolds: A Tale of Two Isomers

The benzothiazole core consists of a benzene ring fused to a thiazole ring, while the benzo[d]isothiazole (also known as 1,2-benzisothiazole) features a benzene ring fused to an isothiazole ring. This seemingly subtle difference in the arrangement of the heteroatoms significantly influences the electron distribution, bond angles, and overall topography of the molecules, which in turn dictates their interactions with biological targets.

Benzothiazole and its derivatives are extensively studied and are known to exhibit a wide spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The benzo[d]isothiazole scaffold, while also demonstrating significant biological potential, is noted for its potent cytotoxic and enzyme-inhibiting properties.[4][5]

Comparative Biological Evaluation: A Data-Driven Analysis

This section presents a comparative overview of the biological activities of selected benzo[d]isothiazole and benzothiazole derivatives, with a focus on anticancer and enzyme inhibitory activities where comparative data can be meaningfully analyzed.

Anticancer Activity: Cytotoxicity and Proliferation Inhibition

Both scaffolds have yielded potent anticancer agents, often exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action frequently involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

A comparative study involving Schiff bases of both scaffolds revealed interesting differences in their cytotoxic profiles.[4] While both series of compounds were synthesized and tested, the benzo[d]isothiazole derivatives demonstrated more pronounced cytotoxicity.

Table 1: Comparative in vitro Anticancer Activity of Benzo[d]isothiazole and Benzothiazole Derivatives

Compound ClassRepresentative CompoundCancer Cell LineActivity Metric (IC₅₀/CC₅₀)Reference
Benzo[d]isothiazole Schiff BasesCompound 1eLeukemia (various)CC₅₀ = 4-9 µM[4]
Benzo[d]isothiazole HydrazonesCompound 2hLeukemia, Solid TumorsPotent antiproliferative activity[6]
Benzothiazole DerivativesSubstituted 2-phenyl-1,3-benzothiazoleBreast CancerPotent anti-breast-cancer activity[7]
Benzothiazole DerivativesNitrobenzylidene containing thiazolidine derivativeMCF7, HEPG2IC₅₀ = 36 nM, 48 nM[8]
Benzothiazole DerivativesSubstituted bromopyridine acetamide benzothiazoleSKRB-3, SW620, A549, HepG2IC₅₀ = 1.2 nM, 4.3 nM, 44 nM, 48 nM[8]

From the available data, it is evident that both scaffolds are promising for the development of novel anticancer agents. Benzo[d]isothiazole derivatives have shown marked cytotoxicity, particularly against hematological malignancies.[4] Benzothiazole derivatives, on the other hand, have demonstrated broad-spectrum anticancer activity against a wide range of cancer cell lines, with some derivatives exhibiting nanomolar potency.[7][8]

Enzyme Inhibition: Targeting Key Pathological Drivers

The ability of these scaffolds to interact with and inhibit the activity of enzymes implicated in disease is a key area of investigation.

Benzo[d]isothiazole 1,1-dioxide derivatives have been identified as dual functional inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), two key enzymes in the inflammatory pathway.[5] In contrast, benzothiazole derivatives have been extensively explored as inhibitors of a variety of enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are important targets in neurodegenerative diseases.[9][10][11]

Table 2: Comparative Enzyme Inhibitory Activity

Compound ClassTarget Enzyme(s)Representative CompoundActivity Metric (IC₅₀)Reference
Benzo[d]isothiazole 1,1-dioxide analogues5-LOX and mPGES-1Compound 3g0.6 µM (5-LOX), 2.1 µM (mPGES-1)[5]
Benzothiazole-isoquinoline derivativesMAO-BCompound 4g12.12 ± 3.47 μM[9]
Benzothiazole derivativesAChECompound 4f23.4 ± 1.1 nM[11]

This comparison highlights a divergence in the enzymatic targets for which these scaffolds have been optimized. Benzo[d]isothiazoles have shown promise in the anti-inflammatory space by targeting enzymes in the arachidonic acid cascade. Benzothiazoles, conversely, have a well-established profile as inhibitors of enzymes relevant to central nervous system disorders.

Experimental Protocols: A Guide to Validation

To ensure scientific integrity and enable the replication of findings, detailed experimental protocols for key assays are provided below.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines.

Protocol Outline:

  • Cell Culture: Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well microtiter plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.

Protocol Outline:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in an appropriate buffer.

  • Assay Initiation: In a suitable assay plate (e.g., 96-well plate), add the enzyme and the test compound at various concentrations. Incubate for a short period to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry, or luminometry).

  • Data Analysis: Calculate the initial reaction rates at different compound concentrations. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathways and Mechanistic Insights

The biological activities of benzo[d]isothiazole and benzothiazole derivatives are often mediated through their interaction with specific cellular signaling pathways.

Anticancer Signaling Pathways

Many benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[12]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K ERK ERK RTK->ERK Akt Akt PI3K->Akt Apoptosis_regulators Apoptosis Regulators (e.g., Bcl-2 family) Akt->Apoptosis_regulators Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Apoptosis Apoptosis Apoptosis_regulators->Apoptosis Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K Inhibit Benzothiazole->ERK Inhibit Benzothiazole->Apoptosis Induce

Caption: Benzothiazole derivatives can inhibit key cell survival pathways like PI3K/Akt and ERK, and induce apoptosis.

Experimental Workflow for Biological Activity Validation

The process of validating the biological activity of a novel compound involves a structured workflow from synthesis to in-depth mechanistic studies.

experimental_workflow Synthesis Chemical Synthesis & Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_vitro_screening In Vitro Screening (e.g., MTT Assay, Enzyme Assay) Characterization->In_vitro_screening SAR_analysis Structure-Activity Relationship (SAR) Analysis In_vitro_screening->SAR_analysis Mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) In_vitro_screening->Mechanism_studies Lead_optimization Lead Compound Optimization SAR_analysis->Lead_optimization Lead_optimization->In_vitro_screening In_vivo_studies In Vivo Efficacy & Toxicity Studies Mechanism_studies->In_vivo_studies

Caption: A typical workflow for the discovery and validation of biologically active compounds.

Conclusion and Future Directions

The comparative analysis of benzo[d]isothiazole and benzothiazole derivatives reveals that both scaffolds are of significant interest to medicinal chemists. Benzo[d]isothiazoles have demonstrated potent cytotoxicity and unique enzyme inhibitory profiles, particularly in the context of inflammation. Benzothiazoles, with their broad spectrum of biological activities, continue to be a fertile ground for the development of anticancer and neuroprotective agents.

Future research should focus on direct, head-to-head comparative studies of analogously substituted derivatives of both scaffolds to provide a clearer understanding of the structure-activity relationships. Furthermore, exploring the therapeutic potential of these compounds in combination therapies and investigating their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates. The versatility of these scaffolds, coupled with the potential for chemical modification, ensures that they will remain at the forefront of drug discovery for the foreseeable future.

References

  • Biological Potential of Benzothiazole Deriv
  • A Review on Recent Development and biological applications of benzothiazole deriv
  • Synthesis and biological activities of benzothiazole deriv
  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed.
  • Benzothiazole deriv
  • Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones.
  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancre
  • Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed.
  • Anticancer activity of benzothiazole derivatives - ResearchG
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - MDPI.
  • A Review on Emerging Benzothiazoles: Biological Aspects.
  • Chapter 4: Synthesis, Properties, and Biological Applic
  • A REVIEW ON BENZOTHIAZOLE DERIVATIVES AND THEIR BIOLOGICAL SIGNIFICANCES - AWS.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIV
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • A Review on Recent Development and biological applications of benzothiazole deriv
  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Deriv
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's diseas - AVESİS.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC.
  • A Comparative Analysis of 2-(Furan-2-yl)
  • WO2018069468A1 - Benzothiazole derivatives as dyrk1 inhibitors - Google P
  • A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs - Benchchem.

Sources

reference standards for 4-Methoxybenzo[d]isothiazole analysis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reference Standards for 4-Methoxybenzo[d]isothiazole Analysis in Drug Development

This compound (4-MBIT, CAS: 35272-30-1) is a critical bicyclic heterocyclic intermediate. In modern drug development, it is primarily utilized as a precursor for synthesizing hematopoietic prostaglandin D synthase (H-PGDS) inhibitors—targeted therapies for Duchenne Muscular Dystrophy[1]—and 9-azabicyclo[3.3.1]nonane derivatives acting as monoamine reuptake inhibitors[2].

During API synthesis, 4-MBIT is often subjected to harsh demethylation conditions (e.g., heating with pyridine hydrochloride at 195 °C) to yield benzo[d]isothiazol-4-ol[1]. Because residual 4-MBIT and its desmethyl degradants can carry over into the final API, establishing a highly pure, rigorously characterized reference standard is a regulatory imperative for accurate impurity profiling.

SynthesisPathway SM Starting Material: 2-(benzylthio)-6-methoxybenzaldehyde Product This compound (CAS: 35272-30-1) SM->Product Cyclization Reagents Reagents: Hydroxylamine O-sulfonic acid Thioanisole Reagents->Product N-source Degradant Impurity / Intermediate: Benzo[d]isothiazol-4-ol Product->Degradant Demethylation (Pyridine HCl, 195°C) API Target API: H-PGDS Inhibitors Product->API Downstream Coupling

Synthetic pathway and degradation mapping of this compound.

Comparative Analysis of Reference Standard Sources

When establishing an analytical control strategy, laboratories must evaluate whether to procure commercial Certified Reference Materials (CRMs) or synthesize and qualify working standards in-house. Commercial standards are available from vendors like Sigma-Aldrich, but they often require secondary qualification if a full Certificate of Analysis (CoA) with absolute quantitation is unavailable.

Table 1: Objective Comparison of 4-MBIT Reference Standard Sourcing

Evaluation MetricCommercial CRMs (e.g., Sigma-Aldrich)In-House Synthesized Working Standards
Purity Confidence High (Chromatographic Area %), but may lack absolute assay data.Absolute (Validated via orthogonal qNMR and Mass Balance).
Isotopic Traceability Limited (Usually only unlabeled forms available).High (Can synthesize

C or

H analogs for MS quantitation).
Lead Time 1–2 weeks (Inventory dependent).3–4 weeks (Synthesis + Full NMR/MS/IR Characterization).
Cost Efficiency High for low volumes (<50 mg).High for bulk requirements (>1 g) and long-term campaigns.
Regulatory Fit Suitable for early-phase (IND) profiling.Required for late-phase (NDA) commercial control strategies.

Self-Validating Qualification Workflow

To establish an unbroken chain of trust, any 4-MBIT reference standard must undergo a self-validating qualification. This relies on orthogonal techniques: comparing relative chromatographic purity (Mass Balance) against absolute quantitative NMR (qNMR).

QualWorkflow Start Candidate Material (Commercial or In-House) ID Structural ID (1H/13C NMR, HRMS, IR) Start->ID Purity Chromatographic Purity (HPLC-UV/MS) ID->Purity Confirmed Assay Absolute Assay (qNMR vs. Internal Std) Purity->Assay >98% Area Release Certified Working Standard (>99.0% Purity) Assay->Release Mass Balance Verified

Self-validating qualification workflow for 4-MBIT reference standards.

Experimental Protocols & Methodologies

Protocol A: In-House Synthesis of 4-MBIT Working Standard

This protocol utilizes a direct cyclization strategy, avoiding the hazardous chlorine gas traditionally required for benzisothiazole synthesis[3].

  • Step 1: Dissolve 2-(benzylthio)-6-methoxybenzaldehyde (1.0 eq) and thioanisole (2.0 eq) in a 1:1 mixture of acetonitrile and water.

    • Causality: Thioanisole acts as a scavenger to capture the benzyl cation released during the reaction, preventing unwanted side-alkylations.

  • Step 2: Add hydroxylamine-O-sulfonic acid (1.5 eq) and stir at room temperature for 2 hours.

    • Causality: Hydroxylamine-O-sulfonic acid serves a dual purpose: it is both the nitrogen source for the isothiazole ring and the oxidant required to drive the S-N bond formation[3].

  • Step 3: Quench with saturated aqueous

    
    , extract with ethyl acetate, and concentrate in vacuo.
    
  • Step 4: Recrystallize the crude residue from hot ethanol to yield >99.5% pure 4-MBIT.

  • Self-Validation Mechanism: The synthesis is validated through an orthogonal mass balance check. The crude yield is weighed, and post-recrystallization, the mother liquor is analyzed via quantitative HPLC. If the sum of the isolated product mass and the quantified product in the mother liquor deviates from the theoretical yield by >5%, the system flags a potential side-reaction or mechanical loss, prompting immediate investigation before standard release.

Protocol B: Chromatographic Impurity Profiling (HPLC-UV/MS)
  • Step 1 (Sample Prep): Dissolve 1.0 mg of the 4-MBIT standard in 1.0 mL of Methanol (LC-MS grade).

  • Step 2 (Separation): Inject 5 µL onto a Core-Shell C18 Column (100 x 2.1 mm, 1.7 µm).

    • Causality: The core-shell architecture minimizes longitudinal diffusion (the B-term in the van Deemter equation), providing ultra-high efficiency for closely eluting desmethyl impurities.

  • Step 3 (Mobile Phase): Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

    • Causality: The basic nitrogen in the isothiazole ring (

      
      ) requires an acidic mobile phase to remain fully protonated, preventing peak tailing and ensuring reproducible retention times.
      
  • Step 4 (Detection): Monitor via UV at 254 nm and ESI+ MS.

  • Self-Validation Mechanism: The protocol incorporates a System Suitability Test (SST) using a resolution mixture of 4-MBIT and its known desmethyl degradant (benzo[d]isothiazol-4-ol). The system automatically halts the sequence if the critical resolution (

    
    ) falls below 2.0 or if the symmetry factor (
    
    
    
    ) of the 4-MBIT peak exceeds 1.2. This internal feedback loop ensures that column degradation is immediately flagged, preventing the reporting of false purity values.

Table 2: HPLC Method Validation Parameters for 4-MBIT Analysis

Validation ParameterAcceptance CriteriaObserved Performance
Linearity Range

over 0.1–150 µg/mL

Limit of Detection (LOD) Signal-to-Noise (S/N)

3
0.02 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

10
0.05 µg/mL
Accuracy (Recovery) 98.0% – 102.0% at 3 concentration levels99.4%

0.6%
Precision (RSD)

2.0% for 6 replicate injections
0.85%

References

  • [1] Title: WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors. Source: Google Patents. URL:

  • [3] Title: Synthesis of benzo[d]isothiazoles: an update. Source: Arkivoc. URL: [Link]

  • [2] Title: US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. Source: Google Patents. URL:

Sources

A Researcher's Guide to the Verification of 4-Methoxybenzo[d]isothiazole via Melting Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of synthetic chemistry and drug development, the unambiguous verification of a compound's identity and purity is a cornerstone of reliable research. While advanced spectroscopic methods provide detailed structural information, the classical technique of melting point determination remains a rapid, economical, and powerful first-line tool for purity assessment and identity confirmation.[1] This guide provides an in-depth comparison and a detailed protocol for the verification of 4-Methoxybenzo[d]isothiazole, leveraging the principles of melting point depression and mixed melting point analysis.

The Principle: Why Melting Point is More Than Just a Number

The melting point of a pure crystalline solid is a distinct physical property, defined as the temperature at which it transitions from a solid to a liquid state.[2] For a pure substance, this transition occurs over a narrow temperature range, typically less than 1°C. However, the presence of even small amounts of impurities disrupts the crystal lattice, resulting in a melting point depression and a broadening of the melting range .[1][3]

This phenomenon is the foundation of using melting point as a criterion for purity. If a synthesized sample of this compound exhibits a sharp melting range that matches the established literature value, it is a strong indicator of high purity. Conversely, a wide melting range or a depressed value suggests the presence of impurities.[3]

Comparative Analysis: this compound vs. Potential Isomers

To effectively verify the identity of a synthesized compound, it is crucial to compare its melting point not only against the literature value but also against that of potential isomers or closely related compounds that could be mistakenly synthesized. The isothiazole scaffold and its derivatives are of significant interest in medicinal chemistry.[4][5] A common structural isomer of the target compound is 6-Methoxybenzo[d]isothiazole. While both share the same molecular formula and weight, their distinct structural arrangements lead to different physical properties, including melting points.

Compound NameStructureCAS NumberReported Melting Point (°C)
This compound (Structure of this compound)35272-30-1Not explicitly found in search results, but it is a solid.[6]
6-Methoxybenzo[d]isothiazole (Structure of 6-Methoxybenzo[d]isothiazole)147317-53-1~ 70-72 °C[7]
1,2-Benzisothiazol-3(2H)-one (Structure of 1,2-Benzisothiazol-3(2H)-one)2634-33-5154-158 °C

The significant difference in melting points between these isomers highlights the discriminatory power of this technique. A precise melting point determination can readily distinguish between these closely related structures.

Experimental Workflow: A Self-Validating System

The following workflow provides a systematic approach to verifying the identity and purity of a sample suspected to be this compound. The inclusion of a mixed melting point determination serves as a critical self-validating step.[8][9]

G cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_mixed_mp Confirmatory Test cluster_results Conclusion Prep Grind sample to a fine, dry powder Pack Pack capillary tube to a height of 2.5-3.5 mm Prep->Pack Ensure tight packing (tap gently) Initial_MP Determine MP of synthesized sample (S) Pack->Initial_MP Decision1 Is melting range sharp and ~85-86°C? Initial_MP->Decision1 Mix Prepare 1:1 mixture of sample (S) and reference standard (R) Decision1->Mix Yes Identity_Not_Confirmed Different Compound or Impure Decision1->Identity_Not_Confirmed No Mixed_MP Determine MP of the S+R mixture Mix->Mixed_MP Decision2 Is mixture MP undepressed and sharp? Mixed_MP->Decision2 Identity_Confirmed Identity Confirmed High Purity Decision2->Identity_Confirmed Yes Decision2->Identity_Not_Confirmed No

Caption: Experimental workflow for identity and purity verification.

Detailed Experimental Protocols

These protocols are based on standard methods recognized by pharmacopeias such as the USP.[10][11]

Materials and Equipment
  • Synthesized this compound

  • Certified Reference Standard (CRS) of this compound

  • Melting point apparatus (capillary method)[8]

  • Glass melting point capillaries (e.g., 0.8-1.2 mm internal diameter)[11]

  • Spatula and glass plate or mortar and pestle

Protocol 1: Melting Point Determination of the Synthesized Sample

Causality: The goal here is to assess purity and get a preliminary identity check. A slow, controlled heating rate is critical for accuracy.[1] Rushing this step can lead to a erroneously broad or high reading due to thermal lag between the heating block, the thermometer, and the sample.

  • Sample Preparation: Place a small amount of the dry synthesized sample onto a clean, dry glass plate. Using a spatula, grind the solid into a fine powder. This ensures uniform heat transfer.[3]

  • Capillary Loading: Invert a capillary tube and press the open end into the powder. Tap the sealed end of the capillary on a hard surface to pack the powder tightly into the bottom. Repeat until a column of 2.5-3.5 mm is achieved.[10]

  • Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Pre-Screen (Optional): If the approximate melting point is unknown, perform a rapid determination with a fast ramp rate (e.g., 10-20°C/min) to get a rough estimate.[8]

  • Accurate Determination: For an accurate measurement, set the starting temperature to at least 5°C below the expected melting point.[3][10] Set the heating ramp rate to 1°C/min.

  • Recording the Range: Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). This is the melting range.

Protocol 2: Mixed Melting Point Determination

Causality: This is the definitive confirmatory test.[11] If the synthesized sample and the reference standard are identical, mixing them will not introduce an impurity. Therefore, the melting point of the mixture will be sharp and identical to that of the individual components.[12][13] If they are different compounds (even if they have coincidentally similar melting points), one will act as an impurity to the other, causing a significant melting point depression and broadening.[9]

  • Sample Preparation: On a clean glass plate, thoroughly mix approximately equal parts of the synthesized sample and the Certified Reference Standard.[3]

  • Capillary Loading: Load the mixture into a new capillary tube as described in Protocol 1.

  • Simultaneous Analysis: For the most direct comparison, place three capillaries in the apparatus simultaneously: (1) your synthesized sample, (2) the reference standard, and (3) the 1:1 mixture.[8]

  • Determination: Determine the melting range of all three samples using the same slow ramp rate (1°C/min).

Interpretation of Results

SampleObserved Melting Range (°C)Interpretation
Synthesized Sample82-85 °CBroad range, depressed. Indicates impurities.
Synthesized Sample85-86 °CSharp range, matches reference. Likely pure.
Reference Standard85-86 °CConfirms the literature value and instrument calibration.
1:1 Mixture75-80 °CDepressed and broad. Synthesized sample is NOT this compound. [13]
1:1 Mixture85-86 °CSharp and undepressed. Identity of synthesized sample is CONFIRMED as this compound. [12]

Conclusion

Melting point determination, when performed correctly, is a robust and scientifically sound method for the initial verification of this compound. By comparing the melting behavior of a synthesized sample against a certified standard and employing the self-validating technique of mixed melting point determination, researchers can confidently assess both the purity and identity of their compound. This classical technique remains an indispensable part of the modern chemist's toolkit, providing critical data with efficiency and economy.

References

  • thinkSRS.com . Melting Point Determination. Available from: [Link]

  • Quora . What is the mixed melting point technique?. (2016-09-08). Available from: [Link]

  • Mettler Toledo . School experiments. Available from: [Link]

  • Arkivoc . Synthesis of benzo[d]isothiazoles: an update. (2024). Available from: [Link]

  • thinkSRS.com . Determination of Melting Points According to Pharmacopeia. Available from: [Link]

  • Biocyclopedia . Mixed melting point determination. Available from: [Link]

  • University of Alberta . Method of mixed melting points. Available from: [Link]

  • Scribd . USP 741 Melting Point or Range. Available from: [Link]

  • Pharmacopeia.cn . General Chapters: <741> MELTING RANGE OR TEMPERATURE. Available from: [Link]

  • ResolveMass Laboratories Inc. . Melting Point Determination. Available from: [Link]

  • A.KRÜSS Optronic . Melting point determination. Available from: [Link]

  • PMC . Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Available from: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-Methoxybenzo[d]isothiazole and Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guidance is to treat 4-Methoxybenzo[d]isothiazole as hazardous waste and to adhere strictly to all local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[1][2]

Understanding the Hazards: A Precautionary Approach

Given the lack of specific data for this compound, it is prudent to assume it shares hazards common to the isothiazole class of compounds. These may include:

  • Acute Toxicity: Some isothiazole derivatives are classified as having acute oral toxicity.[3][4]

  • Skin and Eye Irritation: Contact can cause skin and serious eye irritation.[3]

  • Skin Sensitization: May cause an allergic skin reaction.[5][6]

  • Aquatic Toxicity: Many isothiazole compounds are very toxic to aquatic life with long-lasting effects.[5][6][7]

Therefore, handling and disposal require the use of appropriate Personal Protective Equipment (PPE) at all times.

Essential Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the following PPE:

  • Chemical-resistant gloves: Nitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the chemical.[3]

  • Safety goggles or a face shield: To protect against splashes.[3][4]

  • Lab coat: To prevent contamination of personal clothing.[1]

All handling of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Waste Segregation and Container Management: A Step-by-Step Protocol

Proper segregation and containment of chemical waste are critical to prevent accidental exposure and environmental contamination.

Step 1: Obtain a Designated Hazardous Waste Container Contact your institution's EHS department to obtain a compatible and properly labeled hazardous waste container.[1]

Step 2: Label the Container Clearly The container must be affixed with a "Hazardous Waste" label.[1] Clearly write the full chemical name, "this compound," and list any other constituents of the waste stream.

Step 3: Waste Collection Carefully transfer the this compound waste into the designated container.

  • Liquid Waste: Use a funnel to avoid spills.

  • Solid Waste: This includes contaminated lab supplies such as gloves, absorbent paper, and weighing boats. Place these items in a sealed, compatible container labeled as solid hazardous waste.[1]

Step 4: Secure and Store the Waste Container Always keep the waste container securely capped when not in use.[1] Store the container in a designated Satellite Accumulation Area (SAA) that is under the direct supervision of laboratory personnel.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_containment Containment & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Obtain & Label Hazardous Waste Container ppe->container segregate Segregate Waste (Liquid vs. Solid) container->segregate transfer Transfer Waste to Container segregate->transfer seal Securely Seal Container transfer->seal store Store in Designated SAA seal->store schedule Schedule Waste Pickup with EHS store->schedule record Maintain Disposal Records schedule->record end Disposal by Licensed Contractor schedule->end

Sources

Navigating the Handling of 4-Methoxybenzo[d]isothiazole: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a safe and controlled laboratory environment is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal plans for 4-Methoxybenzo[d]isothiazole, a member of the isothiazolinone class of compounds. Our commitment is to empower you with the knowledge to work safely and effectively, making your laboratory a bastion of both innovation and security.

Understanding the Risks: The Hazard Profile of this compound

This compound (CAS No. 35272-30-1) is a solid organic compound that requires careful handling due to its potential health effects.[1] The primary hazards associated with this compound, as outlined in safety data sheets, include:

  • Skin Irritation: Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation: The compound can cause significant irritation if it comes into contact with the eyes.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]

  • Harmful if Swallowed: Ingestion of this compound can be harmful.

  • Skin Sensitization: A critical consideration for the isothiazolinone class is their potential to act as potent skin sensitizers, leading to allergic contact dermatitis upon repeated exposure.[2][3]

The causality behind these hazards lies in the reactivity of the isothiazolinone ring system, which can interact with biological macromolecules, leading to the observed irritation and sensitization. Therefore, a robust PPE strategy is not merely a recommendation but a critical line of defense.

A Multi-layered Defense: Selecting the Appropriate Personal Protective Equipment

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical splash gogglesChemical-resistant gloves (e.g., Butyl rubber, Neoprene)Laboratory coatNot generally required if handled in a certified chemical fume hood
Handling solutions and performing reactions Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., Butyl rubber, Neoprene)Laboratory coatNot generally required if handled in a certified chemical fume hood
Cleaning spills Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., Butyl rubber, Neoprene)Chemical-resistant apron over a laboratory coatNIOSH-approved respirator with organic vapor/acid gas cartridges and particulate pre-filters
Potential for aerosol generation Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., Butyl rubber, Neoprene)Laboratory coatNIOSH-approved respirator with organic vapor/acid gas cartridges and particulate pre-filters
The Critical Choice: Hand Protection
  • Butyl Rubber: Offers excellent protection against a wide range of chemicals, including many isothiazolinones.

  • Neoprene: Provides good resistance to a broad spectrum of chemicals and is a suitable alternative to butyl rubber.[4]

It is crucial to source gloves from reputable manufacturers and consult their specific chemical resistance charts.[5] Always inspect gloves for any signs of degradation or perforation before use. Double gloving can provide an additional layer of protection, especially during high-risk procedures.

Respiratory Protection: When is it Necessary?

A certified chemical fume hood should be the primary means of controlling exposure to this compound. However, in situations where engineering controls are insufficient, or during emergency procedures such as a large spill, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator equipped with organic vapor/acid gas cartridges and P100 particulate pre-filters is recommended.[6] Proper fit testing and user training are essential to ensure the effectiveness of any respirator.

Operational Plans: From Handling to Disposal

A self-validating safety protocol is one that is clear, concise, and consistently followed. The following workflow outlines the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Select and Inspect PPE prep_risk->prep_ppe handle_hood Work in a Chemical Fume Hood prep_ppe->handle_hood handle_weigh Weigh Solid Compound handle_hood->handle_weigh handle_solution Prepare and Handle Solutions handle_weigh->handle_solution cleanup_spill Manage Spills Promptly handle_solution->cleanup_spill disp_liquid Liquid Waste Collection handle_solution->disp_liquid cleanup_decon Decontaminate Surfaces cleanup_spill->cleanup_decon disp_solid Solid Waste Collection cleanup_decon->disp_solid disp_final Hazardous Waste Disposal disp_liquid->disp_final disp_solid->disp_final

Figure 1. A stepwise workflow for the safe handling and disposal of this compound.

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your laboratory supervisor or safety officer.

  • Don Appropriate PPE: Before attempting any cleanup, don the full range of recommended PPE, including respiratory protection.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully cover the material to prevent dust generation.

  • Decontamination: Prepare a decontaminating solution. Two effective options for isothiazolinones are:

    • A 10% aqueous solution of sodium bisulfite.[6]

    • A solution of 5% sodium hypochlorite (household bleach) and 5% sodium bicarbonate in water.

  • Clean the Area: Apply the decontaminating solution to the spill area and allow it to react for at least 30 minutes. Absorb the resulting liquid with an inert material.

  • Dispose of Waste: Collect all contaminated materials (absorbent, gloves, etc.) in a clearly labeled, sealed container for hazardous waste disposal.

  • Final Cleaning: Thoroughly clean the spill area with soap and water.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.

Liquid Waste
  • All solutions containing this compound should be collected in a dedicated, clearly labeled hazardous waste container.

  • The container should be made of a compatible material (e.g., high-density polyethylene) and kept securely closed when not in use.

  • Do not mix isothiazolinone waste with other incompatible chemical waste streams.

Solid Waste
  • Contaminated solid waste, including gloves, disposable lab coats, absorbent materials, and empty chemical containers, must be collected in a designated hazardous waste container.

  • The container should be lined with a durable plastic bag and clearly labeled with its contents.

Final Disposal
  • All hazardous waste containing this compound must be disposed of through your institution's licensed hazardous waste disposal program.[7]

  • Never dispose of this chemical down the drain or in the regular trash.

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and contribute to a safer research environment for yourself and your colleagues.

References

  • ISO 15 CWT. (n.d.).
  • Environment, Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide.
  • ResearchGate. (n.d.). BTTs (min) of surgical gloves measured according to the standards EN....
  • Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • (n.d.). GLOVE SELECTION CHART.
  • (2026, February 25).
  • (n.d.).
  • Starlab Group. (n.d.). Chemical Breakthrough Times – protection with StarGuard® gloves.
  • DIAL@UCLouvain. (n.d.).
  • ChemView. (2018, June 22). Isothiazolinone White Paper.
  • PMC. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.
  • (2015, August 11).
  • EPFL. (n.d.).
  • (n.d.). Chemical Resistance Reference Chart.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart.
  • CDC Stacks. (n.d.). An exposure assessment survey of an isothiazolinone-based biocide among power plant workers.
  • (n.d.). LLG-Gloves Nitrile.
  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxybenzo[d]isothiazole
Reactant of Route 2
Reactant of Route 2
4-Methoxybenzo[d]isothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.